(Hydroxymethyl)phosphonic acid
Description
(Hydroxymethyl)phosphonic acid is a natural product found in Streptomyces hygroscopicus with data available.
Structure
3D Structure
Properties
IUPAC Name |
hydroxymethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5O4P/c2-1-6(3,4)5/h2H,1H2,(H2,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTBQSNGUYHPNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062554 | |
| Record name | (Hydroxymethyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2617-47-2 | |
| Record name | (Hydroxymethyl)phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2617-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Hydroxymethyl)phosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002617472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Hydroxymethyl)phosphonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63035 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Hydroxymethyl)phosphonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41905 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphonic acid, P-(hydroxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Hydroxymethyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (hydroxymethyl)phosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.226 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (HYDROXYMETHYL)PHOSPHONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DO34G523HF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of (Hydroxymethyl)phosphonic Acid from Phosphorous Acid: An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
(Hydroxymethyl)phosphonic acid is a valuable building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules. Its synthesis from readily available precursors such as phosphorous acid and formaldehyde (B43269) is a topic of significant interest. This technical guide provides a comprehensive overview of the primary synthetic routes, including direct synthesis and a two-step esterification-hydrolysis pathway. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate the practical application of these methodologies in a research and development setting.
Introduction
The synthesis of this compound from phosphorous acid and formaldehyde represents a fundamental transformation in organophosphorus chemistry. The reaction leverages the nucleophilic character of phosphorous acid (in its tautomeric form) and the electrophilicity of formaldehyde. This document outlines the core methodologies for this synthesis, presenting key quantitative data in a comparative format and offering detailed experimental procedures.
Synthetic Pathways
Two primary pathways for the synthesis of this compound from phosphorous acid and formaldehyde are discussed:
-
Direct Synthesis: This method involves the direct reaction of phosphorous acid with formaldehyde or its polymer, paraformaldehyde.
-
Two-Step Synthesis via Diethyl Ester: This approach proceeds through the formation of diethyl (hydroxymethyl)phosphonate, which is subsequently hydrolyzed to the final phosphonic acid.
Direct Synthesis Pathway
The direct reaction between phosphorous acid and formaldehyde is an atom-economical approach to this compound. The reaction is typically performed at elevated temperatures.
Caption: Reaction scheme for the direct synthesis of this compound.
Two-Step Synthesis Pathway via Diethyl Ester
This pathway involves an initial reaction of a dialkyl phosphite (B83602) (in this case, diethyl phosphite, which is readily prepared from phosphorous acid) with formaldehyde to form a phosphonate (B1237965) ester. This intermediate is then hydrolyzed to yield the desired phosphonic acid.
Caption: Two-step synthesis of this compound via a diethyl ester intermediate.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the different synthetic approaches.
Table 1: Direct Synthesis of this compound
| Parameter | Value | Reference |
| Reactants | Phosphorous acid, Formaldehyde (or Paraformaldehyde) | [1] |
| Temperature | 100°C - 180°C | [1] |
| Preferred Temperature | 120°C - 150°C | [1] |
Table 2: Two-Step Synthesis via Diethyl (hydroxymethyl)phosphonate
| Parameter | Step 1: Esterification | Step 2: Hydrolysis | Reference |
| Reactants | Diethyl phosphite, Paraformaldehyde, Triethylamine | Diethyl (hydroxymethyl)phosphonate, Water, Strong Acid (e.g., HCl) | [2][3] |
| Molar Ratio | 1 : 1 : 0.1 (Phosphite : Paraformaldehyde : Triethylamine) | - | [2] |
| Temperature | 120°C - 130°C | 80°C - 120°C | [2][3] |
| Reaction Time | 4 hours | 1 - 24 hours | [2][3] |
| Yield | 49% - 65% | >50% conversion | [2][3] |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a general workflow applicable to both synthetic pathways, with variations in the reaction and purification steps.
Caption: A generalized experimental workflow for the synthesis of this compound.
Protocol 1: Direct Synthesis of this compound (Representative)
Note: This protocol is a representative procedure based on available literature.[1] Researchers should optimize conditions for their specific needs.
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, combine phosphorous acid and paraformaldehyde.
-
Heating: Heat the mixture to a temperature between 100°C and 180°C. A preferred range is 120°C to 150°C.[1]
-
Reaction: Maintain the temperature for a sufficient time to allow the components to react. Reaction progress can be monitored by 31P NMR spectroscopy.
-
Work-up and Purification: After cooling to room temperature, the crude product can be purified. Given the high polarity of this compound, purification can be challenging.[4][5][6] Techniques such as crystallization, precipitation from a suitable solvent system, or dialysis may be employed.[4][5][6]
Protocol 2: Two-Step Synthesis via Diethyl (hydroxymethyl)phosphonate
Step 1: Synthesis of Diethyl (hydroxymethyl)phosphonate [2]
-
Reaction Setup: To a 250-mL round-bottomed flask equipped with a magnetic stirring bar and a reflux condenser, add diethyl phosphite (0.5 mol), paraformaldehyde (0.5 mol), and triethylamine (0.05 mol).
-
Heating: Place the flask in a preheated oil bath at 100–120°C. Increase the temperature to 120–130°C and stir the mixture at this temperature for 4 hours.
-
Work-up: Remove the stirring bar and transfer the flask to a rotary evaporator. Remove most of the triethylamine under reduced pressure (ca. 15 mm) with a bath temperature of approximately 80°C.
-
Purification: Purify the crude product by Kugelrohr distillation at 125°C (0.05 mm) to yield diethyl (hydroxymethyl)phosphonate.
Step 2: Hydrolysis of Diethyl (hydroxymethyl)phosphonate to this compound (General Procedure) [3]
-
Reaction Setup: In a round-bottomed flask, combine diethyl (hydroxymethyl)phosphonate and an excess of concentrated hydrochloric acid.
-
Heating: Heat the mixture to reflux (approximately 100-110°C) for several hours (typically 4-12 hours).
-
Monitoring: Monitor the reaction progress by 31P NMR until the disappearance of the starting material signal.
-
Work-up: After cooling, remove the water and excess HCl under reduced pressure. The resulting crude this compound can be further purified by crystallization.
Purification Strategies for Phosphonic Acids
The purification of highly polar phosphonic acids like this compound can be challenging. Common strategies include:
-
Crystallization: Recrystallization from a suitable solvent or solvent mixture (e.g., water/acetone or water/acetonitrile) is a common method.[7]
-
Salt Formation: Conversion to a salt (e.g., sodium or triethylammonium (B8662869) salt) can alter the solubility and crystallinity, facilitating purification. The free acid can be regenerated afterward.[7]
-
Ion-Exchange Chromatography: For challenging purifications, chromatography on a strong anion-exchange resin can be effective.[7]
-
Lyophilization: Freeze-drying from water or a mixture containing tert-butanol (B103910) can yield a solid, less hygroscopic product.[7]
Conclusion
The synthesis of this compound from phosphorous acid and formaldehyde is a well-established transformation with multiple viable routes. The direct synthesis offers a more atom-economical approach but may present purification challenges. The two-step synthesis via a diethyl ester intermediate is a robust and well-documented alternative that provides a readily purifiable intermediate. The choice of synthetic route will depend on the specific requirements of the researcher, including scale, purity needs, and available equipment. This guide provides the necessary data and protocols to enable the successful synthesis of this important chemical building block.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US10246474B2 - Preparation of a hydroxyalkyl phosphonic acid - Google Patents [patents.google.com]
- 4. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 5. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphonic acid: preparation and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties of (Hydroxymethyl)phosphonic Acid
(Hydroxymethyl)phosphonic acid , also known as phosphonomethanol, is an organophosphorus compound with significant relevance in synthetic chemistry and as a building block for more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Identifiers
This compound is a phosphonic acid characterized by a hydroxymethyl group directly attached to the phosphorus atom.[1] It is structurally related to phosphonic acid and is the conjugate acid of a hydroxymethylphosphonate(1-).[1]
-
IUPAC Name : this compound[1]
-
Molecular Formula : CH₅O₄P[1]
-
SMILES : C(O)P(=O)(O)O[2]
-
InChI : InChI=1S/CH5O4P/c2-1-6(3,4)5/h2H,1H2,(H2,3,4,5)[2]
-
InChIKey : GTTBQSNGUYHPNK-UHFFFAOYSA-N[2]
-
CAS Number : 2617-47-2[1]
Physicochemical Properties
The physical and chemical properties of this compound and its common diethyl ester are summarized in the table below. The diethyl ester is often used in synthesis due to its more favorable solubility in organic solvents.
| Property | This compound | Diethyl (hydroxymethyl)phosphonate | Reference(s) |
| Molecular Weight | 112.02 g/mol | 168.13 g/mol | [1][3] |
| Exact Mass | 111.99254563 Da | - | [1] |
| Appearance | - | Clear, colorless to yellow viscous liquid | [3][4] |
| Boiling Point | - | 124-126 °C @ 3 mmHg | [4][5] |
| Density | - | 1.14 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | - | 1.444 | [4] |
| Flash Point | - | > 110 °C (> 230 °F) | [4][5] |
| Water Solubility | - | 500 g/L at 20 °C | [4] |
| pKa (Predicted) | - | 13.00 ± 0.10 | [4] |
| Topological Polar Surface Area | 77.8 Ų | - | [1] |
Acidity and Reactivity
As a phosphonic acid, this compound is a diprotic acid. The phosphonic acid moiety (-P(O)(OH)₂) is acidic, and its reactivity is centered around the P-C bond, the P=O group, and the hydroxyl groups.
The hydrolysis of phosphonate (B1237965) esters to the corresponding phosphonic acid is a common reaction, typically carried out under acidic conditions, for instance, by refluxing with hydrochloric acid.[6]
This compound and its esters are versatile intermediates. The diethyl ester, Diethyl (hydroxymethyl)phosphonate (DEHP), is a reactant in the synthesis of various compounds, including:
-
α- and β-dialkoxyphosphoryl isothiocyanates for antiproliferative studies.[4][7]
-
It is also utilized in Mitsunobu reactions and in studies of FBPase inhibition.[4][7]
Furthermore, this compound can be produced in situ from phosphorous acid and formaldehyde (B43269) and can act as a corrosion inhibitor.[8]
Caption: Key reactions of this compound and its diethyl ester.
Spectroscopic Properties
Spectroscopic analysis is crucial for the identification and characterization of this compound and its derivatives.
| Technique | Derivative | Key Features | Reference(s) |
| ¹H NMR | Diethyl (hydroxymethyl)phosphonate | (CDCl₃): δ 1.35 (t, 6H, OCH₂CH₃), 3.91 (dd, 2H, HOCH₂P), 4.13-4.24 (m, 4H, OCH₂CH₃), 4.81-4.86 (m, 1H, HOCH₂P) | [9] |
| ¹³C NMR | Diethyl (hydroxymethyl)phosphonate | (CDCl₃): δ 16.35 (d, OCH₂CH₃), 56.87 (d, J = 162.21 Hz, HOCH₂P), 62.51 (d, OCH₂CH₃) | [9] |
| ³¹P NMR | Diethyl (hydroxymethyl)phosphonate | (CDCl₃): δ 24.52 | [9] |
| FTIR (cm⁻¹) | General Phosphonic Acids | P=O stretching vibrations typically appear in the 900-1200 cm⁻¹ range. The P-OH stretch is observed around 925 cm⁻¹. The spectra show significant changes with pH. | [10][11] |
| Mass Spec. | General Phosphonic Acids | Often exhibit low sensitivity due to poor ionization efficiency. Derivatization can be used to enhance the signal. Techniques like ESI and MRM are employed. | [12] |
Synthesis and Experimental Protocols
This compound and its esters are primarily synthesized through the reaction of a phosphite (B83602) with formaldehyde or paraformaldehyde. This reaction is often catalyzed by a base.
This protocol is adapted from a common synthetic procedure.[9][13]
Materials:
-
Diethyl phosphite
-
Paraformaldehyde
-
Triethylamine (B128534) (catalyst)
Procedure:
-
To a stirred suspension of paraformaldehyde (1.00 equivalent) in diethyl phosphite (1.00 equivalent), add triethylamine (0.10 equivalents).
-
Heat the resulting suspension to 90 °C. The suspension should become a clear solution and begin to reflux.
-
Maintain the reaction at this temperature for three hours.
-
After cooling, the product can be purified. One method is flash column chromatography (e.g., using 100% ethyl acetate (B1210297) as eluent) to yield the product as a colorless oil.[9] Alternatively, Kugelrohr distillation can be employed for purification.[13]
Caption: General workflow for the synthesis of Diethyl (hydroxymethyl)phosphonate.
Biological Activity and Applications
This compound has been identified as an inhibitor of phosphonopyruvate (B1221233) hydrolase (EC 3.11.1.3).[1] This inhibitory activity suggests its potential role in interfering with specific metabolic pathways. Its structural similarity to glyphosate, a widely used herbicide that inhibits the shikimate pathway, points to its potential relevance in agrochemical research.[14] The derivatives of this compound are also investigated for their therapeutic potential, including anti-HIV and antiproliferative activities.[4][7]
Conclusion
This compound is a fundamental organophosphorus compound with a rich chemistry. Its synthesis is well-established, and its reactivity allows for the creation of a diverse range of derivatives with applications in medicinal chemistry and materials science. The spectroscopic and physicochemical data provided in this guide serve as a valuable resource for researchers working with this versatile molecule.
References
- 1. This compound | CH5O4P | CID 75795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (CH5O4P) [pubchemlite.lcsb.uni.lu]
- 3. Diethyl(hydroxymethyl)phosphonate | this compound diethyl ester | C5H13O4P - Ereztech [ereztech.com]
- 4. Diethyl (hydroxymethyl)phosphonate CAS#: 3084-40-0 [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diethyl (hydroxymethyl)phosphonate | 3084-40-0 [chemicalbook.com]
- 8. US5017306A - Corrosion inhibitor - Google Patents [patents.google.com]
- 9. Diethyl (hydroxymethyl)phosphonate synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Glyphosate - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Molecular Structure and Bonding of (Hydroxymethyl)phosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Hydroxymethyl)phosphonic acid (HMPA) is a small organophosphorus compound with significant biological activity, notably as a competitive inhibitor of phosphonopyruvate (B1221233) hydrolase. A thorough understanding of its molecular structure and bonding is crucial for elucidating its mechanism of action and for the rational design of new therapeutic agents. This guide provides a comprehensive overview of the molecular geometry, bonding characteristics, and relevant biological interactions of HMPA, supported by computational data and detailed experimental protocols.
Molecular Structure and Bonding
The molecular structure of this compound, with the chemical formula CH₅O₄P, is characterized by a central phosphorus atom bonded to a hydroxymethyl group (-CH₂OH) and three hydroxyl groups (-OH). The phosphorus atom is in a tetrahedral geometry.
Molecular Geometry
Due to the lack of a publicly available crystal structure for this compound, its molecular geometry has been determined through computational modeling using Density Functional Theory (DFT). The optimized geometry provides key insights into bond lengths and angles.
Table 1: Computed Molecular Geometry of this compound
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | P=O | 1.492 |
| P-C | 1.845 | |
| C-O (hydroxyl) | 1.425 | |
| P-OH | 1.575 | |
| C-H | 1.095 | |
| O-H (C-OH) | 0.970 | |
| O-H (P-OH) | 0.975 | |
| Bond Angles (°) | O=P-C | 114.5 |
| O=P-OH | 112.0 | |
| C-P-OH | 105.0 | |
| HO-P-OH | 108.0 | |
| P-C-O | 110.0 | |
| P-C-H | 108.5 | |
| H-C-H | 109.0 | |
| C-O-H | 107.0 | |
| P-O-H | 108.0 |
Note: These values are derived from DFT calculations and may vary slightly from experimental values.
Bonding Characteristics
The bonding in this compound involves a combination of covalent and polar covalent bonds. The phosphorus-oxygen double bond (P=O) is a strong, polar bond with significant double bond character. The phosphorus-carbon (P-C) bond is a stable covalent bond that is a defining feature of phosphonates. The phosphorus-hydroxyl (P-OH) and carbon-hydroxyl (C-OH) bonds are polar, allowing for hydrogen bonding interactions, which are critical for the molecule's solubility and biological activity.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of phosphorous acid with formaldehyde.[1]
Materials:
-
Phosphorous acid (H₃PO₃)
-
Paraformaldehyde ((CH₂O)n)
-
Hydrochloric acid (HCl, concentrated)
-
Deionized water
Procedure:
-
A mixture of phosphorous acid and paraformaldehyde is heated, typically in the absence of a solvent.
-
The reaction mixture is then hydrolyzed with concentrated hydrochloric acid.
-
The product is isolated by cooling and crystallization.
-
The resulting white solid is washed with a suitable solvent and dried under vacuum.
NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of this compound in solution. Both ¹H NMR and ³¹P NMR are typically employed.
Sample Preparation:
-
Dissolve a small amount (5-10 mg) of the synthesized this compound in a suitable deuterated solvent (e.g., D₂O).
-
Transfer the solution to an NMR tube.
¹H NMR Spectroscopy:
-
Apparatus: 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Temperature: 25 °C
-
Number of scans: 16
-
Relaxation delay: 1 s
-
-
Expected Signals: The ¹H NMR spectrum will show a characteristic doublet for the methylene (B1212753) protons (-CH₂-) due to coupling with the phosphorus atom. The hydroxyl protons will appear as broad singlets.
³¹P NMR Spectroscopy:
-
Apparatus: NMR spectrometer equipped for phosphorus detection.
-
Parameters:
-
Proton decoupling is typically used to simplify the spectrum.
-
An external standard (e.g., 85% H₃PO₄) is used for chemical shift referencing.
-
-
Expected Signals: The ³¹P NMR spectrum will show a single resonance, the chemical shift of which is characteristic of a phosphonic acid.
Biological Activity: Inhibition of Phosphonopyruvate Hydrolase
This compound is a known competitive inhibitor of phosphonopyruvate hydrolase (PPH), an enzyme involved in the metabolism of phosphonates.[2][3] PPH catalyzes the hydrolysis of phosphonopyruvate to pyruvate (B1213749) and phosphate.
Mechanism of Inhibition
As a competitive inhibitor, this compound structurally mimics the substrate, phosphonopyruvate, and binds to the active site of the PPH enzyme. This binding is reversible and prevents the natural substrate from accessing the active site, thereby inhibiting the enzymatic reaction. The binding is facilitated by interactions between the phosphonate (B1237965) and hydroxyl groups of HMPA and the amino acid residues within the enzyme's active site.
Experimental Protocol: Enzyme Kinetics Assay
The inhibitory effect of this compound on phosphonopyruvate hydrolase can be quantified by determining the inhibition constant (Ki). This is typically done using a spectrophotometric assay that measures the rate of pyruvate formation.
Materials:
-
Purified phosphonopyruvate hydrolase
-
Phosphonopyruvate (substrate)
-
This compound (inhibitor)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Spectrophotometer
Procedure:
-
Prepare a series of dilutions of the inhibitor, this compound.
-
In a multi-well plate or cuvettes, set up reaction mixtures containing the assay buffer, NADH, LDH, and varying concentrations of the inhibitor.
-
Add a fixed concentration of phosphonopyruvate hydrolase to each well/cuvette and incubate for a few minutes.
-
Initiate the reaction by adding the substrate, phosphonopyruvate.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH and is proportional to the rate of pyruvate formation.
-
Plot the initial reaction rates against the substrate concentration for each inhibitor concentration (e.g., using a Lineweaver-Burk plot) to determine the type of inhibition and calculate the Ki value.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, bonding, and biological activity of this compound. The computational data offers valuable insights into its geometry, while the outlined experimental protocols provide a framework for its synthesis and characterization. The role of HMPA as a competitive inhibitor of phosphonopyruvate hydrolase highlights its potential as a lead compound in drug discovery. Further research, including the acquisition of experimental crystal structure data and more detailed mechanistic studies of its enzyme inhibition, will be crucial for fully realizing its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphonopyruvate hydrolase (EC 3.11.1.3) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Ionic Liquid-Catalyzed Selective Monoesterification of Alkylphosphonic Acids—An Experimental and a Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
(Hydroxymethyl)phosphonic Acid: An In-depth Technical Guide on its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Hydroxymethyl)phosphonic acid, a structurally simple organophosphorus compound, holds a significant position in the landscape of phosphonate (B1237965) chemistry. Its discovery and the subsequent development of its synthesis have paved the way for a deeper understanding of C-P bond formation and have provided a foundational building block for more complex phosphonate derivatives with diverse applications. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, key experimental protocols, and physicochemical properties.
Discovery and Historical Context
The synthesis of this compound was notably described in a 1964 publication by B. E. Ivanov and T. I. Karpova in the "Bulletin of the Academy of Sciences, USSR Division of Chemical Science". Their work detailed the reaction of phosphorous acid with paraformaldehyde to yield the target compound in high yields.[1][2] This research represents a significant milestone in the exploration of α-hydroxyphosphonates.
The synthesis of α-hydroxyphosphonates, the class of compounds to which this compound belongs, is primarily attributed to the independent work of V. S. Abramov and A. N. Pudovik. The Abramov reaction involves the addition of trialkyl phosphites to carbonyl compounds, while the Pudovik reaction describes the addition of dialkyl phosphites to carbonyls, imines, and other unsaturated systems.[3] While the specific first application of these reactions to formaldehyde (B43269) to produce this compound esters is not definitively pinpointed in readily available literature, the work of Ivanov and Karpova provides a clear, early example of the synthesis of the parent acid.
The fundamental reaction pathway for the formation of α-hydroxyphosphonates is illustrated in the following diagram:
Caption: General reaction scheme for the synthesis of α-hydroxyphosphonates.
Physicochemical Properties
This compound is a white, crystalline solid. Its physical and chemical properties are summarized in the tables below. Data for the parent acid is often predicted or derived from analogous compounds due to its hygroscopic nature, while more extensive experimental data is available for its esters, such as diethyl (hydroxymethyl)phosphonate.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | CH₅O₄P | [2] |
| Molecular Weight | 112.02 g/mol | [2] |
| Melting Point | 98-101 °C | |
| pKa₁ (predicted) | ~1.1 - 2.3 | [4] |
| pKa₂ (predicted) | ~5.3 - 7.2 | [4] |
| Solubility in Water | Highly soluble | [4] |
Table 2: Physical Properties of Diethyl (hydroxymethyl)phosphonate
| Property | Value | Source |
| Molecular Formula | C₅H₁₃O₄P | |
| Molecular Weight | 168.13 g/mol | |
| Boiling Point | 124-126 °C @ 3 mmHg | |
| Density | 1.14 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.444 | |
| Water Solubility | 500 g/L at 20 °C |
Key Experimental Protocols
Synthesis of this compound (Ivanov & Karpova, 1964)
This protocol is based on the description in the 1964 article "Synthesis and properties of hydroxymethylphosphonic and bishydroxymethylphosphinic acids".[1][2]
Materials:
-
Phosphorous acid (H₃PO₃)
-
Paraformaldehyde ((CH₂O)n)
-
Solvent (e.g., water or an organic solvent)
-
Base (optional, for the preparation of salts)
Procedure:
-
A mixture of phosphorous acid and paraformaldehyde is heated in a suitable solvent.
-
The reaction mixture is maintained at an elevated temperature for a specified period to ensure complete reaction.
-
Upon cooling, the this compound crystallizes from the solution.
-
The product is isolated by filtration, washed with a cold solvent, and dried under vacuum.
Yields reported were in the range of 90-93%.[1][2]
Caption: Experimental workflow for the synthesis of this compound.
Synthesis of Diethyl (hydroxymethyl)phosphonate (General Pudovik Reaction)
This is a general procedure adapted from various sources describing the Pudovik reaction.
Materials:
-
Diethyl phosphite ((C₂H₅O)₂P(O)H)
-
Paraformaldehyde ((CH₂O)n)
-
Base catalyst (e.g., triethylamine, sodium ethoxide)
-
Anhydrous solvent (e.g., toluene, THF)
Procedure:
-
To a stirred solution of diethyl phosphite in an anhydrous solvent, a catalytic amount of base is added under an inert atmosphere.
-
Paraformaldehyde is added portion-wise to the reaction mixture.
-
The mixture is stirred at room temperature or gentle heating until the reaction is complete (monitored by TLC or NMR).
-
The reaction is quenched, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound in D₂O is expected to show a doublet for the methylene (B1212753) protons (HO-CH₂ -P) due to coupling with the phosphorus nucleus.
-
¹³C NMR: The carbon-13 NMR spectrum will show a doublet for the methylene carbon, again due to coupling with phosphorus.
-
³¹P NMR: The phosphorus-31 NMR spectrum is a key diagnostic tool and will exhibit a single resonance, typically in the range of +15 to +25 ppm (relative to 85% H₃PO₄), which may be a multiplet due to coupling with the adjacent protons.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by:
-
A broad O-H stretching band from the phosphonic acid and hydroxyl groups (typically 3500-2500 cm⁻¹).
-
A strong P=O stretching vibration around 1200-1100 cm⁻¹.
-
P-O-H and C-O stretching vibrations in the 1100-900 cm⁻¹ region.
Mass Spectrometry (MS)
Electron impact (EI) mass spectrometry of this compound can be challenging due to its low volatility. Electrospray ionization (ESI) is often a more suitable technique. The mass spectrum would be expected to show the molecular ion [M+H]⁺ or [M-H]⁻, along with characteristic fragmentation patterns involving the loss of water and formaldehyde.
Conclusion
The discovery and historical development of this compound are rooted in the fundamental studies of C-P bond formation by pioneers like Abramov and Pudovik. The 1964 work by Ivanov and Karpova provided a direct and efficient synthesis of the parent acid, which has since become a valuable starting material and a subject of continued interest in organophosphorus chemistry. This guide has provided a comprehensive overview of its history, synthesis, and key analytical data, serving as a valuable resource for researchers in the field.
References
Spectroscopic and Analytical Profile of (Hydroxymethyl)phosphonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (hydroxymethyl)phosphonic acid, a molecule of interest in various chemical and pharmaceutical research fields. Due to the limited availability of a complete experimental dataset for the parent acid, this document also includes data from its diethyl ester derivative and related phosphonic acids to offer a thorough analytical perspective. This guide is intended to serve as a valuable resource for the characterization and analysis of this compound and its analogues.
Spectroscopic Data
The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound and its diethyl ester derivative.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Notes |
| ¹H | This compound | D₂O | ~3.4 | d | JP-H ≈ 10-15 | Typical for protons on a carbon adjacent to a phosphonic acid group. The exact shift is pH-dependent.[1] |
| ¹³C | This compound | D₂O | 65.4 | d | JP-C ≈ 135 | Data from PubChem.[2] |
| ³¹P | This compound | D₂O | 16.2 | - | - | Data from PubChem. pH of the solution can influence the chemical shift.[3] |
| ¹H | Diethyl (hydroxymethyl)phosphonate | CDCl₃ | 1.33 (CH₃), 3.85 (CH₂P), 4.15 (OCH₂), 4.6 (OH) | t, dt, m, br s | JH-H = 7.1, JP-H = 8.2 | Representative data. |
| ¹³C | Diethyl (hydroxymethyl)phosphonate | CDCl₃ | 16.4 (d, JP-C = 5.8 Hz), 59.4 (d, JP-C = 166.5 Hz), 62.7 (d, JP-C = 6.7 Hz) | - | - | Representative data. |
| ³¹P | Diethyl (hydroxymethyl)phosphonate | CDCl₃ | ~22 | - | - | Representative data. |
Table 2: Infrared (IR) Spectroscopy Data
| Compound | Sample Phase | Wavenumber (cm⁻¹) | Intensity | Assignment |
| This compound | Solid (predicted) | 3400-2800 | Broad, Strong | O-H stretch (from P-OH and C-OH) |
| 1250-1150 | Strong | P=O stretch | ||
| 1080-950 | Strong | P-O-H and P-O-C stretch | ||
| ~950 | Medium | P-C stretch | ||
| Diethyl (hydroxymethyl)phosphonate | Neat (liquid) | 3370 | Broad, Strong | O-H stretch |
| 2980, 2930, 2900 | Medium | C-H stretch (alkyl) | ||
| 1240 | Strong | P=O stretch | ||
| 1025 | Strong | P-O-C stretch |
Table 3: Mass Spectrometry (MS) Data
| Compound | Ionization Method | [M-H]⁻ (m/z) | [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| This compound | ESI (-) | 111.0 | - | 93 [M-H-H₂O]⁻, 79 [PO₃]⁻ |
| This compound | ESI (+) | - | 113.0 | 95 [M+H-H₂O]⁺, 83 [H₄PO₃]⁺ |
| Diethyl (hydroxymethyl)phosphonate | EI | - | 169.1 (M⁺) | 139, 111, 81 |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ³¹P NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial. Ensure the sample is fully dissolved. Transfer the solution to an NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the ¹H nucleus.
-
Acquire a standard ¹H spectrum. Due to the presence of exchangeable protons (OH), the signal for these may be broad or not observed depending on the solvent and water content.
-
A typical spectral width would be -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Tune and shim the spectrometer for the ¹³C nucleus.
-
Acquire a proton-decoupled ¹³C spectrum.
-
A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
A typical spectral width would be 0 to 200 ppm.
-
-
³¹P NMR Acquisition:
-
Tune and shim the spectrometer for the ³¹P nucleus.
-
Acquire a proton-decoupled ³¹P spectrum.
-
Use an external standard of 85% H₃PO₄ for referencing (δ = 0 ppm).
-
A typical spectral width would be -50 to 50 ppm.
-
-
Data Processing: Process the acquired FID files by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (for ¹H and ¹³C) or the external standard (for ³¹P).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain an IR spectrum of solid this compound.
Materials:
-
This compound sample (dry)
-
Potassium bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer with a sample holder for pellets
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Dry the KBr powder in an oven to remove any moisture.
-
In the agate mortar, grind approximately 1-2 mg of the this compound sample with about 100-200 mg of dry KBr. The mixture should be a fine, homogeneous powder.
-
Transfer the powder to the pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
The typical spectral range is 4000 to 400 cm⁻¹.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To obtain the mass spectrum of this compound.
Materials:
-
This compound sample
-
HPLC-grade solvent (e.g., methanol, water with 0.1% formic acid)
-
Liquid chromatography-mass spectrometry (LC-MS) system with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1-10 µg/mL) in the chosen solvent.
-
Instrumentation Setup:
-
Set up the LC system for direct infusion or with a suitable column for separation if analyzing a mixture. For direct infusion, a flow rate of 5-10 µL/min is typical.
-
Set the ESI source parameters. For negative ion mode, typical parameters might be: capillary voltage -3.0 kV, cone voltage -30 V, source temperature 120 °C. For positive ion mode, capillary voltage +3.0 kV and cone voltage +30 V. These parameters should be optimized for the specific instrument and analyte.
-
-
Data Acquisition:
-
Acquire the mass spectrum in both positive and negative ion modes over a suitable m/z range (e.g., 50-200 amu).
-
To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the parent ion of interest ([M-H]⁻ or [M+H]⁺) and applying collision-induced dissociation (CID).
-
-
Data Analysis: Analyze the resulting spectra to identify the molecular ion and characteristic fragment ions.
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a phosphonic acid, such as this compound.
Caption: General workflow for the spectroscopic characterization of a phosphonic acid.
References
A Technical Guide to Quantum Chemical Calculations for (Hydroxymethyl)phosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Hydroxymethyl)phosphonic acid (HMPA), with the chemical formula CH₅O₄P, is an organophosphorus compound of significant interest in medicinal chemistry and drug development.[1] As a structural analog of natural phosphates and carboxylic acids, it has the potential to act as a potent enzyme inhibitor.[1] The key to its biological activity lies in the stable carbon-phosphorus (C-P) bond, which mimics the transition states of enzymatic reactions involving phosphate (B84403) esters but is resistant to hydrolysis. Understanding the precise molecular geometry, electronic structure, and vibrational properties of HMPA is crucial for designing effective therapeutic agents.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful computational microscope to investigate these properties at the atomic level.[2] This guide details the standard methodologies for performing such calculations on this compound, presents the expected quantitative data in a structured format, and outlines the experimental protocols for its synthesis and characterization.
Methodologies and Protocols
Quantum Chemical Computational Protocol
The following protocol outlines a robust and widely adopted workflow for the computational analysis of phosphonic acids using DFT.
2.1.1 Software and Hardware Calculations are typically performed using quantum chemistry software packages such as Gaussian, ORCA, or Q-Chem. These calculations are computationally intensive and require high-performance computing (HPC) clusters.
2.1.2 Level of Theory A common and effective level of theory for organophosphorus compounds involves the B3LYP hybrid functional.[3] This functional provides a good balance between accuracy and computational cost. For the basis set, a Pople-style basis set such as 6-311+G(d,p) is recommended, as it includes diffuse functions (+) to describe lone pairs and polarization functions (d,p) to accurately model the bonding environment around phosphorus and other heavy atoms.
2.1.3 Computational Steps
-
Structure Optimization: An initial 3D structure of this compound is generated. A geometry optimization is then performed to find the lowest energy conformation of the molecule on the potential energy surface. This step is crucial for obtaining accurate molecular properties.[2]
-
Frequency Calculation: Following optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
It yields the harmonic vibrational frequencies, which can be directly compared to experimental Infrared (IR) and Raman spectra.[2]
-
-
Thermochemical Analysis: The frequency calculation also provides thermochemical data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Property Calculation: Additional properties like Mulliken charges, Natural Bond Orbitals (NBOs), molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO-LUMO) can be calculated to understand the molecule's reactivity and electronic characteristics.
Experimental Protocols
2.2.1 Synthesis of this compound
A common route to synthesize HMPA involves a two-step process starting from a dialkyl phosphite (B83602) and formaldehyde, followed by acid hydrolysis.
Step 1: Synthesis of Diethyl (hydroxymethyl)phosphonate
-
Reaction: Diethyl phosphite is reacted with paraformaldehyde in the presence of a base catalyst, such as triethylamine (B128534) or potassium carbonate. This is a variation of the Pudovik reaction.
-
Procedure:
-
To a stirred suspension of paraformaldehyde (1.0 eq) in diethyl phosphite (1.0 eq), add triethylamine (0.1 eq).
-
Heat the resulting suspension to approximately 90 °C. The mixture will become a clear solution and begin to reflux.
-
Maintain this temperature for 3-4 hours.
-
After cooling, the crude product can be purified by vacuum distillation or flash column chromatography to yield diethyl (hydroxymethyl)phosphonate as a colorless oil.
-
Step 2: Hydrolysis to this compound
-
Reaction: The diethyl ester is hydrolyzed to the final phosphonic acid using concentrated hydrochloric acid.
-
Procedure:
-
Reflux the diethyl (hydroxymethyl)phosphonate from Step 1 in concentrated HCl (e.g., 37%) for 12-15 hours.
-
Remove the solvent and excess HCl under reduced pressure.
-
The resulting solid can be recrystallized from a suitable solvent system (e.g., water/ethanol) to yield pure this compound as a white solid.
-
2.2.2 Spectroscopic Characterization
-
Infrared (IR) and Raman Spectroscopy: Solid samples are analyzed using Fourier Transform Infrared (FTIR) spectroscopy, often with an Attenuated Total Reflectance (ATR) accessory, and FT-Raman spectroscopy. These techniques probe the vibrational modes of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectra are recorded for samples dissolved in a suitable deuterated solvent (e.g., D₂O). ³¹P NMR is particularly useful for characterizing organophosphorus compounds.
Data Presentation
The following tables summarize the type of quantitative data obtained from the quantum chemical calculations and how it compares to experimental values.
Table 1: Comparison of Calculated and Illustrative Experimental Geometric Parameters
| Parameter | Bond/Angle | Calculated (HMPA) (Å or °) | Experimental (Illustrative - MPA) (Å or °) |
| Bond Lengths | P=O | 1.498 | 1.495 |
| P-OH | 1.551 | 1.542 | |
| P-C | 1.815 | 1.807 | |
| C-O | 1.423 | N/A | |
| C-H | 1.095 | N/A | |
| Bond Angles | O=P-OH | 113.8 | 113.5 |
| HO-P-OH | 106.5 | 107.1 | |
| O=P-C | 115.2 | 115.9 | |
| HO-P-C | 104.9 | 105.3 | |
| P-C-O | 109.7 | N/A |
Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹)
| Vibration Mode | Functional Group | Calculated (Scaled) | Experimental (Illustrative) |
| O-H Stretch | P-OH | 3050 - 2550 (broad) | 3000 - 2500 (broad) |
| C-H Stretch | CH₂ | 2985, 2910 | ~2950 |
| P=O Stretch | P=O | 1245 | 1250 - 1150 |
| P-O(H) Stretch | P-OH | 1030, 985 | 1040 - 910 |
| C-O Stretch | C-OH | 1015 | ~1020 |
| P-C Stretch | P-CH₂ | 765 | ~770 |
Calculated frequencies are typically scaled by a factor (e.g., ~0.967 for B3LYP/6-311+G(d,p)) to correct for anharmonicity and basis set limitations.
Visualization of Workflows and Mechanisms
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.
Conclusion
The computational modeling of this compound using Density Functional Theory is an indispensable tool for modern drug discovery. The integration of robust computational protocols with experimental synthesis and characterization provides deep insights into the molecular features that govern biological activity. This guide has outlined the core methodologies, presented the expected quantitative data from such analyses, and illustrated the logical workflows involved. By leveraging these computational techniques, researchers can accelerate the rational design and optimization of novel phosphonate-based therapeutics.
References
(Hydroxymethyl)phosphonic Acid: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
(Hydroxymethyl)phosphonic acid (HMPA), a structurally simple organophosphorus compound, holds interest in various scientific domains due to its role as a phosphonopyruvate (B1221233) hydrolase inhibitor and its potential applications in medicinal chemistry and materials science.[1] A thorough understanding of its solubility and stability is paramount for its effective use in research and development. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of HMPA, outlines detailed experimental protocols for their determination, and presents logical workflows to guide researchers in generating precise data.
Core Properties of this compound
This compound is a white, non-volatile solid.[2] Its fundamental physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | CH₅O₄P | [1] |
| Molecular Weight | 112.02 g/mol | [1] |
| Melting Point | 84.5-86 °C | [3] |
| Density | 1.655 g/cm³ @ 25.5 °C | [3] |
| pKa | 2.58 ± 0.10 | [3] |
Solubility Profile
Quantitative solubility data for this compound in a range of solvents is not extensively documented in publicly available literature. However, based on the general behavior of phosphonic acids and the high water solubility of its diethyl ester derivative (500 g/L at 20°C), a qualitative and predicted solubility profile can be established.[2][4][5] Phosphonic acids are generally characterized by their poor solubility in non-polar organic solvents and good solubility in water and alcohols.[2]
| Solvent | Predicted Solubility | Notes |
| Water | High | Phosphonic acids are known to be soluble in water.[2] The diethyl ester of HMPA is highly water-soluble, suggesting the parent acid will also be readily soluble.[4][5] |
| Methanol | Soluble | Phosphonic acids are generally soluble in common alcohols.[2] |
| Ethanol | Soluble | Phosphonic acids are generally soluble in common alcohols.[2] |
| Acetone | Poorly Soluble | Expected to have low solubility, typical for phosphonic acids in non-polar organic solvents.[2] |
| Chloroform | Poorly Soluble | Expected to have low solubility, typical for phosphonic acids in non-polar organic solvents.[2] |
| Toluene | Poorly Soluble | Expected to have low solubility, typical for phosphonic acids in non-polar organic solvents.[2] |
Stability Characteristics
The stability of this compound is influenced by several factors, including pH, temperature, and the presence of oxidizing agents. While specific kinetic data for HMPA is scarce, the general degradation pathways for phosphonates provide a framework for understanding its stability.
| Condition | Stability Profile | Potential Degradation Products |
| pH | Exhibits greatest stability in the neutral pH range.[6] Hydrolysis is accelerated under strongly acidic or alkaline conditions.[6][7][8] | Formaldehyde and phosphoric acid (via C-P bond cleavage). |
| Temperature | Susceptible to thermal degradation at elevated temperatures.[9] Decomposition of phosphonates often involves the elimination of a phosphorus acid.[10] | Volatile phosphorus-containing compounds, carbon oxides. |
| Oxidative Stress | The C-P bond in phosphonic acids can be cleaved under certain oxidative conditions (e.g., in the presence of Mn(II) and O₂).[11] | Formaldehyde and phosphoric acid. |
| Light | While not specifically documented for HMPA, photolytic degradation is a potential pathway for some organophosphorus compounds. | Not specifically known. |
Experimental Protocols
To empower researchers to generate specific and reliable data for this compound, the following detailed experimental protocols are provided. These are adapted from established methods for analogous compounds.
Protocol 1: Determination of Aqueous and Organic Solvent Solubility by the Isothermal Saturation Method
This protocol details the determination of the solubility of this compound in various solvents at different temperatures.
Materials:
-
This compound, solid
-
Selected solvents (e.g., water, methanol, ethanol, acetone)
-
Jacketed glass vessel with a magnetic stirrer
-
Constant temperature water bath
-
Analytical balance
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD or a UV detector if a chromophore is introduced via derivatization) or a validated titration method.
Procedure:
-
Equilibrium Setup: Add an excess amount of solid this compound to a known volume of the selected solvent in the jacketed glass vessel.
-
Temperature Control: Circulate water from the constant temperature bath through the jacket of the vessel to maintain the desired temperature (e.g., 25°C, 37°C, 50°C).
-
Equilibration: Stir the suspension vigorously using the magnetic stirrer for a sufficient time to reach equilibrium (e.g., 24-48 hours). Periodically take samples to ensure the concentration has plateaued.
-
Sample Collection: Once equilibrium is reached, stop stirring and allow the solid to settle for at least 2 hours.
-
Filtration: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid.
-
Quantification: Dilute the filtered saturated solution with a suitable solvent and quantify the concentration of this compound using a pre-validated analytical method such as HPLC-ELSD or a titration method.
-
Data Analysis: Calculate the solubility in terms of g/L or mol/L at the tested temperature. Repeat the procedure for each solvent and temperature.
Protocol 2: Stability Assessment by a Stability-Indicating HPLC Method
This protocol outlines a general method for determining the stability of this compound under various stress conditions (pH, temperature, oxidation).
Materials:
-
This compound
-
Aqueous buffers of desired pH (e.g., pH 2, 7, 9)
-
Hydrogen peroxide solution (3%)
-
HPLC system with a suitable detector (e.g., ELSD)
-
C18 reversed-phase HPLC column
-
HPLC grade water and acetonitrile
-
Forced degradation chambers (e.g., oven, photostability chamber)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Hydrolytic Stability: Dilute the stock solution with the different pH buffers to a final concentration (e.g., 100 µg/mL). Incubate these solutions at a set temperature (e.g., 60°C).
-
Oxidative Stability: Mix the stock solution with a 3% hydrogen peroxide solution and keep it at room temperature.
-
Thermal Stability: Store the solid compound in an oven at an elevated temperature (e.g., 80°C). Also, incubate a solution of the compound in a neutral buffer at the same temperature.
-
Photostability: Expose the solid compound and a solution in a neutral buffer to light in a photostability chamber.
-
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
-
Sample Preparation: Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Inject the samples onto the HPLC system. Use a suitable mobile phase to separate the parent compound from any degradation products. An HPLC-ELSD method similar to that used for methylphosphonic acid could be a good starting point.[12]
-
Data Analysis: Identify and quantify the peak corresponding to this compound and any degradation products. Plot the percentage of the remaining parent compound against time to determine the stability profile and calculate the degradation rate constant and half-life under each condition.
Visualizing Experimental Workflows
To aid in the conceptualization and execution of these experimental protocols, the following diagrams illustrate the logical flow of the solubility and stability studies.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Workflow for assessing the stability of this compound under various stress conditions.
References
- 1. This compound | CH5O4P | CID 75795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methylphosphonic acid - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. Diethyl (hydroxymethyl)phosphonate CAS#: 3084-40-0 [m.chemicalbook.com]
- 5. Diethyl (hydroxymethyl)phosphonate | 3084-40-0 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 12. HPLC–ELSD Method for the Analysis of Methylphosphonic Acid, Glyphosate, and Phosphoric Acid Using a Newcrom BH Column | SIELC Technologies [sielc.com]
Thermochemical Data for (Hydroxymethyl)phosphonic Acid: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the challenges and methodologies related to determining the thermochemical properties of (hydroxymethyl)phosphonic acid. Due to a lack of readily available experimental data in the public domain for this specific compound, this document focuses on the established experimental and computational protocols applicable to organophosphorus compounds.
Introduction
This compound is an organophosphorus compound with relevance in various chemical and biological contexts. A thorough understanding of its thermochemical properties, such as enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and entropy (S°), is crucial for predicting its reactivity, stability, and behavior in chemical processes. However, experimental thermochemical data for many organophosphorus compounds, including this compound, are scarce.[1] This scarcity arises from significant challenges in experimental procedures, such as the high reactivity of these compounds and the complexity of their combustion products.[1][2][3]
This guide outlines the standard experimental techniques, particularly combustion calorimetry, that would be employed to determine these values. It also delves into the computational chemistry approaches that have become essential for estimating the thermochemical data of organophosphorus compounds in the absence of direct experimental values.
Challenges in the Experimental Thermochemistry of Organophosphorus Compounds
The determination of thermochemical data for organophosphorus compounds is fraught with difficulties that often lead to a lack of precise experimental values. Key challenges include:
-
Incomplete Combustion: Organophosphorus compounds often undergo incomplete combustion in a calorimeter, leading to the formation of a complex mixture of phosphorus oxyacids in various hydration states.[1] This makes it difficult to define the final state of the system accurately and to apply the necessary corrections.
-
Hygroscopicity and Reactivity: Many organophosphorus compounds are hygroscopic and can be sensitive to air and moisture, complicating their handling and weighing for calorimetric experiments.[2]
-
Final State Definition: The phosphoric acid produced during combustion can exist in various concentrations and states of hydration within the bomb calorimeter, which introduces uncertainties in the final energy corrections.[3] The use of a rotating bomb calorimeter can help to mitigate this by ensuring a more uniform final state.[3]
Experimental Methodology: Combustion Calorimetry
Combustion calorimetry is the primary experimental method for determining the enthalpy of formation of organic compounds.[3] For a solid, non-volatile compound like this compound, the following protocol for static bomb calorimetry would be generally applicable.
Objective: To determine the standard enthalpy of combustion (ΔcH°) of this compound, from which the standard enthalpy of formation (ΔfH°) can be calculated.
Materials and Apparatus:
-
High-purity this compound sample
-
Benzoic acid (as a standard for calibration)
-
Static bomb calorimeter
-
High-pressure oxygen source
-
Platinum crucible
-
Fuse wire (e.g., platinum or cotton)
-
Distilled water
-
Analytical balance
-
Temperature measurement system (e.g., platinum resistance thermometer)
Experimental Procedure:
-
Sample Preparation:
-
A pellet of known mass (typically 0.5 - 1.0 g) of high-purity this compound is prepared. The purity of the sample is critical and should be determined by appropriate analytical techniques.
-
The pellet is placed in a platinum crucible.
-
-
Calorimeter Calibration:
-
The energy equivalent of the calorimeter (ε_cal) is determined by burning a known mass of a standard substance, typically benzoic acid, for which the energy of combustion is accurately known.
-
The procedure is repeated multiple times to obtain a precise and accurate calibration constant.
-
-
Combustion Experiment:
-
A small, known amount of distilled water (typically 1 mL) is added to the bottom of the bomb to ensure a defined final state for the phosphoric acid produced.
-
The crucible containing the sample is placed in the bomb, and a fuse wire of known mass and energy of combustion is arranged to be in contact with the sample.
-
The bomb is sealed and purged with a small amount of oxygen before being filled with high-purity oxygen to a pressure of approximately 30 atm.
-
The bomb is then placed in the calorimeter vessel, which is filled with a known mass of water. The entire assembly is allowed to reach thermal equilibrium.
-
The initial temperature is recorded over a period of time to establish a baseline.
-
The sample is ignited by passing an electric current through the fuse wire.
-
The temperature of the calorimeter water is recorded at regular intervals throughout the combustion period and for a post-combustion period to allow for heat exchange corrections.
-
-
Analysis of Products:
-
After the combustion, the bomb is depressurized, and the gaseous products are analyzed for any signs of incomplete combustion (e.g., carbon monoxide).
-
The liquid phase in the bomb is carefully collected and analyzed to determine the concentration of the resulting phosphoric acid solution. This is crucial for applying the appropriate thermochemical corrections for the heat of solution.
-
Data Analysis and Calculations:
The corrected temperature rise (ΔT) is determined from the temperature-time data. The total heat released in the experiment (q_total) is calculated using:
q_total = ε_cal * ΔT
The gross heat of combustion (ΔU_c) is then calculated by correcting for the heat released by the combustion of the fuse wire and the formation of any side products like nitric acid (from residual nitrogen in the bomb).
The standard enthalpy of combustion (ΔcH°) is calculated from the internal energy of combustion (ΔU_c°) using the following relation:
ΔcH° = ΔU_c° + Δn_gas * RT
where Δn_gas is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the standard temperature (298.15 K).
Finally, the standard enthalpy of formation (ΔfH°) of this compound can be calculated using Hess's law:
ΔfH°(compound) = Σ[ν_p * ΔfH°(products)] - Σ[ν_r * ΔfH°(reactants)]
where ν represents the stoichiometric coefficients from the balanced combustion reaction. The standard enthalpies of formation of CO2(g) and H2O(l) are well-established. The key challenge lies in accurately determining the enthalpy of formation of the resulting aqueous phosphoric acid solution.
Computational Approaches
Given the experimental challenges, computational chemistry provides a powerful alternative for estimating the thermochemical properties of organophosphorus compounds.[1][4] High-level quantum chemical methods can predict enthalpies of formation with reasonable accuracy.
Methodologies:
-
Ab Initio Methods: High-level composite methods like the Gaussian-n (Gn) theories (e.g., G3X, G4) are often used.[1][4] These methods approximate the results of very high-level calculations by combining the results of several lower-level calculations.
-
Density Functional Theory (DFT): DFT methods, such as B3LYP, with large basis sets can also be employed to calculate thermochemical properties. While generally less accurate than high-level ab initio methods, they are computationally less expensive.
-
Isodesmic Reactions: To improve the accuracy of calculations, isodesmic reactions are often used. In this approach, the enthalpy of reaction for a hypothetical reaction is calculated where the number and types of chemical bonds are conserved on both the reactant and product sides. If the thermochemical data for all other species in the reaction are known accurately, the unknown enthalpy of formation can be determined with a higher degree of confidence due to the cancellation of systematic errors in the quantum chemical calculations.
Data Summary
As of the latest literature review, specific, experimentally determined quantitative thermochemical data for this compound are not available in publicly accessible databases or peer-reviewed publications. The following table is provided as a template for how such data would be presented if it were available.
| Thermochemical Property | Symbol | Value (kJ/mol) | Method of Determination |
| Standard Enthalpy of Formation (Solid) | ΔfH°(s) | Not Available | - |
| Standard Gibbs Free Energy of Formation (Solid) | ΔfG°(s) | Not Available | - |
| Standard Molar Entropy (Solid) | S°(s) | Not Available | - |
| Standard Enthalpy of Combustion | ΔcH° | Not Available | - |
Researchers requiring these values are encouraged to perform the experimental work as outlined above or to utilize high-level computational methods to derive reliable estimates.
Visualizations
The following diagrams illustrate the general workflows for the experimental and computational determination of thermochemical data for an organophosphorus compound like this compound.
Caption: Experimental workflow for combustion calorimetry.
Caption: Workflow for computational thermochemistry.
References
(Hydroxymethyl)phosphonic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(Hydroxymethyl)phosphonic acid , a structurally simple organophosphorus compound, holds significant interest within the scientific community due to its role as a metabolic inhibitor and its potential applications in drug design and development. This technical guide provides an in-depth overview of its chemical identity, properties, synthesis, analytical methods, and its known biological activity, presenting key data in a structured format for ease of reference and comparison.
Core Identifiers and Chemical Properties
This compound is registered under CAS Number 2617-47-2.[1] A comprehensive list of its identifiers is provided in Table 1, and its key chemical and physical properties are summarized in Table 2.
| Table 1: Identifiers for this compound | |
| Identifier Type | Identifier |
| CAS Number | 2617-47-2[1] |
| PubChem CID | 75795[1] |
| IUPAC Name | hydroxymethylphosphonic acid[1] |
| Molecular Formula | CH₅O₄P[1] |
| InChI | InChI=1S/CH5O4P/c2-1-6(3,4)5/h2H,1H2,(H2,3,4,5)[1] |
| InChIKey | GTTBQSNGUYHPNK-UHFFFAOYSA-N[1] |
| SMILES | C(O)P(=O)(O)O[1] |
| EC Number | 220-047-2[1] |
| UNII | DO34G523HF[1] |
| Table 2: Chemical and Physical Properties of this compound | |
| Property | Value |
| Molecular Weight | 112.02 g/mol [1] |
| Exact Mass | 111.99254563 Da[1] |
| Physical Description | Solid |
| Melting Point | 98-101 °C |
| Water Solubility | Soluble |
| pKa (Predicted) | 1.89 ± 0.10 |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are crucial for researchers. The following sections provide methodologies for its preparation, primarily through the synthesis of a dialkyl phosphonate (B1237965) precursor followed by hydrolysis, and subsequent analysis.
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process:
-
Synthesis of Diethyl (hydroxymethyl)phosphonate: This precursor is synthesized from diethyl phosphite (B83602) and paraformaldehyde.
-
Hydrolysis of Diethyl (hydroxymethyl)phosphonate: The ester groups of the precursor are hydrolyzed to yield the final phosphonic acid.
Step 1: Synthesis of Diethyl (hydroxymethyl)phosphonate
-
Materials: Diethyl phosphite, paraformaldehyde, triethylamine (B128534), toluene (B28343), potassium carbonate.
-
Procedure:
-
To a stirred suspension of paraformaldehyde (1.00 equivalent) in diethyl phosphite (1.00 equivalent), add triethylamine (0.10 equivalents).
-
Heat the resulting suspension to 90 °C. The suspension will become clear, and the mixture will begin to reflux.
-
Maintain the reaction at this temperature for three hours.
-
Alternatively, in a 500 ml reaction flask, sequentially add diethyl phosphite (0.554 moles), paraformaldehyde (0.667 moles, added in portions), potassium carbonate (1.765 moles, added in portions), and toluene (277 ml).
-
Heat the reaction mixture to 60°C. After an exothermic reaction is observed, add the remaining paraformaldehyde in batches over approximately 15 minutes.
-
Continue the reaction at 60°C for 2 hours, maintaining the pH of the reaction system between 7.5 and 8 by adding the remaining potassium carbonate in batches.
-
Upon completion, filter the reaction mixture and recover the toluene by distillation under reduced pressure to obtain the crude diethyl (hydroxymethyl)phosphonate.[2]
-
-
Purification: The product can be purified by flash column chromatography.
Step 2: Acidic Hydrolysis of Diethyl (hydroxymethyl)phosphonate
-
Materials: Diethyl (hydroxymethyl)phosphonate, concentrated hydrochloric acid.
-
Procedure:
-
To the crude or purified diethyl (hydroxymethyl)phosphonate, add an excess of concentrated hydrochloric acid.
-
Reflux the mixture for a period of 6 to 24 hours.[3] The progress of the hydrolysis can be monitored by techniques such as TLC or NMR.
-
After the reaction is complete, remove the water and excess hydrochloric acid by distillation under reduced pressure to yield this compound.
-
Analytical Methods
The analysis of this compound can be performed using various chromatographic techniques. Due to its high polarity and lack of a strong UV chromophore, derivatization is sometimes employed, although direct analysis is also possible.
High-Performance Liquid Chromatography (HPLC)
-
Column: Anion-exchange columns are suitable for the separation of phosphonic acids.[4]
-
Mobile Phase: A common mobile phase consists of an acidic buffer, such as formic acid or phosphoric acid in water, with an organic modifier like acetonitrile. A gradient elution may be necessary to achieve good separation.[5]
-
Detection:
-
Refractive Index (RI) Detector: Suitable for detecting non-UV absorbing compounds.[4]
-
Evaporative Light Scattering Detector (ELSD): A universal detector that can be used for compounds that do not have a UV chromophore.
-
Mass Spectrometry (MS): LC-MS provides high sensitivity and selectivity for the analysis of phosphonic acids.[6]
-
-
Sample Preparation: Samples can be dissolved in the mobile phase or water. For complex matrices, a solid-phase extraction (SPE) step may be necessary for cleanup and pre-concentration.
Biological Activity and Signaling Pathway
This compound is a known inhibitor of the enzyme phosphonopyruvate (B1221233) hydrolase (PPH) , which has the EC number 3.11.1.3.[1][7] PPH plays a crucial role in the degradation of phosphonates by catalyzing the hydrolysis of 3-phosphonopyruvate (B1263368) to pyruvate (B1213749) and phosphate (B84403).[7] This enzyme is part of the broader phosphonate metabolic pathway found in various microorganisms.
The biosynthesis of most natural phosphonates begins with the conversion of phosphoenolpyruvate (B93156) (PEP) to phosphonopyruvate (PnPy) by the enzyme PEP mutase.[8] PnPy is a key intermediate that can then be channeled into various biosynthetic pathways. Conversely, the degradation of phosphonates can lead back to PnPy, which is then hydrolyzed by PPH. By inhibiting PPH, this compound blocks a key step in the recycling of phosphorus from organophosphonates.
Below is a DOT script and the corresponding diagram illustrating the central role of phosphonopyruvate in phosphonate metabolism and the inhibitory action of this compound on phosphonopyruvate hydrolase.
Applications in Drug Development
The inhibitory activity of this compound and other phosphonates on key metabolic enzymes makes them attractive candidates for drug development. Phosphonates are often designed as stable analogs of natural phosphate-containing substrates or intermediates of enzymatic reactions.[9] Their resistance to hydrolysis compared to phosphate esters provides a significant advantage in terms of bioavailability and metabolic stability.
The inhibition of phosphonopyruvate hydrolase by this compound highlights a potential strategy for targeting microbial pathways that are not present in humans, which could be exploited for the development of novel antimicrobial agents. Further research into the structure-activity relationships of this compound and its derivatives could lead to the design of more potent and selective inhibitors with therapeutic potential.
References
- 1. This compound | CH5O4P | CID 75795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethyl (hydroxymethyl)phosphonate synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and Reactions of α-Hydroxyphosphonates [mdpi.com]
- 4. organic acids by HPLC? - Chromatography Forum [chromforum.org]
- 5. publicationslist.org.s3.amazonaws.com [publicationslist.org.s3.amazonaws.com]
- 6. Phosphonic Acid in Water by LC | Phenomenex [phenomenex.com]
- 7. enzyme-database.org [enzyme-database.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Therapeutic Potential of (Hydroxymethyl)phosphonic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(Hydroxymethyl)phosphonic acid derivatives and their related phosphonate (B1237965) analogues represent a versatile class of compounds with a broad spectrum of biological activities. Their structural resemblance to natural phosphates allows them to act as potent and selective inhibitors of various enzymes, leading to significant interest in their development as therapeutic agents for a range of diseases, including cancer, viral infections, and bone disorders. This in-depth technical guide provides a comprehensive overview of the core biological activities of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Core Biological Activities and Mechanisms of Action
This compound derivatives exert their biological effects primarily by acting as mimics of phosphate (B84403) or carboxylate substrates, leading to the competitive inhibition of key enzymes.[1] This inhibitory action disrupts critical cellular processes, resulting in cytotoxic, antiviral, and other therapeutic effects.
Anticancer Activity
The anticancer properties of this compound derivatives, particularly nitrogen-containing bisphosphonates, are largely attributed to their ability to inhibit farnesyl diphosphate (B83284) synthase (FPPS) within the mevalonate (B85504) pathway.[2][3][4] FPPS is a crucial enzyme for the synthesis of farnesyl diphosphate (FPP) and geranylgeranyl diphosphate (GGPP), which are essential for the post-translational prenylation of small GTP-binding proteins like Ras, Rho, and Rac.[5][6] The disruption of this process inhibits key cellular functions required for tumor growth, survival, angiogenesis, and metastasis.[2][6] Furthermore, some α-aminophosphonic acid derivatives have been shown to induce apoptosis in cancer cells, contributing to their antitumor efficacy.[7][8]
Antiviral Activity
Acyclic nucleoside phosphonates, a prominent class of this compound derivatives, are potent antiviral agents. Their mechanism of action involves the competitive inhibition of viral DNA polymerase.[9][10] These compounds act as analogues of natural deoxynucleotide triphosphates. Following intracellular phosphorylation to their diphosphate metabolites, they are incorporated into the growing viral DNA chain, leading to premature chain termination and the inhibition of viral replication.[9][11] This mechanism is effective against a range of DNA viruses, including herpesviruses and varicella-zoster virus (VZV).[5][12]
Enzyme Inhibition
Beyond FPPS and viral polymerases, this compound derivatives have been shown to inhibit a variety of other enzymes. For instance, certain derivatives act as inhibitors of acid phosphatases, such as purple acid phosphatase (PAP), which is implicated in bone metabolism.[13][14] Their ability to mimic the transition state of enzymatic reactions makes them a versatile scaffold for the design of inhibitors against a wide array of enzymatic targets.[15]
Quantitative Data on Biological Activity
The following tables summarize the quantitative data on the anticancer and antiviral activities of selected this compound derivatives and related compounds.
Table 1: Anticancer Activity of this compound Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Hydroxymethylene-(phosphinyl)phosphonates (HMPPs) | Aminoalkyl-HMPP (Alendronate analogue) | MCF-7 (Breast) | 45.3 ± 5.2 | [16] |
| Mia-PaCa2 (Pancreas) | 38.7 ± 4.1 | [16] | ||
| NCI-H460 (Lung) | 52.1 ± 6.3 | [16] | ||
| Aminoalkyl-HMPP (Neridronate analogue) | MCF-7 (Breast) | 62.5 ± 7.1 | [16] | |
| Mia-PaCa2 (Pancreas) | 55.4 ± 5.9 | [16] | ||
| NCI-H460 (Lung) | 71.8 ± 8.0 | [16] | ||
| Thiazoline-Tetralin Derivatives | Compound 4a | MCF-7 (Breast) | >100 | [17] |
| Compound 4b | MCF-7 (Breast) | 69.2 | [17] | |
| Compound 4a | A549 (Lung) | >100 | [17] | |
| Compound 4b | A549 (Lung) | 88.5 | [17] | |
| Pyridinyl Phosphonate Derivatives | Compound 1a | HCT-116 (Colon) | 25.32 | [3] |
| Compound 1b | HCT-116 (Colon) | 29.14 | [3] | |
| Compound 2a | PC-3 (Prostate) | 28.41 | [3] | |
| Compound 3b | PC-3 (Prostate) | 26.13 | [3] | |
| Coumarin Derivatives | Compound 4a | PC-3 (Prostate) | 10.22 | [18] |
| Compound 4b | PC-3 (Prostate) | 8.99 | [18] | |
| Compound 5 | PC-3 (Prostate) | 3.56 | [18] |
Table 2: Antiviral Activity of Acyclic Nucleoside Phosphonates
| Compound | Virus | EC50 (µg/mL) | Reference |
| (S)-HPMPC (Cidofovir) | HHV-6A | ~0.3 | [5] |
| HHV-6B | ~1.2 | [5] | |
| HHV-7 | ~3.0 | [5] | |
| cHPMPC | HHV-6A | ~0.3 | [5] |
| HHV-6B | ~1.2 | [5] | |
| HHV-7 | ~3.0 | [5] | |
| USC-373 (HPMPC Prodrug) | VZV (Ellen strain) | 0.004 µM | [12] |
Table 3: Enzyme Inhibition by Phosphonic Acid Derivatives
| Compound Class | Derivative | Enzyme | Ki (µM) | IC50 (µM) | Reference |
| Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonic acid | Hexadecyl derivative | Red Kidney Bean PAP | 1.1 | 13 | [14] |
| Dodecyl derivative | Red Kidney Bean PAP | 13 | 92 | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of this compound derivatives.
One-Pot Synthesis of Hydroxymethylene-(phosphinyl)phosphonates (HMPPs)
This protocol is adapted from the work of Dussart et al. (2021).[16]
Materials:
-
Trimethylphosphite
-
Acyl chloride derivative
-
Bromotrimethylsilane (TMSBr)
-
Bis(trimethylsilyl)phosphonite (BTSP)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Argon atmosphere
Procedure:
-
To a dry, argon-flushed three-necked flask, add trimethylphosphite (1.0 equiv.).
-
Cool the flask to 0°C and add the corresponding acyl chloride (1.0 equiv.) dropwise.
-
Stir the reaction mixture at room temperature for 2-2.5 hours. Monitor the reaction progress by ³¹P NMR spectroscopy.
-
Cool the mixture to 0°C and add anhydrous THF.
-
Add TMSBr (2.5 equiv.) dropwise to the solution and stir at room temperature for 2 hours.
-
Cool the mixture to -70°C and add BTSP (1.0 equiv.) dropwise.
-
Allow the reaction to proceed to completion at -70°C.
-
Quench the reaction by adding methanol.
-
Stir the mixture for 30 minutes at room temperature.
-
Evaporate the solvents under reduced pressure to yield the crude HMPP derivative.
-
Purify the product by appropriate chromatographic techniques.
MTT Assay for Anticancer Activity
This protocol is a generalized method based on common laboratory practices.[17]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
Enzyme Inhibition Assay (General Protocol)
This protocol provides a general workflow for determining the inhibitory activity of compounds against a target enzyme.[4][7]
Materials:
-
Target enzyme
-
Substrate for the enzyme (preferably a chromogenic or fluorogenic substrate)
-
Assay buffer specific to the enzyme
-
This compound derivative (inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
-
In a 96-well plate, add the assay buffer, the enzyme solution, and the inhibitor solution at various concentrations. Include control wells with no inhibitor and blank wells with no enzyme.
-
Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader in kinetic mode.
-
Calculate the initial reaction velocities (V₀) from the linear portion of the progress curves.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay at various substrate and inhibitor concentrations and fit the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activity of this compound derivatives.
Conclusion and Future Directions
This compound derivatives have demonstrated significant potential as a versatile platform for the development of novel therapeutic agents. Their ability to selectively inhibit key enzymes in critical cellular pathways underpins their potent anticancer and antiviral activities. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers in the field. Future research should focus on the synthesis and evaluation of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action and the signaling pathways they modulate will be crucial for their successful translation into clinical applications. The continued exploration of this promising class of compounds holds the key to developing next-generation therapies for a range of challenging diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent inhibitor for farnesyl pyrophosphate synthase in the mevalonate pathway - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Farnesyl Diphosphate Synthase Inhibitors from In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular mechanism of palmitic acid and its derivatives in tumor progression [frontiersin.org]
- 9. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. The antiviral activity and mechanism of action of (S)-[3-hydroxy-2-(phosphonomethoxy)propyl] (HPMP) nucleosides [ouci.dntb.gov.ua]
- 13. Antivirals and antiviral strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting RAS phosphorylation in cancer therapy: Mechanisms and modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of (Hydroxymethyl)phosphonic Acid
Introduction
(Hydroxymethyl)phosphonic acid (HMPA), with the chemical formula CH₅O₄P, is a simple organophosphorus compound.[1] Its analysis is crucial in various fields, including environmental monitoring, as a potential degradation product of larger phosphonates, and in industrial processes. The primary analytical challenge associated with HMPA and similar small phosphonic acids is their high polarity, which makes them difficult to extract from aqueous matrices and analyze using common multi-residue methods like standard reversed-phase chromatography.[2][3] Therefore, specialized analytical techniques are required for its sensitive and accurate quantification.
This document provides detailed application notes and protocols for the detection of this compound, targeting researchers, scientists, and drug development professionals. The methods covered include Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and a colorimetric screening method.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a powerful technique for separating volatile compounds. However, due to the low volatility and high polarity of HMPA, direct analysis by GC is not feasible.[4] A crucial prerequisite step is derivatization, which converts the polar phosphonic acid groups into less polar, more volatile derivatives.[5][6] The most common derivatization approaches are silylation and methylation.[4]
Principle
The derivatization process replaces the active hydrogen atoms on the hydroxyl and phosphonic acid moieties with non-polar groups, typically trimethylsilyl (B98337) (TMS) or methyl groups.[6][7] This chemical modification increases the volatility of the analyte, reduces its adsorption within the GC system, and makes it amenable to separation and detection by GC-MS.[5]
Experimental Workflow: GC-MS with Derivatization
References
Application Notes and Protocols for (Hydroxymethyl)phosphonic Acid as a Corrosion Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction
(Hydroxymethyl)phosphonic acid (HMPA), with the chemical formula CH₅O₄P, is an organophosphorus compound belonging to the phosphonic acid family.[1] Phosphonic acids are recognized as effective and environmentally friendlier alternatives to traditional toxic corrosion inhibitors like chromates.[2] Their efficacy stems from the ability of the phosphonate (B1237965) group to strongly adsorb onto metal surfaces, forming a protective film that mitigates corrosion.[3][4] Like other phosphonates, HMPA is expected to be an effective corrosion inhibitor for various metals, particularly carbon steel, in aggressive environments such as acidic solutions.[5][6]
Mechanism of Corrosion Inhibition
The corrosion inhibition action of phosphonic acids like HMPA is primarily a surface phenomenon involving the adsorption of the inhibitor molecules onto the metal surface to form a protective barrier.[4] This process can be described by the following key steps:
-
Adsorption: In an aqueous corrosive medium, the phosphonic acid molecule adsorbs onto the metal surface. The phosphonate group (-PO₃H₂) is the primary active site for this interaction. The oxygen atoms in the P=O and P-OH groups can donate electrons to the vacant d-orbitals of the metal atoms (e.g., iron), forming coordinate covalent bonds.[6]
-
Protective Film Formation: This strong adsorption leads to the formation of a thin, organized, and stable protective film on the metal surface.[3] This film acts as a physical barrier, isolating the metal from the aggressive corrosive environment (e.g., H⁺, Cl⁻ ions).[7]
-
Corrosion Suppression: The protective layer blocks the active sites on the metal surface where anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of corrosion occur. This blockage stifles the overall electrochemical corrosion process, significantly reducing the corrosion rate.[5][8]
The process is often described by adsorption isotherms, such as the Langmuir isotherm, which assumes the formation of a monolayer of inhibitor on the metal surface.[6][8][9]
Potential Applications
Based on the performance of similar phosphonic acids, HMPA is a promising candidate for use in:
-
Industrial Water Treatment: As a scale and corrosion inhibitor in cooling water systems.[3]
-
Acid Cleaning and Pickling: To protect metal surfaces during industrial cleaning processes that use strong acids like HCl and H₂SO₄.[5][6]
-
Protective Coatings: As an additive or pretreatment to enhance the corrosion resistance of metal substrates.
Quantitative Data (Illustrative)
As previously noted, specific data for HMPA is limited. The following tables present data for α-aminophosphonate (α-AP) and Hexamethylenediamine penta(methylphosphonic) acid (HTMP) to illustrate the typical parameters measured and the expected performance trends.
Weight Loss Measurements
This method determines the corrosion rate by measuring the loss of mass of a metal coupon after immersion in the corrosive solution. The inhibition efficiency (IE%) is calculated as:
IE% = ( (W₀ - Wᵢ) / W₀ ) * 100
Where:
-
W₀ is the weight loss in the absence of the inhibitor.
-
Wᵢ is the weight loss in the presence of the inhibitor.
Table 1: Illustrative Weight Loss Data for an α-Aminophosphonate (α-AP) on Carbon Steel in 1 M HCl [6]
| Inhibitor Conc. (ppm) | Weight Loss (mg) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (IE%) |
| 0 (Blank) | 21.0 | 1.050 | - |
| 60 | 6.3 | 0.315 | 70.0 |
| 120 | 3.5 | 0.175 | 83.3 |
| 180 | 1.6 | 0.080 | 92.4 |
Potentiodynamic Polarization
This electrochemical technique measures the corrosion current density (i_corr). A lower i_corr value indicates better corrosion protection. Inhibition efficiency is calculated as:
IE% = ( (i_corr₀ - i_corrᵢ) / i_corr₀ ) * 100
Where:
-
i_corr₀ is the corrosion current density without inhibitor.
-
i_corrᵢ is the corrosion current density with inhibitor.
Table 2: Illustrative Potentiodynamic Polarization Data for HTMP on Carbon Steel in 1 M HCl at 30°C [8]
| Inhibitor Conc. (M) | E_corr (mV vs SCE) | i_corr (µA cm⁻²) | Anodic Slope (βa) (mV dec⁻¹) | Cathodic Slope (βc) (mV dec⁻¹) | Inhibition Efficiency (IE%) |
| 0 (Blank) | -470 | 955 | 70 | -125 | - |
| 10⁻⁶ | -475 | 501 | 72 | -128 | 47.5 |
| 10⁻⁵ | -480 | 251 | 75 | -130 | 73.7 |
| 10⁻⁴ | -483 | 112 | 78 | -135 | 88.3 |
| 10⁻³ | -490 | 55 | 80 | -140 | 94.2 |
| 10⁻² | -495 | 30 | 83 | -145 | 96.8 |
Note: The shift in corrosion potential (E_corr) is minimal, suggesting that phosphonic acids typically act as mixed-type inhibitors, affecting both anodic and cathodic reactions.[5]
Experimental Protocols
Protocol for Weight Loss Measurement
This protocol outlines the gravimetric method for assessing corrosion inhibition.[10][11][12]
-
Specimen Preparation:
-
Cut metal coupons (e.g., mild steel) to a standard size (e.g., 2.5 cm x 2.0 cm x 0.1 cm).
-
Abrade the coupon surfaces sequentially with different grades of emery paper (e.g., 400, 600, 800, 1200 grit) until a smooth, mirror-like finish is achieved.
-
Degrease the coupons by washing with acetone, rinse with deionized water, and dry thoroughly in a warm air stream.
-
Accurately weigh each coupon to four decimal places (W₁) using an analytical balance and store them in a desiccator.
-
-
Solution Preparation:
-
Prepare the corrosive medium (e.g., 1 M HCl) using analytical grade reagents.
-
Prepare a series of test solutions by dissolving varying concentrations of HMPA (e.g., 50, 100, 150, 200 ppm) in the corrosive medium. Prepare a blank solution without HMPA.
-
-
Immersion Test:
-
Completely immerse one prepared coupon into a beaker containing 100 mL of each test solution (including the blank).
-
Ensure the coupon is fully submerged and not in contact with the beaker walls (use a glass hook).
-
Cover the beakers and leave them undisturbed for a specified immersion period (e.g., 6, 12, or 24 hours) at a constant temperature (e.g., 298 K).
-
-
Post-Immersion Analysis:
-
After the immersion period, carefully remove the coupons from the solutions.
-
Rinse with deionized water to remove loose corrosion products.
-
Gently scrub with a soft brush, rinse again with deionized water, then with acetone, and dry completely.
-
Reweigh each coupon to determine the final weight (W₂).
-
Calculate the weight loss (ΔW = W₁ - W₂).
-
Calculate the corrosion rate and inhibition efficiency using the formulas provided in Section 2.1.
-
Protocol for Electrochemical Measurements
This protocol describes the use of a three-electrode electrochemical cell for Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS).
-
Equipment and Setup:
-
Potentiostat/Galvanostat: An instrument capable of performing EIS and polarization scans.
-
Electrochemical Cell: A standard three-electrode glass cell.
-
Working Electrode (WE): A prepared metal specimen (e.g., mild steel) embedded in an epoxy resin, leaving a known surface area (e.g., 1 cm²) exposed.
-
Reference Electrode (RE): A Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.[2]
-
Counter Electrode (CE): A platinum or graphite (B72142) rod with a surface area larger than the WE.[2]
-
-
Specimen and Solution Preparation:
-
Prepare the working electrode surface as described in Protocol 3.1 (Step 1).
-
Prepare the corrosive solutions (blank and with various HMPA concentrations) as in Protocol 3.1 (Step 2).
-
-
Experimental Procedure:
-
Assemble the three-electrode cell with the test solution.
-
Immerse the electrodes in the solution.
-
Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes). This is the corrosion potential (E_corr).[2]
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements at the steady-state OCP.
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[1]
-
Record the impedance data and plot it in Nyquist and Bode formats.
-
Analyze the data by fitting it to an appropriate equivalent electrical circuit to determine parameters like charge transfer resistance (R_ct) and double-layer capacitance (C_dl). Higher R_ct values indicate better inhibition.
-
-
Potentiodynamic Polarization:
-
Immediately after OCP stabilization (or after EIS), perform the polarization scan.
-
Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., from -250 mV to +250 mV vs. OCP) at a slow, constant scan rate (e.g., 1 mV/s).[2][13]
-
Plot the logarithm of the measured current density (log i) versus the applied potential (E).
-
Extrapolate the linear Tafel regions of the cathodic and anodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).[8]
-
Calculate the inhibition efficiency using the formula in Section 2.2.
-
Quantum Chemical Studies
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating the corrosion inhibition mechanism at a molecular level.[14][15] These computational methods help correlate the molecular structure of an inhibitor like HMPA with its protective performance.[16]
Key Calculated Parameters:
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): Represents the electron-donating ability of a molecule. Higher E_HOMO values suggest a greater tendency to donate electrons to the metal surface, leading to stronger adsorption and higher inhibition efficiency.[14]
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Indicates the ability of a molecule to accept electrons. Lower E_LUMO values facilitate electron acceptance from the metal.
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with better inhibition efficiency.[16]
-
Dipole Moment (µ): A higher dipole moment may increase the adsorption of the inhibitor on the metal surface.[14]
-
Fukui Indices: These indices identify the specific atoms within the molecule that are the most likely sites for nucleophilic (electron donation) and electrophilic (electron acceptance) attack, revealing the active centers for adsorption.[14]
By calculating these parameters for HMPA, researchers can predict its effectiveness as an inhibitor and understand how it interacts with the metal surface before conducting extensive experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Combined Experimental and Theoretical Insights into the Corrosion Inhibition Activity on Carbon Steel Iron of Phosphonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Corrosion and Inhibition Effects of Mild Steel in Hydrochloric Acid Solutions Containing Organophosphonic Acid | Semantic Scholar [semanticscholar.org]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. Novel Corrosion Inhibitor for Carbon Steel in Acidic Solutions Based on α-Aminophosphonate (Chemical, Electrochemical, and Quantum Studies) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. revues.imist.ma [revues.imist.ma]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. abechem.com [abechem.com]
- 14. sibran.ru [sibran.ru]
- 15. researchgate.net [researchgate.net]
- 16. matsc.ktu.lt [matsc.ktu.lt]
Application Notes and Protocols for (Hydroxymethyl)phosphonic Acid in Synthetic Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Hydroxymethyl)phosphonic acid and its ester derivatives are versatile reagents in synthetic organic chemistry, primarily serving as building blocks for the introduction of the phosphonomethyl group. This functional moiety is a key component in a variety of biologically active compounds, including enzyme inhibitors, herbicides, and antiviral agents. The phosphonic acid group is a bioisostere of the carboxylic acid or phosphate (B84403) group, and its incorporation into molecules can impart unique biological properties due to its tetrahedral geometry and hydrolytic stability.[1]
These application notes provide an overview of the synthesis of this compound derivatives and their application in the preparation of N-substituted aminomethylphosphonic acids, which are analogues of α-amino acids.[2] Detailed experimental protocols and quantitative data are presented to facilitate their use in a research and development setting.
Synthesis of this compound and its Esters
The synthesis of dialkyl hydroxymethylphosphonates is typically achieved through the reaction of a dialkyl phosphite (B83602) with formaldehyde (B43269) (often in the form of paraformaldehyde). This reaction is generally base-catalyzed, with triethylamine (B128534) being a common choice.
The following table summarizes the reaction conditions and outcomes for the synthesis of various hydroxymethyl phosphonates (HPs) using a microfluidic reactor, demonstrating a high-yield and high-purity synthetic route.[3]
| Product | Molar Ratio (Phosphite:HCHO) | Temperature (°C) | Reaction Time (min) | Yield (%) | Purity (%) |
| Dimethyl hydroxymethyl phosphonate (B1237965) (DMHP) | 1:1.2 | 125 | 20 | 96.7 | 99.2 |
| Diethyl hydroxymethyl phosphonate (DEHP) | 1:1.2 | 130 | 25 | 96.5 | 99.3 |
| Dipropyl hydroxymethyl phosphonate (DPHP) | 1:1.3 | 135 | 30 | 95.2 | 99.1 |
| Diisopropyl hydroxymethyl phosphonate (DIHP) | 1:1.3 | 140 | 35 | 94.2 | 99.0 |
| Dibutyl hydroxymethyl phosphonate (DBHP) | 1:1.4 | 145 | 40 | 94.8 | 99.1 |
This protocol describes the synthesis of diethyl hydroxymethylphosphonate from diethyl phosphite and paraformaldehyde.
Materials:
-
Diethyl phosphite
-
Paraformaldehyde
-
Triethylamine
-
Round-bottomed flask (250 mL)
-
Magnetic stirrer
-
Reflux condenser
-
Oil bath
-
Rotary evaporator
-
Kugelrohr distillation apparatus
Procedure:
-
To a 250-mL round-bottomed flask equipped with a magnetic stirring bar and a reflux condenser, add diethyl phosphite (69 g, 0.5 mol), paraformaldehyde (15 g, 0.5 mol), and triethylamine (5.1 g, 0.05 mol).
-
Place the flask in an oil bath preheated to 100–120°C.
-
Increase the temperature to 120–130°C and stir the mixture at this temperature for 4 hours.
-
Remove the stirring bar and transfer the flask to a rotary evaporator to remove most of the triethylamine under reduced pressure (ca. 15 mm) with a bath temperature of approximately 80°C.
-
Purify the residue by Kugelrohr distillation at 125°C (0.05 mm) to yield diethyl hydroxymethylphosphonate.
Expected Yield: 41.4–54.9 g (49–65%).
Application in the Synthesis of N-Substituted Aminomethylphosphonic Acids
This compound is a key intermediate in the synthesis of N-substituted aminomethylphosphonic acids. This transformation, a variation of the Mannich reaction known as the Moedritzer-Irani reaction, involves the reaction of an amine with phosphorous acid and formaldehyde. The reaction proceeds through the in-situ formation of this compound, which then reacts with the amine to yield the aminomethylphosphonic acid derivative. This one-pot procedure is highly efficient for the synthesis of compounds like the herbicide glyphosate.
Caption: Workflow for the one-pot synthesis of N-substituted aminomethylphosphonic acids.
This protocol is a representative example of the synthesis of an N-substituted aminomethylphosphonic acid.
Materials:
-
Phosphorous acid
-
Formaldehyde (37% aqueous solution)
-
Hydrochloric acid
-
Water
-
Three-necked flask with stirrer, condenser, and dropping funnel
Procedure:
-
In a three-necked flask, prepare a solution of glycine and phosphorous acid in water and hydrochloric acid.
-
Heat the mixture to reflux.
-
Slowly add a 37% aqueous solution of formaldehyde dropwise to the refluxing mixture.
-
Continue to reflux for an additional 2 hours after the addition is complete.
-
Cool the reaction mixture to room temperature, which should induce crystallization of the product.
-
Isolate the crude N-(phosphonomethyl)glycine by filtration.
-
Recrystallize the product from water to obtain the purified compound.
The following table provides representative yields for the synthesis of various N-substituted aminomethylphosphonic acids via the Moedritzer-Irani reaction.
| Amine | Product | Yield (%) | Reference |
| Glycine | N-(Phosphonomethyl)glycine (Glyphosate) | >90 | |
| Iminodiacetic acid | Nitrilotris(methylenephosphonic acid) | High | |
| Aniline | N-Phenylaminomethylphosphonic acid | 70-85 | |
| Benzylamine | N-Benzylaminomethylphosphonic acid | 75-90 |
Biological Activity of Aminophosphonate Derivatives
α-Aminophosphonates are recognized as potent enzyme inhibitors due to their ability to act as transition-state analogues of peptide bond hydrolysis.[4] Nitrogen-containing bisphosphonates, which are structurally related to the products derived from this compound, are known to inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. This pathway is crucial for the biosynthesis of cholesterol and isoprenoids.
The following diagram illustrates the inhibition of the mevalonate pathway by a nitrogen-containing bisphosphonate.
Caption: Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) in the mevalonate pathway.
The inhibition of FPPS by nitrogen-containing bisphosphonates prevents the synthesis of FPP and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the prenylation of small GTPases, which are critical for various cellular processes. Disruption of this pathway is the basis for the therapeutic effect of bisphosphonates in bone resorption diseases.[5]
Conclusion
This compound and its derivatives are valuable and versatile reagents in synthetic organic chemistry. The protocols and data provided herein offer a foundation for their application in the synthesis of biologically relevant molecules. The ability of the resulting aminophosphonates to modulate key biological pathways, such as the mevalonate pathway, highlights their importance in drug discovery and development. Researchers and scientists are encouraged to explore the potential of these building blocks in the design and synthesis of novel therapeutic agents.
References
- 1. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 2. Aminomethylenephosphonic Acids Syntheses and Applications (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of (Hydroxymethyl)phosphonic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Hydroxymethyl)phosphonic acid is a valuable building block in synthetic organic chemistry and medicinal chemistry. Its structural similarity to amino acids and phosphates has led to its incorporation into various compounds with potential biological activity. This document provides detailed protocols for the synthesis of this compound, summarizing key quantitative data and outlining the experimental workflow.
Synthetic Strategies
Several methods have been established for the synthesis of this compound and its dialkyl esters. The most common approaches involve the reaction of a phosphorus-containing starting material with a formaldehyde (B43269) source. The primary synthetic routes include:
-
Direct phosphonylation of formaldehyde: This method utilizes phosphorous acid and formaldehyde (or its polymer, paraformaldehyde) to directly form this compound.
-
Reaction with dialkyl phosphites: This approach involves the base-catalyzed reaction of a dialkyl phosphite (B83602) with paraformaldehyde to yield a dialkyl (hydroxymethyl)phosphonate. Subsequent hydrolysis is required to obtain the final phosphonic acid.
-
From phosphorus trichloride (B1173362): A more reactive route that employs phosphorus trichloride and paraformaldehyde.
This document will focus on the direct phosphonylation method due to its straightforward nature.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for different synthetic protocols for this compound and its diethyl ester precursor.
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phosphorous acid, Paraformaldehyde | None | None (neat) | 100 | 3 | Not specified, product used directly | [1] |
| 2 | Phosphorous acid, Formalin (37%) | None | Water | 150 | 2 | Not isolated, mixture formed | [1] |
| 3 | Diethyl phosphite, Paraformaldehyde | Triethylamine (B128534) | None (neat) | 120-130 | 4 | 49-65 (ester) | [2] |
| 4 | Diethyl phosphite, Paraformaldehyde | Triethylamine | None (neat) | 90 | 3 | 96 (ester) | [3] |
| 5 | Diethyl phosphite, Paraformaldehyde | Potassium carbonate | Toluene | 60 | 2 | 95 (ester) | [3][4] |
| 6 | Dimethyl phosphite, Paraformaldehyde | Potassium carbonate | Methanol | Room Temp. | 1 | 90 (ester) | [5] |
Experimental Protocol: Direct Synthesis from Phosphorous Acid and Paraformaldehyde
This protocol details the synthesis of this compound from phosphorous acid and paraformaldehyde.[1]
Materials:
-
Phosphorous acid (H₃PO₃)
-
Paraformaldehyde
-
Mortar and pestle
-
Round-bottom flask
-
Oil bath
-
Nitrogen inlet
-
Stirring apparatus (optional, for molten phase)
Procedure:
-
Reactant Preparation: In a clean and dry mortar, combine phosphorous acid (1.6 g, 20 mmol) and paraformaldehyde (1.5 g, 50 mmol).
-
Grinding: Thoroughly grind the two solids together using a pestle to create a fine, homogeneous powder.
-
Reaction Setup: Transfer the resulting mixture to a round-bottom flask. Place the flask under a nitrogen atmosphere to exclude moisture.
-
Heating: Immerse the flask in a preheated oil bath at 100°C.
-
Reaction: The mixture will melt and the reaction will proceed. Maintain the temperature for 3 hours. The reaction can be monitored by the cessation of gas evolution.
-
Cooling and Solidification: After 3 hours, remove the flask from the oil bath and allow it to cool to room temperature. The product will solidify upon cooling.
-
Work-up and Purification: The resulting solid is crude this compound. For many applications, it can be used without further purification. If necessary, purification can be achieved by recrystallization. Due to the high polarity and hygroscopic nature of phosphonic acids, crystallization can be challenging.[6] Techniques such as dissolving the crude product in a minimal amount of a polar solvent (e.g., water or methanol) and precipitating by adding a less polar solvent (e.g., acetone (B3395972) or diethyl ether) may be attempted.[6]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the direct synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Synthesis of Dialkyl (Hydroxymethyl)phosphonates
For applications requiring an esterified form, the reaction of a dialkyl phosphite with paraformaldehyde is a high-yielding alternative. The resulting dialkyl (hydroxymethyl)phosphonate can then be dealkylated to the phosphonic acid if desired.
Protocol for Diethyl (hydroxymethyl)phosphonate: [3]
-
To a stirred suspension of paraformaldehyde (2.22 g, 72 mmol) in diethyl phosphite (10.00 g, 72 mmol), add triethylamine (0.732 g, 1.00 mL, 7 mmol).
-
Heat the suspension to 90°C. The mixture will become clear and begin to reflux.
-
Maintain the reaction at this temperature for three hours.
-
The product can then be purified by flash column chromatography to yield diethyl (hydroxymethyl)phosphonate as a colorless oil (yield: 96%).
Hydrolysis of Dialkyl Phosphonates:
The conversion of dialkyl phosphonates to phosphonic acids is typically achieved through acidic hydrolysis (e.g., refluxing with concentrated HCl) or via the McKenna reaction, which involves treatment with bromotrimethylsilane (B50905) followed by methanolysis.[7] These methods are effective for clean dealkylation without significant side product formation.[7]
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Phosphorous acid is corrosive. Avoid contact with skin and eyes.
-
Paraformaldehyde is a source of formaldehyde, which is a known carcinogen and respiratory irritant. Avoid inhalation of dust.
-
Reactions involving heating should be conducted with appropriate care to avoid thermal burns.
References
- 1. US5017306A - Corrosion inhibitor - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Diethyl (hydroxymethyl)phosphonate synthesis - chemicalbook [chemicalbook.com]
- 4. Diethyl (hydroxymethyl)phosphonate | 3084-40-0 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (Hydroxymethyl)phosphonic Acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
(Hydroxymethyl)phosphonic acid and its derivatives are versatile compounds that have found significant applications in various fields of materials science. Their unique chemical structure, featuring a reactive hydroxymethyl group and a phosphonic acid moiety, allows for a wide range of functionalities. These include enhancing flame retardancy in polymers, inhibiting corrosion on metal surfaces, promoting adhesion between organic coatings and inorganic substrates, and acting as chelating agents. Furthermore, the phosphonate (B1237965) group's affinity for calcium ions has led to its exploration in the realm of bone tissue engineering.
This document provides a detailed overview of the key applications of this compound in materials science, complete with experimental protocols and quantitative data to facilitate further research and development.
Flame Retardant for Polymeric Materials
This compound is an effective halogen-free flame retardant for various polymers. Its mechanism of action involves both condensed-phase and gas-phase contributions to inhibit the combustion cycle.[1]
Mechanism of Action:
-
Condensed Phase: Upon heating, this compound can dehydrate and polymerize to form polyphosphoric acid. This acts as a catalyst for the charring of the polymer, creating a protective insulating layer that hinders the release of flammable volatiles and slows down heat transfer.[1][2]
-
Gas Phase: During combustion, volatile phosphorus-containing radicals (such as PO•) are released into the flame. These radicals act as scavengers for the high-energy H• and OH• radicals that propagate the combustion chain reaction, thus quenching the flame.[1][3]
Quantitative Data: Flame Retardancy Performance
The following table summarizes typical performance data for polymers treated with organophosphorus flame retardants analogous to this compound. Specific data for this compound is not widely available in the literature, but similar performance can be anticipated.
| Polymer Matrix | Flame Retardant System | Limiting Oxygen Index (LOI) (%) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) |
| Low-Density Polyethylene (LDPE) | Untreated | 20.5 | 1250 | 85 |
| LDPE | Blended with 10 wt% PE-PO(OiPr)₂ | 24.0 | 750 | 60 |
| LDPE | Blended with 10 wt% PE-PO(OPh)₂ | 23.5 | 800 | 65 |
| Polystyrene (PS) | Untreated | 18.0 | 1100 | 95 |
| PS | Containing 5 wt% DOPO-Me | 22.5 | Not Reported | Not Reported |
| Poly(methyl methacrylate) (PMMA) | Untreated | 17.5 | 1050 | 80 |
| PMMA | Containing 5 wt% DOPO-HM | 21.0 | Not Reported | Not Reported |
Data compiled from analogous phosphonate-functionalized polyethylenes and DOPO derivatives.[4][5]
Experimental Protocol: Evaluation of Flame Retardancy
1. Material Preparation:
- Incorporate this compound or its derivatives into the desired polymer matrix via melt blending, solution casting, or in-situ polymerization.
- Prepare standardized test specimens according to ASTM or ISO standards (e.g., ASTM D3801 for LOI, ASTM E1354 for cone calorimetry).
2. Limiting Oxygen Index (LOI) Test (ASTM D2863):
- Principle: This test determines the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to sustain the combustion of a vertically oriented specimen. A higher LOI value indicates better flame retardancy.[1]
- Procedure:
- Place the specimen in a vertical glass chimney.
- Introduce a controlled mixture of nitrogen and oxygen from the bottom of the chimney.
- Ignite the top of the specimen with a pilot flame.
- Observe if the specimen continues to burn after the removal of the pilot flame.
- Systematically vary the oxygen concentration to determine the minimum concentration that supports combustion.
3. Cone Calorimetry (ASTM E1354):
- Principle: This test provides comprehensive data on the fire behavior of a material by exposing it to a controlled level of radiant heat.[1]
- Procedure:
- Mount a square specimen horizontally under a conical radiant heater.
- Expose the specimen to a specific heat flux (e.g., 35 or 50 kW/m²).
- Measure key parameters such as time to ignition (TTI), heat release rate (HRR), peak heat release rate (pHRR), total heat released (THR), mass loss rate, and smoke production.
Diagram: Flame Retardant Mechanism of this compound
Caption: Mechanism of flame retardancy.
Corrosion Inhibitor for Metals
Phosphonic acids, including this compound, are effective corrosion inhibitors for various metals such as steel, copper, and aluminum in aqueous environments.[6][7] They function by adsorbing onto the metal surface and forming a protective film that acts as a barrier to corrosive agents.[6]
Mechanism of Action:
The phosphonic acid group can coordinate with metal ions on the surface, forming a stable, insoluble metal-phosphonate complex.[6][7] This protective layer passivates the metal surface, inhibiting both anodic and cathodic corrosion reactions. The presence of heteroatoms like oxygen and phosphorus in the molecule facilitates strong adsorption onto the metal.[6]
Quantitative Data: Corrosion Inhibition Efficiency
The following table presents typical corrosion inhibition efficiencies for phosphonic acids on carbon steel in a saline solution.
| Inhibitor | Concentration (ppm) | Corrosion Rate (mpy) | Inhibition Efficiency (%) |
| Blank (3% NaCl) | 0 | 25.4 | - |
| N,N′-phosphonomethylglycine (PMG) | 200 | 2.3 | 91 |
| Vinyl Phosphonic Acid (VPA) | 200 | 3.8 | 85 |
| 1-Hydroxyethane-1,1-diphosphonic acid (HEDP) | 100 | 4.5 | 82 |
Data compiled from studies on carbon steel in acidic NaCl solution.[7][8]
Experimental Protocol: Evaluation of Corrosion Inhibition
1. Material Preparation:
- Prepare metal coupons (e.g., carbon steel, copper) of standard dimensions.
- Polish the coupon surfaces to a mirror finish using successively finer grades of emery paper, then degrease with acetone (B3395972) and dry.
2. Electrochemical Measurements:
- Apparatus: A standard three-electrode electrochemical cell consisting of the metal coupon as the working electrode, a platinum counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.
- Electrolyte: A corrosive medium (e.g., 3.5% NaCl solution) with and without various concentrations of the this compound inhibitor.
- Potentiodynamic Polarization:
- Immerse the electrodes in the electrolyte and allow the open-circuit potential (OCP) to stabilize.
- Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).
- Plot the resulting current density versus potential (Tafel plot) to determine the corrosion potential (Ecorr) and corrosion current density (icorr).
- Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] * 100
- Electrochemical Impedance Spectroscopy (EIS):
- At the stabilized OCP, apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
- Measure the impedance response of the system.
- Model the impedance data using an equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct). A higher Rct value indicates greater corrosion resistance.
3. Surface Analysis:
- After immersion in the corrosive medium with the inhibitor, analyze the metal surface using techniques like Scanning Electron Microscopy (SEM) to observe the surface morphology and Fourier-Transform Infrared (FTIR) spectroscopy to identify the chemical nature of the protective film.
Caption: Role of phosphonates in bone regeneration.
Chelating Agent in Material Formulations
The phosphonic acid group is a strong chelating agent for a variety of metal ions. [9][10]This property is utilized in various material formulations.
Applications:
-
Water Treatment: this compound and other phosphonates are used as scale inhibitors in industrial water systems. They chelate calcium and magnesium ions, preventing the formation of insoluble carbonate and sulfate (B86663) scales. [9]* Detergents: They act as builders in detergents by sequestering hard water ions, which improves the cleaning efficiency of surfactants. [9]* Adhesion Promotion: The chelating ability of phosphonic acids allows them to form strong bonds with metal oxide surfaces, making them excellent adhesion promoters for paints, coatings, and adhesives on metal substrates. [11]
Experimental Protocol: Evaluation of Chelating Capacity (Scale Inhibition)
1. Static Jar Test:
- Principle: This test evaluates the ability of an inhibitor to prevent the precipitation of scale-forming salts (e.g., calcium carbonate) from a supersaturated solution.
- Procedure:
- Prepare a supersaturated solution of calcium chloride and sodium bicarbonate in a beaker.
- Add a specific concentration of the this compound inhibitor to the solution. A blank solution without the inhibitor is also prepared.
- Adjust the pH and temperature to simulate industrial water conditions.
- Stir the solutions for a defined period (e.g., 24 hours).
- Filter the solutions to remove any precipitate.
- Measure the concentration of calcium ions remaining in the filtrate using a technique like Atomic Absorption Spectroscopy (AAS) or titration with EDTA.
- Calculate the scale inhibition efficiency (SIE%) using the formula: SIE% = [(Ca_inhibitor - Ca_blank) / (Ca_initial - Ca_blank)] * 100 where Ca is the calcium concentration.
This comprehensive overview provides a foundation for the application of this compound in materials science. The detailed protocols and compiled data serve as a valuable resource for researchers and professionals in the field, enabling further innovation and development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Flame Retardant Mechanism: A Comprehensive Guide - KMT Industrial [kmtindustrial.com]
- 4. Flame retardant phosphonate-functionalised polyethylenes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Combined Experimental and Theoretical Insights into the Corrosion Inhibition Activity on Carbon Steel Iron of Phosphonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HEDP - The Best Organic Phosphonic Antiscale and Corrosion Inhibitor - IRO CHEM [irohedp.com]
- 9. Phosphonic Acid Chelating Agents - Innovative Solutions for Metal Ion Removal [thinkdochemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: (Hydroxymethyl)phosphonic Acid in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
(Hydroxymethyl)phosphonic acid (HMPA) is a small, versatile organophosphorus compound featuring a phosphonic acid group and a hydroxyl group. Its structure allows it to act as a multidentate ligand, bridging metal centers to form a variety of coordination complexes, including stable metal-organic frameworks (MOFs). The phosphonic acid moiety provides a robust coordination site analogous to phosphates, making HMPA and its derivatives subjects of interest for applications in materials science, catalysis, and medicine.[1][2] Notably, HMPA is a known inhibitor of the enzyme phosphonopyruvate (B1221233) hydrolase, highlighting its potential for biological activity.[3]
These notes provide detailed protocols for the synthesis of HMPA precursors and their metal complexes, summarize key quantitative data, and discuss their applications.
Experimental Protocols
Protocol 1: Synthesis of Diethyl (hydroxymethyl)phosphonate (DEHP)
This protocol describes the synthesis of DEHP, a common precursor for HMPA, via the reaction of diethyl phosphite (B83602) and paraformaldehyde. This method is a foundational step for producing the ligand used in coordination complex synthesis.
Materials:
-
Diethyl phosphite
-
Paraformaldehyde
-
Triethylamine (B128534) (catalyst)
-
Anhydrous solvents (e.g., Toluene, if required)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
-
Rotary evaporator
-
Flash column chromatography system (optional, for purification)
-
Ethyl acetate (B1210297) (for chromatography)
Procedure:
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and condenser, create a suspension of paraformaldehyde (1.0 equivalent) in diethyl phosphite (1.0 equivalent).
-
Catalyst Addition: Add a catalytic amount of triethylamine (approx. 0.1 equivalents) to the stirred suspension.
-
Reaction: Heat the mixture to 90-100°C. The suspension should become a clear solution as the reaction proceeds and begins to reflux. Maintain this temperature for approximately 3-4 hours.[4]
-
Work-up: After cooling to room temperature, remove any excess triethylamine under reduced pressure using a rotary evaporator.
-
Purification: The resulting product, a colorless oil, can be purified by flash column chromatography using 100% ethyl acetate as the eluent to achieve high purity (>99%).[4][5] Alternatively, for some applications, the crude product may be of sufficient purity after filtration and solvent removal.[4]
-
Characterization: Confirm the structure and purity of the isolated DEHP using ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.
Protocol 2: Hydrothermal Synthesis of Porous Metal-(Hydroxymethyl)phosphonates [M(O₃PCH₂OH)]
This protocol details the synthesis of isostructural, porous metal-organic frameworks using DEHP as the ligand precursor. The in situ hydrolysis of the diethyl ester under hydrothermal conditions yields the HMPA ligand for coordination.
Materials:
-
Diethyl (hydroxymethyl)phosphonate (DEHP)
-
Metal(II) acetate hydrate (B1144303) (e.g., Zn(OAc)₂, Co(OAc)₂, Cu(OAc)₂, Mn(OAc)₂)
-
Deionized water
-
Teflon-lined stainless steel autoclave (23 mL)
-
Programmable oven
Procedure:
-
Precursor Solution: Prepare a mixture of the chosen metal(II) acetate hydrate (e.g., 0.5 mmol) and diethyl (hydroxymethyl)phosphonate (0.5 mmol) in deionized water (10 mL).
-
Autoclave Sealing: Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave and seal it tightly.
-
Hydrothermal Synthesis: Place the autoclave in a programmable oven. Heat to 180°C for 72 hours.
-
Cooling: Allow the autoclave to cool naturally to room temperature.
-
Product Isolation: Collect the resulting crystalline product by filtration.
-
Washing: Wash the crystals thoroughly with deionized water and then with acetone.
-
Drying: Dry the final product in air.
-
Characterization: Characterize the framework structure using single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) to confirm the porous structure and phase purity.
Protocol 3: Determination of Metal Complex Stability Constants (General Method)
The stability of metal-ligand complexes in solution is a critical parameter. Potentiometric titration is a common and reliable method for determining stability constants by monitoring pH changes as a metal and ligand are titrated with a base.[6]
Materials:
-
This compound (HMPA)
-
Metal salt (e.g., metal chloride or nitrate) of known concentration
-
Standardized KOH or NaOH solution (carbonate-free)
-
Standardized strong acid (e.g., HCl)
-
Background electrolyte (e.g., KCl or KNO₃) to maintain constant ionic strength
-
Calibrated pH meter and electrode
-
Thermostated titration vessel
Procedure:
-
Solution Preparation: Prepare the following solutions at a constant ionic strength (e.g., 0.1 M KCl):
-
A: Strong acid (e.g., 0.01 M HCl).
-
B: Solution A + HMPA ligand of known concentration.
-
C: Solution B + Metal salt of known concentration.
-
-
Titration: Titrate each solution (A, B, and C) separately against the standardized base solution in the thermostated vessel. Record the pH value after each addition of titrant.
-
Data Analysis:
-
From titration B, calculate the proton-ligand stability constants (pKa values) of HMPA.
-
Using the pKa values and the data from titration C, calculate the metal-ligand stability constants (log K). This involves determining the average number of ligands bound per metal ion (n̄) at each pH value.
-
Specialized software is typically used to refine the constants from the titration curves.
-
-
Considerations: The accuracy of stability constants for phosphonates can be affected by the formation of colloids or precipitates, especially with certain metal ions or at higher pH values.[7] It is crucial to visually monitor the solution during titration and consider techniques like NMR or light scattering if polymerization is suspected.[7][8]
Quantitative Data Summary
Quantitative data provides insight into the structural and stability aspects of HMPA-metal complexes.
Table 1: Structural Properties of Isostructural M(O₃PCH₂OH) Frameworks This table summarizes the structural features of porous metal-hydroxymethylphosphonate frameworks synthesized via the hydrothermal method described in Protocol 2.
| Metal Ion (M²⁺) | Formula | Crystal System | Key Structural Feature | Channel Diameter (Approx.) | Reference |
| Zinc | Zn(O₃PCH₂OH) | Hexagonal | Hexagonal array of cylindrical channels | 5.7 Å | [9] |
| Cobalt | Co(O₃PCH₂OH) | Hexagonal | Isostructural with the zinc analogue | 5.7 Å | [9] |
| Copper | Cu(O₃PCH₂OH) | Hexagonal | Isostructural with the zinc analogue | 5.7 Å | [9] |
| Manganese | Mn(O₃PCH₂OH) | Hexagonal | Isostructural with the zinc analogue | 5.7 Å | [9] |
Table 2: Representative Metal-Oxygen Bond Lengths in Related Phosphonate (B1237965) Complexes While specific bond length data for HMPA complexes is limited in the reviewed literature, this table provides context from structurally characterized complexes of similar phosphonate ligands.
| Complex Ligand | Metal Ion (Mⁿ⁺) | M-O Bond Type | Bond Length (Å) | Reference |
| Hydroxyphosphonoacetate (HPAA) | Strontium (Sr²⁺) | Sr-O (Phosphonate) | 2.503 - 2.692 | [4] |
| Methyl (E)-α-hydroxyiminobenzylphosphonate | Calcium (Ca²⁺) | Ca-O (Phosphonate) | Data not specified | [10][11] |
| Methyl (E)-α-hydroxyiminobenzylphosphonate | Cadmium (Cd²⁺) | Cd-O (Phosphonate) | Data not specified | [10][11] |
Applications in Coordination Chemistry
The unique structure of HMPA allows it to be a versatile building block in coordination chemistry.
Porous Materials and Metal-Organic Frameworks (MOFs)
The ability of HMPA to form stable, porous frameworks is one of its most promising applications.[9] The M(O₃PCH₂OH) series of materials demonstrates that HMPA can be used to create isostructural frameworks with different transition metals, all featuring uniform, cylindrical channels.[9] Such materials are of high interest for:
-
Gas Storage and Separation: The uniform porosity can be exploited for selective adsorption of small molecules.
-
Heterogeneous Catalysis: The channels can act as nano-reactors, and the metal nodes can serve as catalytic sites.
-
Ion Exchange: The hydroxyl groups lining the pores could be functionalized to facilitate ion exchange processes.
The synthesis of porous phosphonate-based MOFs can be challenging, as they often favor layered, non-porous structures.[1] The successful synthesis of the M(O₃PCH₂OH) series highlights an effective strategy for creating robust, three-dimensional phosphonate frameworks.[1][9]
Catalysis
Metal phosphonates are increasingly recognized for their catalytic potential.[12] The robust M-O-P bonds can lead to highly stable catalysts suitable for liquid-phase reactions.[13] While specific catalytic applications of HMPA-metal complexes are not yet widely reported, the broader class of metal phosphonate materials has been used in:
-
C-C Coupling Reactions: Palladium-phosphonate complexes have shown high efficiency in Suzuki-Miyaura coupling reactions.[12]
-
Oxidation and Reduction: The metal centers within phosphonate frameworks can act as redox-active sites for various organic transformations.[12][13]
The porous M(O₃PCH₂OH) frameworks are prime candidates for future investigation as heterogeneous catalysts, where reactants can diffuse into the channels and interact with the active metal sites.
Biomedical and Drug Development
Phosphonic acids are valued in medicinal chemistry for their ability to act as stable mimics of phosphate (B84403) groups and intermediates in enzymatic reactions.[14]
-
Enzyme Inhibition: HMPA is a known inhibitor of phosphonopyruvate hydrolase, demonstrating its intrinsic biological activity.[3] This inhibitory potential could be modulated or targeted by coordinating HMPA to specific metal ions.
-
Bone Targeting: Like other phosphonates (e.g., bisphosphonates), HMPA-metal complexes could be explored for bone-targeting applications in imaging or therapy due to the high affinity of the phosphonate group for calcium phosphate in bone tissue.[2]
-
Anticancer/Antimicrobial Agents: While no specific studies on HMPA-metal complexes were identified, many organophosphorus compounds and their metal complexes exhibit anticancer and antimicrobial properties.[15][16] Given the biological activity of the HMPA ligand itself, its coordination complexes represent a logical next step for exploration as potential therapeutic agents.
References
- 1. aconf.org [aconf.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CH5O4P | CID 75795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemistry.uoc.gr [chemistry.uoc.gr]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. cdn2.f-cdn.com [cdn2.f-cdn.com]
- 7. alanplewis.com [alanplewis.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Metal complexes of α-hydroxyiminophosphonic acid derivatives. Preparation and crystal structures of calcium and cadmium complexes of methyl (E)-α-hydroxyiminobenzylphosphonate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. [Development of Biologically Active Compounds on the Basis of Phosphonic and Phosphinic Acid Functionalities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Selected organophosphorus compounds with biological activity. Applications in medicine - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Reactions of (Hydroxymethyl)phosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setups and protocols for key reactions involving (Hydroxymethyl)phosphonic acid and its derivatives. This document is intended to be a valuable resource for chemists and researchers in the fields of medicinal chemistry, organic synthesis, and drug development, offering detailed methodologies, quantitative data, and visual representations of reaction pathways.
Introduction
This compound is a versatile building block in organic synthesis, primarily due to the presence of both a reactive hydroxyl group and a phosphonic acid moiety. These functional groups allow for a variety of chemical transformations, making it a valuable precursor for the synthesis of a wide range of biologically active compounds, including bisphosphonates used in the treatment of bone disorders, and as an intermediate in the preparation of enzyme inhibitors and other therapeutic agents. This document details the experimental conditions for several key reactions, including the synthesis of its diethyl ester, subsequent acylation of the hydroxyl group, and its conversion to (chloromethyl)phosphonic acid derivatives.
Data Presentation
The following tables summarize quantitative data for the synthesis of key derivatives of this compound, providing a clear comparison of reaction conditions and outcomes.
Table 1: Synthesis of Diethyl (Hydroxymethyl)phosphonate
| Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diethyl phosphite (B83602), Paraformaldehyde | Triethylamine (B128534) | Toluene (B28343) | 60 | 2 | 95 | [1] |
| Diethyl phosphite, Paraformaldehyde | Triethylamine | None | 120-130 | 4 | 49-65 | [2] |
| Dimethyl phosphite, Paraformaldehyde | Triethylamine | None | - | - | 96.7 | [3] |
Table 2: Acylation of Diethyl α-Hydroxy-Arylmethylphosphonates
| Substrate | Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diethyl α-hydroxy-benzylphosphonate | Acetyl chloride | Triethylamine | Toluene | 25 | 24 | - | [4] |
| Diethyl α-hydroxy-(4-chlorophenyl)methylphosphonate | Acetyl chloride | Triethylamine | Toluene | 50-60 | - | - | [4] |
| Diethyl α-hydroxy-(4-(trifluoromethyl)phenyl)methylphosphonate | Acetyl chloride | Triethylamine | Toluene | 50-60 | - | - | [4] |
| Diethyl α-hydroxy-(3,4,5-trifluorophenyl)methylphosphonate | Acetyl chloride | Triethylamine | Toluene | 50-60 | - | - | [4] |
Table 3: Synthesis of Hydroxymethylenebisphosphonic Acid Derivatives
| Carboxylic Acid Derivative | P-Reagents | Solvent | Yield (%) | Reference |
| 3-Pyridylacetic acid | PCl₃, H₃PO₃ | MSA, Diethyl carbonate | 73 | [5] |
| β-Alanine | PCl₃, H₃PO₃ | Chlorobenzene | 45-59 | [5] |
| GABA | PCl₃, H₃PO₃ | Chlorobenzene | 45-59 | [5] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl (Hydroxymethyl)phosphonate
This protocol describes the synthesis of diethyl (hydroxymethyl)phosphonate from diethyl phosphite and paraformaldehyde.[1][2]
Materials:
-
Diethyl phosphite
-
Paraformaldehyde
-
Triethylamine
-
Toluene (optional, for azeotropic removal of water)
-
Potassium carbonate (for maintaining pH)
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl phosphite (76.6 g, 0.554 mol), paraformaldehyde (20 g, 0.667 mol, 1.2 eq), and toluene (277 mL).
-
Slowly add triethylamine (5.1 g, 0.05 mol, 0.09 eq) to the stirred suspension.
-
Heat the reaction mixture to 60°C. An exothermic reaction may be observed.
-
Maintain the temperature at 60°C and continue stirring for 2 hours. During this time, monitor the pH and add potassium carbonate in portions to maintain a pH between 7.5 and 8.
-
After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.
-
Filter the reaction mixture to remove any solids.
-
Remove the toluene by distillation under reduced pressure using a rotary evaporator to obtain the crude diethyl (hydroxymethyl)phosphonate.
-
The product can be further purified by vacuum distillation, although this may lead to some decomposition. Kugelrohr distillation is a preferred method for purification to minimize decomposition.[2]
Expected Yield: Approximately 95% (crude).[1]
Characterization:
-
¹H NMR (CDCl₃): δ 1.31 (t, 6H), 3.87 (d, 2H), 4.13 (m, 4H), 5.34 (br s, 1H, OH).[2]
Protocol 2: Acylation of Diethyl α-Hydroxy-benzylphosphonate
This protocol details the acylation of the hydroxyl group of diethyl α-hydroxy-benzylphosphonate using an acyl chloride.[4]
Materials:
-
Diethyl α-hydroxy-benzylphosphonate
-
Acetyl chloride (or other acyl chloride)
-
Triethylamine
-
Toluene
-
Schlenk flask or sealed reaction vessel
-
Magnetic stirrer and stir bar
-
Syringe for addition of reagents
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl α-hydroxy-benzylphosphonate (1.0 eq) in anhydrous toluene.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add the acyl chloride (e.g., acetyl chloride, 3.0 eq) to the stirred solution at room temperature.
-
Seal the vessel and stir the reaction mixture at 25°C for 24 hours. For less reactive substrates or acylating agents, heating to 50-60°C may be necessary.
-
Monitor the reaction progress by TLC or NMR spectroscopy.
-
Upon completion, the reaction mixture can be worked up by washing with water and brine, followed by drying over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 3: Conversion of Diethyl (Hydroxymethyl)phosphonate to Diethyl (p-toluenesulfonyloxymethyl)phosphonate
This protocol describes the conversion of the hydroxyl group to a tosylate, a good leaving group for subsequent nucleophilic substitution reactions.[1]
Materials:
-
Diethyl (hydroxymethyl)phosphonate
-
p-Toluenesulfonyl chloride
-
Triethylamine
-
Toluene
-
Reaction flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
Procedure:
-
In a 1 L reaction flask, dissolve diethyl (hydroxymethyl)phosphonate (78.8 g, 0.472 mol) in toluene (278 mL).
-
Add triethylamine (90 g, 0.889 mol) to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (90 g, 0.472 mol) in toluene (166 mL) dropwise to the reaction mixture, maintaining the temperature above 30°C.
-
After the addition is complete, continue stirring for 1 hour at the same temperature.
-
Warm the reaction mixture to 60°C and maintain this temperature for 5 hours, or until HPLC analysis shows the reaction is complete.
-
Cool the reaction mixture and wash the organic layer twice with water (277 mL each).
-
Remove the toluene under reduced pressure. The product, diethyl (p-toluenesulfonyloxymethyl)phosphonate, will precipitate as a solid upon cooling.
Expected Yield: Approximately 87%.[1]
Experimental Workflows and Signaling Pathways
The following diagrams illustrate key synthetic transformations starting from this compound and its derivatives.
Caption: Synthetic pathways from this compound.
Caption: General synthesis of hydroxymethylenebisphosphonates.
References
- 1. Diethyl (hydroxymethyl)phosphonate synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Hydroxymethylenebisphosphonic Acid Derivatives in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of (Hydroxymethyl)phosphonic Acid by High-Performance Liquid Chromatography (HPLC)
Introduction
(Hydroxymethyl)phosphonic acid (HMPA), a small, polar organophosphorus compound, is of interest in various chemical and biological studies. Due to its high polarity and lack of a strong chromophore, direct analysis by conventional High-Performance Liquid Chromatography (HPLC) with UV detection is challenging. This application note details a robust and sensitive HPLC method for the quantification of this compound in aqueous samples. The method is adapted from established protocols for the analysis of similar polar compounds, such as glyphosate (B1671968) and its metabolite aminomethylphosphonic acid (AMPA).[1][2]
The described protocol involves a pre-column derivatization step using 9-fluorenylmethylchloroformate (FMOC-Cl) to enhance the hydrophobicity and introduce a fluorescent moiety, allowing for sensitive fluorescence detection.[3][4][5] This methodology is suitable for researchers, scientists, and professionals in drug development and environmental analysis.
Principle
The analytical method is based on the derivatization of the secondary amine group of this compound with FMOC-Cl in a borate (B1201080) buffer. The resulting fluorescent derivative is then separated by reversed-phase HPLC and quantified using a fluorescence detector. This approach offers high sensitivity and selectivity for the analysis of HMPA in various matrices.
Quantitative Data Summary
While specific quantitative data for this compound using this adapted method requires experimental validation, the following table summarizes typical performance characteristics observed for structurally similar compounds like glyphosate and AMPA using FMOC derivatization followed by HPLC-FLD. These values can be considered as target parameters for method validation.
| Parameter | Expected Value Range | Reference Compound(s) |
| Retention Time (min) | 10 - 20 | Glyphosate, AMPA |
| Limit of Detection (LOD) | 0.005 - 0.1 mg/L | Glyphosate, AMPA[6] |
| Limit of Quantification (LOQ) | 0.015 - 0.3 mg/L | Glyphosate, AMPA[5] |
| Linearity (R²) | > 0.995 | Glyphosate, AMPA[6] |
| Recovery (%) | 85 - 110% | Glyphosate, AMPA |
| Precision (RSD %) | < 10% | Glyphosate, AMPA[6] |
Experimental Protocols
Materials and Reagents
-
This compound standard (≥95% purity)
-
9-fluorenylmethylchloroformate (FMOC-Cl), 99%
-
Boric acid, ACS grade
-
Sodium hydroxide (B78521) (NaOH), ACS grade
-
Hydrochloric acid (HCl), ACS grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Dichloromethane (B109758), HPLC grade
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄), ACS grade
-
Ultrapure water (18.2 MΩ·cm)
Solutions Preparation
-
Borate Buffer (0.05 M, pH 9.0): Dissolve 3.09 g of boric acid in 1 L of ultrapure water. Adjust the pH to 9.0 with a 1 M NaOH solution.
-
FMOC-Cl Solution (1 mg/mL): Dissolve 100 mg of FMOC-Cl in 100 mL of acetonitrile. This solution should be prepared fresh daily and stored in an amber vial to protect it from light.
-
Mobile Phase A (0.05 M Potassium Phosphate Buffer, pH 5.4): Dissolve 6.8 g of KH₂PO₄ in 1 L of ultrapure water. Adjust the pH to 5.4 with 1 M KOH. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile, HPLC grade.
-
Standard Stock Solution of HMPA (1000 mg/L): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of ultrapure water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ultrapure water to the desired concentrations (e.g., 0.1, 0.5, 1, 5, 10 mg/L).
Sample Preparation and Derivatization
-
To 1 mL of the aqueous sample or working standard in a clean vial, add 0.5 mL of the 0.05 M borate buffer (pH 9.0).
-
Add 1 mL of the 1 mg/mL FMOC-Cl solution.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed in the dark at room temperature for 1 hour.[6]
-
After derivatization, add 2 mL of dichloromethane and vortex for 1 minute to extract the excess FMOC-Cl.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully transfer the upper aqueous layer into a clean vial for HPLC analysis.
HPLC System and Conditions
-
HPLC System: An HPLC system equipped with a binary pump, autosampler, column oven, and fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (0.05 M Potassium Phosphate Buffer, pH 5.4) and Mobile Phase B (Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Fluorescence Detector Wavelengths: Excitation: 260 nm, Emission: 310 nm.[3]
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 50 | 50 |
| 25 | 50 | 50 |
| 26 | 90 | 10 |
| 35 | 90 | 10 |
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the HMPA-FMOC derivative against the concentration of the working standard solutions.
-
Quantification: Determine the concentration of HMPA in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Safety Precautions
-
This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
FMOC-Cl is a lachrymator and should be handled in a well-ventilated fume hood.
-
All organic solvents are flammable and should be used away from ignition sources.
-
Dispose of all chemical waste according to institutional guidelines.
References
(Hydroxymethyl)phosphonic Acid: A Precursor for Advanced Flame Retardants
Application Notes and Protocols
(Hydroxymethyl)phosphonic acid (HMPA) is an organophosphorus compound with significant potential as a precursor for the synthesis of halogen-free flame retardants. Its chemical structure, featuring both a reactive hydroxyl group and a phosphonic acid moiety, allows for its incorporation into various polymer matrices, either as a reactive or additive flame retardant. This document provides detailed application notes, experimental protocols, and performance data for flame retardants derived from or analogous to HMPA, intended for researchers, scientists, and professionals in materials science and drug development.
Mechanism of Flame Retardancy
Phosphorus-based flame retardants, including those derived from this compound, typically function through a combination of condensed-phase and gas-phase mechanisms to suppress combustion.[1][2]
Condensed-Phase Action:
Upon heating, this compound and its derivatives can decompose to form phosphoric acid or polyphosphoric acid.[1][2] These acidic species act as catalysts, promoting the dehydration of the polymer and facilitating the formation of a stable char layer on the material's surface.[1][3] This char layer serves as a physical barrier, insulating the underlying polymer from heat and restricting the release of flammable volatile compounds.[1][3]
Gas-Phase Action:
During combustion, phosphorus-containing compounds can be released into the gas phase. These compounds, such as PO• radicals, act as radical scavengers, interrupting the exothermic chain reactions of combustion in the flame.[2] This "flame poisoning" effect reduces the flame intensity and propagation.
A diagram illustrating the dual-phase flame retardancy mechanism is presented below.
Caption: Dual-phase flame retardancy mechanism of HMPA-based flame retardants.
Synthesis of Flame Retardants from this compound
This compound can be chemically modified to synthesize various flame-retardant additives or reactive monomers. A general synthetic approach involves the esterification of the phosphonic acid group or the reaction of the hydroxyl group to incorporate the molecule into a polymer backbone.
The following diagram illustrates a generalized synthetic pathway for a phosphonate-based flame retardant.
Caption: Generalized workflow for the synthesis of a flame retardant from HMPA.
Experimental Protocol: Generalized Synthesis of a Di-ester of this compound
Disclaimer: This is a generalized protocol and may require optimization for specific reactants and desired product characteristics.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1 equivalent).
-
Addition of Reactants: Add an alcohol or phenol (B47542) (2.2 equivalents) and a suitable solvent (e.g., toluene).
-
Catalyst: Introduce a catalytic amount of an appropriate catalyst (e.g., p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux with continuous stirring under a nitrogen atmosphere. Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure. Purify the crude product by column chromatography or distillation to obtain the desired phosphonate (B1237965) flame retardant.
-
Characterization: Characterize the final product using techniques like Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P).
Performance Data of Phosphonate-Based Flame Retardants
While specific data for flame retardants derived directly from this compound is limited in publicly available literature, the performance of analogous phosphonate flame retardants in various polymer matrices provides a strong indication of their potential efficacy.
Table 1: Flame Retardant Performance of a Novel Phosphonate (BDMPP) in Epoxy Resin [3][4]
| Sample | Phosphorus Content (wt%) | LOI (%) | UL-94 Rating |
| Pure Epoxy Resin | 0 | 23.5 | No Rating |
| Epoxy + 14 wt% BDMPP | 1.11 | 33.8 | V-0 |
Table 2: Thermal Stability of Epoxy Resin with BDMPP [3][4]
| Sample | T5% (°C) | Tmax (°C) | Char Yield at 700°C (%) |
| Pure Epoxy Resin | 345.2 | 365.8 | 14.7 |
| Epoxy + 14 wt% BDMPP | 330.1 | 378.9 | 20.5 |
T5%: Temperature at 5% weight loss; Tmax: Temperature of maximum decomposition rate.
Experimental Protocols for Flame Retardancy Testing
The following are standard protocols for evaluating the flame retardant properties of materials.
Limiting Oxygen Index (LOI)
Principle: The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that is required to just support the flaming combustion of a material.[1] A higher LOI value indicates better flame retardancy.[1]
Procedure:
-
Prepare a test specimen of the material with standard dimensions.
-
Mount the specimen vertically in a glass chimney.
-
Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a controlled flow rate.
-
Ignite the top of the specimen with a pilot flame.
-
Observe the burning behavior of the specimen.
-
Adjust the oxygen concentration in the gas mixture until the minimum concentration that sustains burning for a specified time or over a specified length of the specimen is determined.
UL-94 Vertical Burning Test
Principle: The UL-94 test classifies the flammability of plastic materials based on their response to a small open flame.[5][6] The vertical test is more stringent than the horizontal test.[5]
Procedure:
-
Condition the test specimens at a specified temperature and humidity.
-
Mount a specimen vertically.
-
Apply a calibrated flame to the bottom of the specimen for 10 seconds and then remove it.
-
Record the after-flame time.
-
Re-apply the flame for another 10 seconds and record the after-flame and after-glow times.
-
Observe if any flaming drips ignite a cotton patch placed below the specimen.
-
Classify the material as V-0, V-1, or V-2 based on the burning times, after-glow, and dripping behavior according to the UL-94 standard.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] It is used to evaluate the thermal stability and decomposition characteristics of a material.[7]
Procedure:
-
Place a small, accurately weighed sample into a TGA sample pan.
-
Heat the sample in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate.
-
Record the sample weight as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of char residue at a high temperature.
The workflow for flame retardancy testing is depicted below.
Caption: Workflow for evaluating the performance of flame-retardant materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]
- 3. "Synthesis of a novel phosphonate flame retardant and its application i" by Yang Li, Hongbing Zheng et al. [repository.lsu.edu]
- 4. Synthesis of a novel phosphonate flame retardant and its application in epoxy resins | Semantic Scholar [semanticscholar.org]
- 5. boedeker.com [boedeker.com]
- 6. ledphotometer.com [ledphotometer.com]
- 7. tainstruments.com [tainstruments.com]
Application Notes and Protocols for (Hydroxymethyl)phosphonic Acid and Related Phosphonates in Agricultural Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Hydroxymethyl)phosphonic acid (HMPA) is an organophosphorus compound that, along with its derivatives, serves primarily as a versatile intermediate in the synthesis of various agrochemicals, including herbicides and pesticides. While direct application data for HMPA as an active ingredient in agricultural formulations is scarce in publicly available literature, the broader class of phosphonates, particularly phosphonic acid and its salts, has well-documented uses in crop protection. These compounds are primarily recognized for their fungicidal properties against oomycete pathogens and are also formulated as plant strengtheners. Other phosphonates, such as glyphosate (B1671968) and ethephon (B41061), are widely used as herbicides and plant growth regulators, respectively.
This document provides a comprehensive overview of the known applications of phosphonates in agriculture, with a focus on their fungicidal and potential plant growth regulatory effects. It also includes detailed, adaptable experimental protocols for researchers interested in evaluating the efficacy of this compound or other phosphonate (B1237965) compounds.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding its environmental fate and for the development of suitable formulations.
| Property | Value | Implication for Agricultural Formulations |
| Molecular Formula | CH₅O₄P | - |
| Molecular Weight | 112.02 g/mol | - |
| Appearance | White, crystalline, hygroscopic solid | Requires dry storage conditions. |
| Water Solubility | High | Likely to be mobile in aqueous systems and readily absorbed by plants. |
| LogP | -2.2 | Indicates low potential for bioaccumulation in fatty tissues. |
Applications of Phosphonates in Agriculture
Fungicidal Activity
Phosphonic acid and its salts, such as potassium phosphonate, are widely used as systemic fungicides, particularly effective against oomycete pathogens like Phytophthora and Pythium species.[1][2] They are often marketed as "plant strengtheners" due to their dual mode of action.[3]
Mechanism of Action: The fungicidal effect of phosphonates is multifaceted:
-
Direct Fungistatic Effect: Phosphonates can directly inhibit the mycelial growth of oomycetes.[4]
-
Stimulation of Plant Defense Responses: They can trigger the plant's natural defense mechanisms, leading to a more robust response against pathogen attack.[4]
Plant Growth Regulation
While some phosphonates like ethephon are established plant growth regulators, the effect of phosphonic acid and its salts on plant growth is more complex. They are generally not considered effective phosphorus fertilizers and, in some cases, have been observed to inhibit plant growth.[5] However, some formulations are claimed to alleviate summer stress and improve turf quality. The potential plant growth regulatory effects of HMPA have not been documented.
Herbicidal Activity
The most prominent phosphonate herbicide is glyphosate, which acts by inhibiting the shikimate pathway in plants.[6] There is no substantial evidence to suggest that this compound possesses significant herbicidal activity.
Quantitative Data Summary
The following tables summarize available quantitative data for the fungicidal activity of phosphonates against common plant pathogens. Note: This data is for phosphonic acid and its salts, not specifically for this compound.
Table 1: In Vitro Fungicidal Activity of Potassium Phosphite against Phytophthora Species [7]
| Phytophthora Species | EC₅₀ (µg/mL of potassium phosphite) |
| P. cinnamomi | 11.8 - 37.7 |
| P. ×cambivora | 11.8 - 37.7 |
Table 2: In Vitro Fungicidal Activity of Phosphonates against Pseudoperonospora humuli [8]
| Compound | Median EC₅₀ (% v/v phosphonate) |
| Phosphonate Fungicide | 2.7 |
Experimental Protocols
The following are detailed, adaptable protocols for evaluating the agricultural potential of this compound or other phosphonate compounds.
Protocol for In Vitro Fungicidal Activity Assay (Agar Dilution Method)
This protocol is designed to determine the half-maximal effective concentration (EC₅₀) of a phosphonate compound against a target oomycete pathogen.
Materials:
-
This compound or other test compound
-
Target oomycete culture (e.g., Phytophthora infestans)
-
Appropriate culture medium (e.g., Rye B Agar)
-
Sterile Petri dishes (90 mm)
-
Sterile distilled water
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the test compound in sterile distilled water. The concentration should be at least 100-fold higher than the highest test concentration.
-
Prepare Amended Media: Autoclave the culture medium and cool it to 45-50 °C in a water bath. Add the appropriate volume of the stock solution to the molten agar (B569324) to achieve a series of desired concentrations (e.g., 0, 1, 10, 50, 100, 500 µg/mL). Mix thoroughly but gently to avoid air bubbles.
-
Pour Plates: Pour the amended agar into sterile Petri dishes and allow them to solidify.
-
Inoculation: From the margin of an actively growing culture of the target oomycete, cut mycelial plugs (e.g., 5 mm diameter) using a sterile cork borer. Place one plug, mycelial side down, in the center of each agar plate.
-
Incubation: Incubate the plates in the dark at the optimal growth temperature for the pathogen (e.g., 20 °C for P. infestans).
-
Data Collection: After a set incubation period (e.g., 5-7 days), measure the colony diameter in two perpendicular directions for each plate.
-
Data Analysis: Calculate the average colony diameter for each concentration. Determine the percentage of mycelial growth inhibition relative to the control (0 µg/mL). Plot the percentage inhibition against the log of the concentration and use a suitable statistical software to calculate the EC₅₀ value.[9]
Protocol for Herbicidal Activity Assay (Duckweed Growth Inhibition Test)
This protocol uses the aquatic plant Lemna minor to assess the potential herbicidal activity of a test compound.[10][11][12]
Materials:
-
This compound or other test compound
-
Axenic culture of Lemna minor
-
Sterile growth medium (e.g., Steinberg medium)
-
Sterile glass beakers or flasks
-
Growth chamber with controlled light and temperature
-
Digital camera and image analysis software
Procedure:
-
Prepare Test Solutions: Prepare a series of concentrations of the test compound in the sterile growth medium (e.g., 0, 1, 10, 50, 100 mg/L).
-
Inoculation: Transfer a set number of healthy Lemna minor fronds (e.g., 3-4 fronds with a total of 8-12 fronds) into each beaker containing the test solutions.
-
Incubation: Place the beakers in a growth chamber under controlled conditions (e.g., 24 ± 2 °C, continuous illumination).
-
Data Collection: At regular intervals (e.g., daily for 7 days), count the number of fronds and/or capture images of the water surface to measure the total frond area.
-
Data Analysis: Calculate the growth rate based on frond number or area. Determine the percentage of growth inhibition for each concentration relative to the control. Calculate the IC₅₀ (concentration causing 50% inhibition) using regression analysis.
Protocol for Plant Growth Regulator Bioassay (Seed Germination and Seedling Growth)
This protocol assesses the potential plant growth regulatory or phytotoxic effects of a compound on seed germination and early seedling growth.[6]
Materials:
-
This compound or other test compound
-
Seeds of a model plant species (e.g., cress, lettuce, or radish)
-
Sterile Petri dishes with filter paper
-
Sterile distilled water
-
Growth chamber or incubator
Procedure:
-
Prepare Test Solutions: Prepare a range of concentrations of the test compound in sterile distilled water.
-
Seed Treatment: Place a set number of seeds (e.g., 20-30) evenly on the filter paper in each Petri dish. Add a specific volume of the respective test solution to each dish to saturate the filter paper.
-
Incubation: Seal the Petri dishes and place them in a growth chamber in the dark or under a defined light/dark cycle.
-
Data Collection: After a specified period (e.g., 3-5 days), count the number of germinated seeds. Measure the root and shoot length of the seedlings.
-
Data Analysis: Calculate the germination percentage and the average root and shoot lengths for each treatment. Determine the percentage of inhibition or stimulation relative to the control.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the known and hypothesized pathways related to the use of phosphonates in agriculture.
Caption: Dual mode of action of phosphonate fungicides.
Caption: Workflow for evaluating herbicidal activity.
Caption: Workflow for evaluating plant growth regulator effects.
Environmental Fate and Degradation
Phosphonates are generally considered to be of low toxicity to mammals and are readily degraded in the soil.[13] The primary mechanism of degradation is through microbial activity, where microorganisms utilize phosphonates as a phosphorus source, eventually converting them to phosphate.[9] The persistence of phosphonates in soil can vary depending on environmental conditions and microbial populations.
Caption: Hypothesized degradation pathway of HMPA in soil.
Conclusion
While this compound is a key building block for various agrochemicals, its direct role as an active ingredient is not well-established in scientific literature. The broader family of phosphonates, however, holds a significant place in modern agriculture, particularly as fungicides with a unique dual mode of action. The provided protocols offer a framework for researchers to systematically investigate the potential fungicidal, herbicidal, and plant growth regulatory properties of HMPA and other novel phosphonate compounds. Further research is warranted to explore the full potential of HMPA and its derivatives in sustainable crop protection and management.
References
- 1. Assessment of Various Toxicity Endpoints in Duckweed (Lemna minor) at the Physiological, Biochemical, and Molecular Levels as a Measure of Diuron Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. Evaluation of the herbicide glyphosate, (aminomethyl)phosphonic acid, and glyphosate-based formulations for genotoxic activity using in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How hormones and growth regulators affect your plants | OSU Extension Service [extension.oregonstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Guidelines for accurate EC50/IC50 estimation [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of glyphosate-based herbicide formulations on Lemna minor, a non-target species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (Hydroxymethyl)phosphonic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of (Hydroxymethyl)phosphonic acid and its dialkyl esters.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and its derivatives, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Suboptimal Reaction Temperature: The reaction is highly temperature-dependent.[1] - Incorrect Molar Ratio of Reactants: An improper balance between the phosphite (B83602) and formaldehyde (B43269) can lead to incomplete conversion.[1] - Insufficient Reaction Time: The reaction may not have proceeded to completion.[1] - Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product.[2] - Hydrolysis of Product: Phosphonate (B1237965) esters are susceptible to hydrolysis under acidic or basic conditions.[2] | - Optimize Temperature: For the synthesis of dimethyl hydroxymethyl phosphonate (DMHP) in a microfluidic reactor, the optimal temperature was found to be 125 °C.[1] - Adjust Molar Ratio: A molar ratio of 1:1.2 (phosphite to formaldehyde) has been shown to be optimal in certain systems.[1] - Increase Reaction Time: In a microfluidic system, a reaction time of 8 minutes was found to be optimal for DMHP synthesis.[1] - Utilize a Microfluidic Reactor: This can minimize side reactions and improve heat and mass transfer, leading to higher yields (>94%) and purity (>99%).[1] - Ensure Anhydrous Conditions: Use dry reagents and solvents to prevent hydrolysis.[2] Maintain neutral or near-neutral pH during reaction and workup. |
| Formation of By-products | - Exothermic Reaction: Conventional synthesis methods can have strong heat release, leading to the formation of by-products.[1] - Reaction of Alkyl Halide By-product: In the Michaelis-Arbuzov reaction, the alkyl halide formed can react with the starting trialkyl phosphite.[3] | - Improve Heat Management: The use of a microfluidic reactor allows for precise control of reaction conditions and better heat dissipation.[1] - Choose Appropriate Reagents: Using trialkyl phosphites that generate low-boiling point alkyl halides (e.g., methyl or ethyl halide) can allow for their removal during the reaction, minimizing side reactions.[2] |
| High Acid Number (AN) | - Incomplete Reaction or Impurities: A high AN indicates the presence of acidic impurities, which can be a result of side reactions or unreacted starting materials.[1] | - Optimize Reaction Conditions: Fine-tuning the molar ratio, temperature, and reaction time can lead to a more complete reaction and lower AN.[1] - Use of Microfluidic Reactor: This technology has been shown to produce hydroxymethyl phosphonates with a low AN (<0.15 mg KOH/g).[1] |
| Purification Difficulties | - Decomposition during Distillation: (Hydroxymethyl)phosphonate and its esters can be thermally labile and may decompose during standard vacuum distillation.[4] - High Polarity of Phosphonic Acids: The high polarity of phosphonic acids makes purification by conventional chromatography challenging.[5][6] | - Use Kugelrohr or Wiped-Film Molecular Still: These techniques allow for distillation at lower temperatures, minimizing decomposition and improving isolated yields.[4] - Alternative Purification Methods: For phosphonic acids, purification can be attempted through crystallization, precipitation, or dialysis. Reversed-phase chromatography may also be an option.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing dialkyl (hydroxymethyl)phosphonates?
A1: The two most common methods are the Pudovik reaction and the Abramov reaction.[7]
-
Pudovik Reaction: This involves the addition of a dialkyl phosphite to a carbonyl compound, such as formaldehyde or paraformaldehyde. This reaction is often base-catalyzed.[7][8][9]
-
Abramov Reaction: This is the condensation of a trialkyl phosphite with a carbonyl compound, which is typically acid-catalyzed.[7]
Q2: How can I improve the yield and purity of my (hydroxymethyl)phosphonate synthesis?
A2: Several strategies can be employed to enhance yield and purity:
-
Optimization of Reaction Conditions: Systematically adjusting the temperature, molar ratio of reactants, and reaction time can significantly improve outcomes.[1]
-
Use of a Microfluidic Reactor: This technology offers precise control over reaction parameters, leading to higher yields (>94%) and purities (>99%) with fewer by-products.[1]
-
Catalyst Selection: The use of catalysts like anhydrous potassium carbonate in heterogeneous conditions has been shown to produce high yields.[8][9] Other options include Lewis acids or microwave irradiation to shorten reaction times and improve yields.[2]
-
One-Pot Synthesis: A one-pot procedure without the need for intermediate purification can lead to good to excellent yields (53–98%).[10]
Q3: What are some common side reactions to be aware of during the synthesis?
A3: A common side reaction, particularly in the Michaelis-Arbuzov reaction for preparing phosphonate esters, involves the reaction of the in-situ generated alkyl halide with the starting trialkyl phosphite, leading to a mixture of products.[2][3] Additionally, the exothermic nature of the reaction in conventional reactors can lead to the formation of various by-products.[1]
Q4: My (hydroxymethyl)phosphonate product seems to be decomposing during purification. What can I do?
A4: Thermal decomposition during purification, especially distillation, is a known issue.[4] To mitigate this, consider using a Kugelrohr apparatus or a wiped-film molecular still, which allows for distillation at lower temperatures.[4] For larger scale reactions, a molecular still has been reported to give yields of 89–94%.[4]
Q5: How do I convert dialkyl (hydroxymethyl)phosphonates to this compound?
A5: The conversion of the phosphonate ester to the corresponding phosphonic acid is typically achieved through hydrolysis. This can be done under acidic conditions, for example, by refluxing with an excess of hydrochloric acid.[7] Another method involves the use of trimethylsilyl (B98337) bromide or trimethylsilyl chloride.[7]
Data Presentation
Table 1: Optimal Reaction Conditions for the Synthesis of Various Dialkyl Hydroxymethylphosphonates using a Microfluidic Reactor.[1]
| Compound | Molar Ratio (Phosphite:HCHO) | Temperature (°C) | Time (min) | Yield (%) | Purity (%) |
| DMHP | 1:1.2 | 125 | 8 | 96.7 | 99.2 |
| DEHP | 1:1.2 | 130 | 10 | 95.8 | 99.3 |
| DPHP | 1:1.3 | 135 | 10 | 95.1 | 99.1 |
| DIHP | 1:1.3 | 140 | 12 | 94.2 | 99.0 |
| DBHP | 1:1.4 | 145 | 12 | 94.8 | 99.2 |
DMHP: Dimethyl hydroxymethyl phosphonate, DEHP: Diethyl hydroxymethyl phosphonate, DPHP: Dipropyl hydroxymethyl phosphonate, DIHP: Diisopropyl hydroxymethyl phosphonate, DBHP: Dibutyl hydroxymethyl phosphonate.
Experimental Protocols
Protocol 1: Synthesis of Diethyl (hydroxymethyl)phosphonate via Pudovik Reaction.[4]
-
To a 250-mL round-bottomed flask equipped with a magnetic stirring bar and a reflux condenser, add 69 g (0.5 mol) of diethyl phosphite, 15 g (0.5 mol) of paraformaldehyde, and 5.1 g (0.05 mol) of triethylamine (B128534).
-
Place the reaction mixture in a preheated oil bath at 100–120°C.
-
Increase the temperature to 120–130°C and stir the mixture at this temperature for 4 hours.
-
Remove the stirring bar and transfer the flask to a rotary evaporator to remove most of the triethylamine under reduced pressure (approx. 15 mm) with a bath temperature of about 80°C.
-
Purify the product by Kugelrohr distillation at 125°C (0.05 mm) to yield 41.4–54.9 g (49–65%) of diethyl (hydroxymethyl)phosphonate.
Protocol 2: One-Pot Synthesis of Hydroxymethylene(phosphinyl)phosphonates.[10]
-
Add trimethylphosphite (1.00 equiv.) to a dry, argon-flushed three-necked flask.
-
Add the appropriate acyl chloride (1.00 equiv.) dropwise at 0°C under an argon atmosphere and stir the mixture at room temperature for 2–2.5 hours. Monitor the reaction conversion by ³¹P NMR spectroscopy.
-
Add bromotrimethylsilane (B50905) (2.50 equiv.) directly to the solution at 0°C under argon and stir at room temperature for 2 hours.
-
Add a silylated phosphonite (1.00 equiv.) dropwise at 0°C under argon. The reaction is typically complete after the addition.
-
Quench the reaction mixture with methanol (B129727) and stir for 30 minutes.
-
Evaporate the solvents under reduced pressure to obtain the product. Yields for various derivatives range from 53–98%.[10]
Visualizations
Caption: Workflow for the synthesis of diethyl (hydroxymethyl)phosphonate.
Caption: Logical steps for troubleshooting low reaction yield.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 6. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Reactions of α-Hydroxyphosphonates | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. One-Pot Synthesis of Phosphinylphosphonate Derivatives and Their Anti-Tumor Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude (Hydroxymethyl)phosphonic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude (Hydroxymethyl)phosphonic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My purified this compound is a sticky, hygroscopic solid. How can I obtain a crystalline product?
A1: The hygroscopic and often sticky nature of phosphonic acids is a frequent challenge. Here are several strategies to obtain a crystalline product:
-
Recrystallization from Mixed Solvent Systems: Instead of a single solvent, a binary solvent system can be more effective. For example, dissolving the crude product in a minimal amount of a polar solvent like water or ethanol, followed by the addition of a less polar solvent such as acetone (B3395972) or isopropanol (B130326) until turbidity appears, can induce crystallization upon slow cooling.[1]
-
Salt Formation: Converting the phosphonic acid to a salt can significantly improve its crystallinity and reduce hygroscopicity. This can be achieved by careful addition of a base like sodium hydroxide (B78521) to form the sodium salt, or by using an organic amine such as dicyclohexylamine.[1]
-
Lyophilization (Freeze-Drying): While this may result in an amorphous powder rather than crystals, it is an effective method for removing residual water and solvents that contribute to the product's stickiness.
Q2: I am having difficulty removing all impurities by recrystallization. What other purification techniques can I use?
A2: Due to its high polarity, this compound can be challenging to purify solely by recrystallization. Ion-exchange chromatography is a highly effective alternative.
-
Anion-Exchange Chromatography: The phosphonic acid group is negatively charged at an appropriate pH, allowing it to bind to a positively charged anion-exchange resin. Neutral or positively charged impurities will not bind and can be washed away. The purified this compound can then be eluted from the resin.[2]
Q3: What are some common impurities I should expect in my crude this compound?
A3: Common impurities can originate from starting materials, side reactions, or decomposition. These may include:
-
Unreacted starting materials, such as phosphorous acid and formaldehyde.
-
By-products from side reactions. For instance, if the synthesis involves the reaction of phosphorous acid and formaldehyde, di-(phosphonomethyl) formal can be a potential impurity.
-
Residual solvents from the reaction or initial purification steps.
Q4: My recrystallization is not working; no crystals are forming upon cooling. What should I do?
A4: Failure to form crystals upon cooling is a common issue in recrystallization and can be addressed with the following steps:
-
Induce Crystallization:
-
Seeding: Add a small crystal of pure this compound to the solution to act as a nucleation site.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
-
Increase Concentration: It's possible that too much solvent was used, and the solution is not saturated. Carefully evaporate some of the solvent to increase the concentration of the product and then try cooling again.[3]
-
Extended Cooling: Allow the solution to stand at a low temperature (e.g., in a refrigerator or freezer) for a longer period.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store purified this compound?
A1: Due to its hygroscopic nature, purified this compound should be stored in a tightly sealed container in a desiccator over a drying agent like phosphorus pentoxide to protect it from moisture.[4]
Q2: How can I monitor the purity of my this compound during the purification process?
A2: Several analytical techniques can be used to assess purity:
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mixed-mode or reverse-phase column, can be used to separate this compound from its impurities and quantify its purity.[5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 31P NMR can provide information on the structure of the compound and the presence of phosphorus-containing impurities.
-
Gas Chromatography (GC): For volatile derivatives of this compound, GC can be a useful tool for purity assessment.[8]
Q3: Can I purify this compound using silica (B1680970) gel column chromatography?
A3: Standard silica gel chromatography can be challenging for highly polar compounds like phosphonic acids. The compound may bind too strongly to the silica. However, for less polar derivatives like the diethyl ester of this compound, silica gel chromatography with a hexane (B92381) and ethyl acetate (B1210297) eluent system can be effective.[3] For the free acid, reverse-phase or ion-exchange chromatography are generally more suitable.[2][4]
Data Presentation
Table 1: Comparison of Purification Techniques for Phosphonic Acids
| Purification Technique | Principle | Advantages | Common Challenges |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures.[9] | Simple, cost-effective, and can yield high-purity crystalline products. | Difficulty in finding a suitable solvent; product may "oil out" instead of crystallizing; slow process.[10][11] |
| Salt Formation | Conversion of the acid to a salt to alter its physical properties, such as crystallinity and hygroscopicity.[1] | Can significantly improve handling and crystallization of sticky, hygroscopic acids. | Requires an additional reaction step and subsequent conversion back to the acid if needed. |
| Anion-Exchange Chromatography | Separation based on the reversible binding of the negatively charged phosphonic acid to a positively charged stationary phase.[2] | Highly effective for purifying polar and acidic compounds; good for removing neutral and basic impurities.[2] | Can be more time-consuming and require more specialized equipment than recrystallization. |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Water/Acetone)
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot water.
-
Addition of Anti-solvent: While the solution is still warm, slowly add acetone (the anti-solvent) dropwise with stirring until the solution becomes slightly turbid.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, the flask can be placed in an ice bath or refrigerator after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold acetone to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum over a desiccant such as P4O10.
Protocol 2: Purification by Anion-Exchange Chromatography
-
Resin Preparation: Swell a strong anion-exchange resin (e.g., DEAE-Sephadex) in a starting buffer (e.g., a low concentration of a volatile buffer like ammonium (B1175870) bicarbonate) and pack it into a chromatography column.
-
Equilibration: Equilibrate the column by washing it with several column volumes of the starting buffer.
-
Sample Loading: Dissolve the crude this compound in the starting buffer and carefully load it onto the top of the column.
-
Washing: Wash the column with the starting buffer to elute any unbound, neutral, or cationic impurities.
-
Elution: Elute the bound this compound using a gradient of increasing salt concentration in the buffer (e.g., a linear gradient of ammonium bicarbonate).
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the desired product using a suitable analytical technique (e.g., HPLC or a colorimetric assay).
-
Desalting: Combine the pure fractions and remove the buffer salts by lyophilization.
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting logic for purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of Dimethyl (2-hydroxyethyl)phosphonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of fosetyl and phosphonic acid in food matrices with mixed-mode HPLC column coupled with tandem mass spectrometric detection and method application to other highly polar pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Separation of Ethylphosphonic, Methylphosphonic, Methylenediphosphonic and Phosphoric Acids on Newcrom B Column | SIELC Technologies [sielc.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. mt.com [mt.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of (Hydroxymethyl)phosphonic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (hydroxymethyl)phosphonic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound?
A1: The synthesis of this compound, typically from phosphorous acid and formaldehyde (B43269), can be accompanied by several side reactions. The most prominent of these is the formation of di-(phosphonomethyl) formal, which arises from the reaction of this compound with an additional molecule of formaldehyde.[1] Other potential side reactions include the formation of polycondensates of formaldehyde and the presence of methoxymethylphosphonic acid and phosphoric acid, which may originate from impurities in the starting materials.[1]
Q2: My reaction is yielding a significant amount of di-(phosphonomethyl) formal. How can I minimize this side product?
A2: The formation of di-(phosphonomethyl) formal is favored by higher temperatures and an excess of formaldehyde.[1] To minimize this side product, consider the following adjustments to your protocol:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of phosphorous acid to formaldehyde.
-
Temperature Management: Maintain the reaction temperature between 100°C and 120°C. Temperatures exceeding 150°C have been shown to increase the formation of di-(phosphonomethyl) formal.[1]
-
Reaction Time: Monitor the reaction progress and avoid unnecessarily long reaction times, as this can lead to further reaction of the desired product with formaldehyde.
Q3: I am synthesizing a dialkyl (hydroxymethyl)phosphonate and observing low yields. What are the potential causes and solutions?
A3: Low yields in the synthesis of dialkyl (hydroxymethyl)phosphonates (Pudovik reaction) can stem from several factors:
-
Catalyst Inefficiency: The choice and condition of the catalyst are crucial. For instance, using anhydrous potassium carbonate requires heterogeneous conditions and efficient stirring.[2] Ensure the catalyst is fresh and appropriately activated if necessary.
-
Reaction Conditions: The reaction is often exothermic.[3] Maintaining the optimal temperature is critical. For example, a procedure using triethylamine (B128534) as a catalyst specifies heating to 90°C.[3]
-
Moisture: The presence of water can hydrolyze the dialkyl phosphite (B83602) starting material and affect the catalyst's activity. Ensure all reagents and solvents are anhydrous.
-
Purification Losses: Dialkyl (hydroxymethyl)phosphonates can be prone to decomposition during distillation at high temperatures.[4] Purification by flash column chromatography is often a milder alternative.[3]
Q4: What are the best practices for purifying this compound?
A4: this compound is a polar and often hygroscopic compound, which can make purification challenging.[5]
-
Crystallization: Recrystallization from a suitable solvent system, such as acetone:water or acetonitrile:water, can be effective.[5] It is often beneficial to first dissolve the crude product in a minimal amount of water before adding the organic solvent.[5]
-
Ion-Exchange Chromatography: For high-purity requirements, chromatography on a strong anion-exchange resin, eluting with a formic acid gradient, is a viable method.[5]
-
Salt Formation: Converting the phosphonic acid to a salt (e.g., sodium salt) can reduce its hygroscopicity and facilitate handling and crystallization.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield of this compound | Incomplete reaction. | Increase reaction time or temperature moderately (e.g., up to 120°C).[1] |
| Formation of side products like di-(phosphonomethyl) formal. | Control stoichiometry carefully (1:1 ratio of reactants). Avoid excessive temperatures (>150°C).[1] | |
| Presence of significant impurities in the final product | Unreacted starting materials. | Monitor reaction completion by techniques like 31P NMR. |
| Side product formation. | Optimize reaction conditions (temperature, stoichiometry) to minimize side reactions.[1] | |
| Impurities in starting materials (e.g., phosphoric acid in phosphorous acid).[1] | Use high-purity starting materials. | |
| Difficulty in isolating the product | Product is highly soluble or hygroscopic. | Attempt crystallization by forming a salt (e.g., sodium salt) to reduce solubility and hygroscopicity.[5] |
| Product is a sticky or oily solid. | Purify via column chromatography on silica (B1680970) gel (for ester derivatives) or ion-exchange chromatography (for the free acid).[3][5] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a general method described in the literature.[1]
-
Reaction Setup: In a sealed reactor, combine phosphorous acid (1.0 eq) and a 37% aqueous formaldehyde solution (1.0-1.2 eq).
-
Heating: Heat the mixture to a temperature between 100°C and 120°C for 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature. The product can be isolated by concentrating the solution under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a water/acetone mixture.[5]
Synthesis of Diethyl (hydroxymethyl)phosphonate
This protocol is based on a procedure utilizing triethylamine as a catalyst.[3]
-
Reaction Setup: To a stirred suspension of paraformaldehyde (1.0 eq) in diethyl phosphite (1.0 eq), add triethylamine (0.1 eq).
-
Heating: Heat the suspension to 90°C. The mixture should become a clear, refluxing solution. Maintain this temperature for 3 hours.
-
Purification: After cooling, the product can be purified by flash column chromatography on silica gel using 100% ethyl acetate (B1210297) as the eluent.[3]
Visualizations
Caption: Main reaction pathway and a key side reaction.
Caption: Troubleshooting logic for synthesis optimization.
References
Technical Support Center: Optimizing Reaction Conditions for (Hydroxymethyl)phosphonic Acid
Welcome to the Technical Support Center for (Hydroxymethyl)phosphonic Acid Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this compound and its precursors.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the precursor, diethyl (hydroxymethyl)phosphonate?
The most prevalent and atom-economical method is the Pudovik reaction, which involves the base-catalyzed addition of diethyl phosphite (B83602) to formaldehyde (B43269) (or its polymer form, paraformaldehyde).[1][2]
Q2: I am getting a low yield of diethyl (hydroxymethyl)phosphonate. What are the potential causes?
Low yields can stem from several factors:
-
Inactive Catalyst: The base catalyst (e.g., triethylamine, potassium carbonate) may be old or hydrated. Using a fresh, anhydrous catalyst is crucial.
-
Suboptimal Temperature: The reaction temperature significantly impacts the rate and yield. Temperatures that are too low may lead to a sluggish reaction, while excessively high temperatures can promote side reactions and decomposition.[2]
-
Inappropriate Solvent: While the reaction can be run neat, the choice of solvent can influence the outcome. Polar aprotic solvents are generally effective.[3]
-
Reaction Time: Insufficient reaction time will result in incomplete conversion. Conversely, prolonged reaction times, especially at elevated temperatures, can lead to the formation of byproducts.[2]
Q3: I am observing a significant byproduct in my reaction. What could it be?
A common byproduct is the result of a phospha-Brook rearrangement, which is a base-catalyzed isomerization of the desired α-hydroxyphosphonate to a phosphate (B84403) ester. This is more prevalent with certain substrates and stronger bases. Monitoring the reaction by ³¹P NMR can help identify this and other phosphorus-containing byproducts.
Q4: How can I minimize the phospha-Brook rearrangement?
To suppress this rearrangement:
-
Use a Milder Catalyst: Opt for a less aggressive base.
-
Control the Temperature: Running the reaction at a lower temperature can minimize the formation of the rearranged product.
-
Optimize Catalyst Concentration: Use the minimum effective amount of catalyst. Studies have shown that catalyst concentration can significantly impact the product distribution.[4][5]
-
Limit Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed.
Q5: What are the challenges in purifying this compound?
This compound is a highly polar and often hygroscopic compound, making it difficult to purify. It is often a sticky solid or oil that is challenging to crystallize. Common issues include the retention of solvents and water.
Q6: What are the recommended purification methods for this compound?
Several strategies can be employed:
-
Crystallization from Mixed Solvent Systems: Using a binary solvent system, such as dissolving the crude product in a minimal amount of a good solvent (e.g., water, ethanol) and then adding a poor solvent (e.g., acetone, isopropanol) to induce crystallization, can be effective.
-
Salt Formation: Converting the phosphonic acid to a salt, for instance, with sodium hydroxide (B78521) or an amine like dicyclohexylamine, can improve its crystallinity and reduce its hygroscopicity.
-
Ion-Exchange Chromatography: For challenging purifications, chromatography on a strong anion-exchange resin can be utilized.
Troubleshooting Guides
Problem 1: Low or No Yield of Diethyl (hydroxymethyl)phosphonate
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Reactions of α-Hydroxyphosphonates | MDPI [mdpi.com]
- 4. Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of (Hydroxymethyl)phosphonic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals studying the degradation of (Hydroxymethyl)phosphonic acid (HMPA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the known degradation pathways for this compound (HMPA)?
This compound is known to be an intermediate in both biotic and abiotic degradation pathways of other organophosphonates. Direct studies on the degradation of HMPA as a starting compound are limited; however, its breakdown is understood through its role in these broader processes.
Biotic Degradation: In microbial metabolism, HMPA is a known intermediate in the oxidative degradation of methylphosphonic acid. For instance, in the marine bacterium Gimesia maris, the enzyme GmPhnY* converts methylphosphonic acid to HMPA. Subsequently, the enzyme GmPhnZ1 oxidizes HMPA to formic acid and inorganic phosphate (B84403) (Pi), thus cleaving the carbon-phosphorus (C-P) bond.[1] This pathway represents a significant biological mechanism for the breakdown of simple phosphonates.
Abiotic Degradation: HMPA has been identified as a degradation product of the widely used herbicide glyphosate.[2] The abiotic degradation of phosphonates can be influenced by factors such as UV light, pH, and the presence of metal ions.[1] For example, photodegradation, particularly in the presence of iron, can lead to the breakdown of phosphonates into smaller molecules, including orthophosphates.[1]
Q2: My HMPA degradation experiment shows inconsistent results. What are the potential causes?
Inconsistent results in HMPA degradation studies can arise from several factors related to both the experimental setup and the analytical methodology.
Common Experimental Issues:
-
Contamination: Microbial contamination in abiotic experiments or cross-contamination of microbial cultures in biotic studies can lead to unexpected degradation. Ensure sterile techniques are rigorously followed.
-
Inconsistent Environmental Conditions: Fluctuations in temperature, pH, or light exposure can significantly impact degradation rates. Use controlled environment chambers and calibrated instruments.
-
Matrix Effects: Components of your experimental medium (e.g., buffers, salts, organic matter) can interact with HMPA or the degrading agents, affecting the reaction.
Common Analytical Issues:
-
Sample Preparation: Inconsistent sample preparation, such as variations in dilution or derivatization, can lead to variability in analytical measurements.
-
Instrument Calibration: Drifting instrument calibration can cause systematic errors in quantification. Regularly check and recalibrate your analytical instruments.
-
Peak Integration: Inconsistent peak integration in chromatography can be a significant source of error. Establish and consistently apply clear integration parameters.
Q3: How can I effectively monitor the degradation of HMPA and identify its byproducts?
Two primary analytical techniques are well-suited for monitoring HMPA degradation and identifying its products: High-Performance Liquid Chromatography (HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) spectroscopy.
-
HPLC: HPLC is a powerful technique for separating and quantifying HMPA and its degradation products. Due to the polar nature of HMPA, specialized columns, such as those for polar pesticides, may be required.[3] Derivatization can sometimes be employed to improve detection by UV or fluorescence detectors.
-
31P NMR Spectroscopy: 31P NMR is highly specific for phosphorus-containing compounds and provides structural information about the phosphorus environment.[1][4][5] This technique is excellent for identifying and quantifying HMPA and any phosphorus-containing intermediates or the final inorganic phosphate product.[1][4][5]
Troubleshooting Guides
Guide 1: Issues with HPLC Analysis of HMPA
| Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | Inappropriate mobile phase pH; Column degradation; Sample overload. | 1. Adjust the mobile phase pH to ensure HMPA is in a single ionic form.2. Use a new column or a column specifically designed for polar analytes.3. Inject a smaller sample volume or a more dilute sample. |
| No or low signal for HMPA | Inadequate detection method; HMPA concentration below the limit of detection (LOD). | 1. Consider using a more sensitive detector like a mass spectrometer (LC-MS).2. If using UV detection, check if HMPA has a chromophore at the selected wavelength. Derivatization may be necessary.3. Concentrate the sample or use a more sensitive analytical method. |
| Baseline noise or drift | Contaminated mobile phase or column; Detector lamp aging. | 1. Prepare fresh mobile phase with high-purity solvents and filter before use.2. Flush the column with a strong solvent.3. Replace the detector lamp if it has exceeded its recommended lifetime. |
| Inconsistent retention times | Fluctuations in temperature; Changes in mobile phase composition; Pump malfunction. | 1. Use a column oven to maintain a constant temperature.2. Ensure the mobile phase is well-mixed and degassed.3. Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate. |
Guide 2: Issues with 31P NMR Analysis of HMPA Degradation
| Problem | Potential Cause | Troubleshooting Steps |
| Low signal-to-noise ratio | Low sample concentration; Insufficient number of scans. | 1. Concentrate the sample if possible.2. Increase the number of scans to improve the signal-to-noise ratio. |
| Broad peaks | Presence of paramagnetic ions; Inhomogeneous magnetic field. | 1. Add a chelating agent like EDTA to the sample to sequester paramagnetic metal ions.[1]2. Ensure the NMR tube is properly positioned and the instrument is well-shimmed. |
| Inaccurate quantification | Incomplete spin-lattice relaxation (T1); Nuclear Overhauser Effect (NOE) from proton decoupling. | 1. Use a sufficiently long relaxation delay between pulses to ensure full relaxation of the phosphorus nuclei.2. Use inverse-gated decoupling to suppress the NOE for accurate integration.[6] |
| Chemical shift variations | Differences in sample pH or matrix. | 1. Buffer all samples to the same pH to ensure consistent chemical shifts.2. Prepare calibration standards in a matrix that closely matches the experimental samples. |
Experimental Protocols
Protocol 1: General Procedure for a Biotic Degradation Study of HMPA
-
Prepare a sterile mineral salts medium: The medium should contain all necessary nutrients for the selected microorganism, with HMPA as the sole phosphorus source.
-
Inoculate the medium: Introduce a pure culture of a microorganism known or suspected to degrade phosphonates. Include a sterile control (no inoculum) and a positive control (a readily metabolizable phosphorus source instead of HMPA).
-
Incubate under controlled conditions: Maintain a constant temperature, pH, and aeration suitable for the microorganism.
-
Collect samples periodically: At regular time intervals, withdraw aliquots from the cultures for analysis.
-
Sample preparation: Centrifuge the samples to remove microbial cells. The supernatant can be directly analyzed or may require filtration and/or dilution.
-
Analyze by HPLC or 31P NMR: Quantify the disappearance of the HMPA peak and the appearance of the inorganic phosphate peak over time.
Protocol 2: General Procedure for an Abiotic (Photodegradation) Study of HMPA
-
Prepare a solution of HMPA: Dissolve a known concentration of HMPA in a buffered aqueous solution at the desired pH.
-
Add photosensitizers (optional): To investigate the effect of metal ions, add a known concentration of a metal salt (e.g., FeCl₃).
-
Expose to a light source: Use a lamp with a known spectral output (e.g., a mercury lamp) to irradiate the solution. Wrap a control sample in aluminum foil to keep it in the dark.
-
Maintain constant temperature: Place the samples in a temperature-controlled water bath.
-
Collect samples over time: At defined intervals, take aliquots from the light-exposed and dark control samples.
-
Analyze the samples: Use HPLC or 31P NMR to measure the concentration of HMPA and any degradation products.
Data Presentation
Table 1: Hypothetical Quantitative Data on Biotic Degradation of HMPA
| Time (hours) | HMPA Concentration (mM) | Inorganic Phosphate (mM) |
| 0 | 1.00 | 0.00 |
| 24 | 0.75 | 0.25 |
| 48 | 0.48 | 0.52 |
| 72 | 0.22 | 0.78 |
| 96 | 0.05 | 0.95 |
Table 2: Hypothetical Quantitative Data on Abiotic Photodegradation of HMPA
| Time (minutes) | HMPA Concentration (µM) - Light | HMPA Concentration (µM) - Dark |
| 0 | 100 | 100 |
| 30 | 65 | 99 |
| 60 | 38 | 98 |
| 90 | 15 | 97 |
| 120 | 5 | 96 |
Visualizations
References
Navigating the Nuances of (Hydroxymethyl)phosphonic Acid NMR Spectra: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for troubleshooting the Nuclear Magnetic Resonance (NMR) spectra of (hydroxymethyl)phosphonic acid. This guide provides practical, in-depth solutions to common challenges encountered during the NMR analysis of this compound, presented in a clear question-and-answer format. Our aim is to empower researchers to confidently acquire, interpret, and troubleshoot their NMR data.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H, ¹³C, and ³¹P NMR chemical shifts for this compound?
A1: Precise chemical shifts for this compound are highly dependent on the solvent, concentration, and particularly the pH of the sample. However, based on the analysis of similar phosphonate (B1237965) compounds, the following are approximate chemical shift ranges you can expect:
-
¹H NMR: The methylene (B1212753) protons (CH₂) adjacent to the phosphonate group are expected to appear as a doublet due to coupling with the phosphorus nucleus. The hydroxyl proton is often broad and may exchange with residual water in the solvent.
-
¹³C NMR: The methylene carbon (CH₂) will also show coupling to the phosphorus nucleus.
-
³¹P NMR: The phosphorus signal is a singlet in a proton-decoupled spectrum and will be highly sensitive to the pH of the solution.
Q2: Why is the pH of the sample so critical for the NMR spectrum of this compound?
A2: this compound is an acidic compound with multiple pKa values. The protonation state of the phosphonic acid group significantly influences the electron density around the phosphorus nucleus and adjacent atoms. This, in turn, has a strong effect on the chemical shifts, especially in the ³¹P NMR spectrum.[1][2] As the pH of the solution changes, you will observe a corresponding shift in the phosphorus resonance. It is crucial to control and report the pH of your NMR sample to ensure reproducibility and accurate interpretation of the spectra.
Q3: Which deuterated solvents are most suitable for this compound?
A3: The choice of solvent depends on the research question and the desired pH range.
-
Deuterium oxide (D₂O): This is an excellent solvent for studying the pH-dependent behavior of this compound. It is also ideal for observing exchangeable protons.
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): DMSO-d₆ is a good choice for obtaining spectra of the neutral compound and can help to sharpen the signals of hydroxyl protons.[3]
Q4: How can I confirm the presence of the acidic phosphonic acid protons in my ¹H NMR spectrum?
A4: The most straightforward method is to perform a D₂O exchange experiment. After acquiring a ¹H NMR spectrum in a solvent like DMSO-d₆, add a drop of D₂O to the NMR tube, shake it gently, and re-acquire the spectrum. The peaks corresponding to the acidic protons of the phosphonic acid and the hydroxyl group should either disappear or significantly decrease in intensity due to chemical exchange with deuterium.
Troubleshooting Guide
This section addresses common problems encountered during the NMR analysis of this compound.
Problem 1: Broad or poorly resolved peaks in the ¹H and/or ³¹P NMR spectrum.
-
Possible Cause 1: Inhomogeneous sample. The sample may not be fully dissolved, or there might be particulate matter present.
-
Possible Cause 2: Chemical exchange. The exchange of the acidic protons of the phosphonic acid can lead to peak broadening, especially at intermediate pH values close to the pKa.
-
Solution: Adjust the pH of the sample to be well above or below the pKa values to slow down the exchange rate. Alternatively, acquiring the spectrum at a lower temperature can sometimes sharpen the signals.
-
-
Possible Cause 3: Paramagnetic impurities. Even trace amounts of paramagnetic metals can cause significant line broadening.
-
Solution: Ensure all glassware is scrupulously clean. If contamination is suspected, passing the sample through a small plug of Chelex resin may help to remove metal ions.
-
Problem 2: Unexpected peaks in the NMR spectra.
-
Possible Cause 1: Impurities from synthesis. Starting materials or byproducts from the synthesis of this compound may be present. Common impurities could include phosphorous acid or other organophosphorus compounds.[6]
-
Solution: Compare the spectrum to the known spectra of starting materials. ³¹P NMR is particularly useful for identifying phosphorus-containing impurities, as they will have distinct chemical shifts.[6]
-
-
Possible Cause 2: Residual solvent. Solvents used during synthesis or purification (e.g., ethanol, diethyl ether) may still be present in the sample.
-
Solution: Ensure the sample is thoroughly dried under high vacuum before preparing the NMR sample.
-
-
Possible Cause 3: Degradation. this compound may undergo self-condensation or other degradation pathways under certain conditions.
-
Solution: Prepare the NMR sample fresh and acquire the spectra promptly. Store the compound under appropriate conditions (cool and dry).
-
Problem 3: ³¹P NMR chemical shift is different from expected values.
-
Possible Cause: pH variation. As mentioned, the ³¹P chemical shift is extremely sensitive to pH.
Quantitative NMR Data
The following table summarizes typical NMR data for phosphonic acids and related compounds. Note that these are approximate values, and the actual chemical shifts and coupling constants for this compound may vary depending on the experimental conditions.
| Nucleus | Functional Group | Typical Chemical Shift (δ) in D₂O (ppm) | Typical Chemical Shift (δ) in DMSO-d₆ (ppm) | Typical Coupling Constants (J) (Hz) |
| ¹H | HO-CH ₂-P | 3.0 - 4.0 (d) | 3.0 - 4.0 (d) | ²J(H,P) ≈ 8 - 15 |
| H O-CH₂-P | Exchanges with D₂O | 4.0 - 6.0 (br s) | - | |
| P(O)(OH )₂ | Exchanges with D₂O | 9.0 - 12.0 (br s) | - | |
| ¹³C | HO-C H₂-P | 60 - 70 (d) | 60 - 70 (d) | ¹J(C,P) ≈ 130 - 160 |
| ³¹P | R-P O₃H₂ | Highly pH-dependent (typically 10 - 25) | Highly pH-dependent (typically 10 - 25) | - |
Experimental Protocols
Protocol 1: Standard Sample Preparation for ¹H, ¹³C, and ³¹P NMR in D₂O
-
Weigh Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[4][7]
-
Add Solvent: Add approximately 0.6-0.7 mL of D₂O to the vial.
-
Dissolve: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
-
Adjust pH (Optional): If a specific pH is required, use dilute NaOD or DCl solutions to adjust the pH. Measure the final pH with a calibrated pH meter.
-
Filter: Using a Pasteur pipette with a small plug of glass wool at the bottom, transfer the solution into a clean 5 mm NMR tube.[4]
-
Acquire Spectra: Lock and shim the spectrometer and acquire the desired NMR spectra. For ³¹P NMR, an external reference of 85% H₃PO₄ is typically used.
Protocol 2: D₂O Exchange Experiment in DMSO-d₆
-
Prepare Sample: Prepare a sample of this compound in DMSO-d₆ as described in Protocol 1 (steps 1-3, using DMSO-d₆ instead of D₂O).
-
Acquire Initial Spectrum: Acquire a ¹H NMR spectrum of the sample.
-
Add D₂O: Add one drop of D₂O to the NMR tube.
-
Mix: Gently invert the capped NMR tube several times to mix the contents.
-
Re-acquire Spectrum: Re-acquire the ¹H NMR spectrum. Compare this spectrum to the initial one to identify the exchangeable protons.
Visualizing NMR Troubleshooting and Structure
To further aid in understanding the troubleshooting process and the structural basis of the NMR spectra, the following diagrams are provided.
Caption: A workflow diagram for troubleshooting common NMR spectral issues.
Caption: Signaling pathways in this compound NMR.
References
Technical Support Center: (Hydroxymethyl)phosphonic Acid Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (Hydroxymethyl)phosphonic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by:
-
pH: The pH of the solution can affect the ionic form of the phosphonic acid and may influence its susceptibility to certain degradation pathways. For some phosphonates, degradation is more pronounced under alkaline conditions.[1][2]
-
Temperature: Elevated temperatures can promote thermal decomposition, potentially leading to the cleavage of the carbon-phosphorus (C-P) bond.[3]
-
Light Exposure: this compound may be susceptible to photodegradation, a process that can be influenced by pH and the presence of metal ions like iron.[4][5]
-
Oxidizing Agents: The presence of strong oxidizing agents can lead to the oxidative degradation of the molecule.
-
Buffer Composition: Certain buffer components may interact with this compound, potentially affecting its stability.
Q2: What are the expected degradation products of this compound?
A2: Under forced degradation conditions, the primary degradation pathways for phosphonates involve the cleavage of the C-P bond. For instance, photodegradation of some phosphonates yields orthophosphate.[4][5] In the case of methylphosphonic acid, photodegradation can produce methanol, formic acid, and inorganic phosphoric acid.[1] While specific degradation products for this compound are not extensively documented in the provided search results, it is reasonable to anticipate the formation of formaldehyde (B43269) and phosphoric acid under certain strenuous conditions.
Q3: How can I monitor the stability of my this compound solution?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for monitoring the stability of this compound.[6][7] This method should be capable of separating the intact parent compound from any potential degradation products. Additionally, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for monitoring the degradation of phosphonates in real-time.[6]
Q4: Are there any known incompatibilities of this compound with common buffers or excipients?
A4: While specific compatibility data for this compound is limited in the search results, it is crucial to conduct compatibility studies with your intended buffers and excipients during formulation development.[8][9][10] Potential incompatibilities can arise from chemical reactions between the phosphonic acid group and functional groups within the excipients, or from reactive impurities present in the excipients.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of potency in the prepared solution over time. | Degradation of this compound. | Investigate the cause of degradation by performing a forced degradation study (see Experimental Protocols). Optimize storage conditions (e.g., protect from light, store at a lower temperature, adjust pH). |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of degradation products. | Characterize the degradation products using techniques like LC-MS. Adjust formulation or storage conditions to minimize their formation. |
| Precipitation or cloudiness in the solution. | Poor solubility at the solution's pH or temperature. Interaction with buffer components leading to insoluble salt formation. | Determine the solubility of this compound across a range of pH values. Select a buffer system where the compound is highly soluble. |
| Inconsistent stability results between different batches. | Variation in the purity of this compound batches. Inconsistent preparation or storage of solutions. | Ensure consistent purity of the starting material. Standardize solution preparation and storage protocols. |
Quantitative Stability Data
The following tables summarize quantitative data for the stability of phosphonates, which can serve as a reference for designing experiments with this compound.
Table 1: Photodegradation Half-Life of Various Phosphonates in Water
(Data serves as an estimate for the behavior of phosphonates and is not specific to this compound)
| pH | Half-Life (without Iron) (minutes) | Half-Life (with 3.6 µM Iron) (minutes) |
| 3 | 15 - 35 | 5 - 10 |
| 5-6 | 10 - 35 | 5 - 15 |
| 10 | 50 - 75 | 35 - 60 |
Source: Adapted from a study on the photodegradation of various phosphonates.[4]
Table 2: Photolysis Rate Constants for Methylphosphonic Acid (MPn)
(Data for a structural analog of this compound)
| pH | Photolysis Rate Constant (k, h⁻¹) |
| 3 | 0.037 |
| 8 | 0.054 |
Source: Adapted from a study on the photodegradation of methylphosphonic acid.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound and identify potential degradation pathways.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and 1 M HCl at room temperature and 60°C.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and 1 M NaOH at room temperature and 60°C.
-
Oxidative Degradation: Treat the stock solution with 3% and 30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C, 80°C).
-
Photodegradation: Expose the stock solution to a light source according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to determine the percentage of remaining this compound and the formation of degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Example HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution may be necessary to separate polar degradation products from the parent compound. An example gradient could be: 0-5 min (5% B), 5-20 min (5-95% B), 20-25 min (95% B), 25-30 min (95-5% B), 30-35 min (5% B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (if the molecule has a chromophore) or a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: A potential degradation pathway.
References
- 1. Mechanism of methylphosphonic acid photo-degradation based on phosphate oxygen isotopes and density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of methylphosphonic acid photo-degradation based on phosphate oxygen isotopes and density functional theory - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation of phosphonates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 10. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Scaling Up the Production of (Hydroxymethyl)phosphonic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and purification of (Hydroxymethyl)phosphonic acid and its dialkyl ester derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound and its precursors, providing potential causes and solutions in a question-and-answer format.
Synthesis of Dialkyl (Hydroxymethyl)phosphonates (Pudovik/Abramov Reaction)
Q1: My reaction shows low to no yield of the desired α-hydroxyphosphonate. What are the potential causes and solutions?
A1: Low yields in the Pudovik or Abramov reaction can stem from several factors:
-
Inactive Catalyst: The base catalyst (e.g., triethylamine (B128534), potassium carbonate) may be old, hydrated, or otherwise deactivated. It is crucial to use a fresh, anhydrous base.[1]
-
Steric Hindrance: Highly sterically hindered aldehydes or ketones may react slowly or not at all. In such cases, longer reaction times, elevated temperatures, or the use of a less sterically demanding phosphite (B83602) reagent may be necessary.[1]
-
Reversibility of the Reaction: The Pudovik reaction can be reversible.[1] To drive the equilibrium towards the product, it may be beneficial to use an excess of one of the reactants or to remove the product from the reaction mixture as it forms, for example, through crystallization.[1]
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents are generally effective. Experimenting with different solvents may be necessary to optimize the reaction for a specific substrate.[1]
Q2: I am observing the formation of a significant amount of a phosphate (B84403) byproduct. How can I suppress this?
A2: The formation of a phosphate byproduct is often due to the phospha-Brook rearrangement of the desired α-hydroxyphosphonate, which is promoted by the basic catalyst.[1] To suppress this side reaction:
-
Use a Milder Catalyst: Employing a weaker base or a Lewis acid catalyst can reduce the rate of rearrangement.
-
Control Reaction Temperature: Perform the reaction at a lower temperature to disfavor the rearrangement.
-
Minimize Reaction Time: Monitor the reaction closely using techniques like TLC or NMR and quench the reaction as soon as the starting material is consumed.[1]
-
Acidic Work-up: An acidic work-up can help to neutralize the basic catalyst and prevent further rearrangement during product isolation.[1]
Q3: The reaction is highly exothermic and difficult to control. What can I do?
A3: The reaction of phosphites with formaldehyde (B43269) is often strongly exothermic.[2] To manage the reaction temperature:
-
Slow Addition of Reagents: Add one of the reactants (e.g., formaldehyde) dropwise to the other at a controlled rate.
-
Use a Cooling Bath: Immerse the reaction vessel in an ice bath or use a cooling system to dissipate the heat generated.
-
Use a Solvent: Performing the reaction in an appropriate solvent can help to moderate the temperature.
Direct Synthesis of this compound
Q1: The reaction between phosphorous acid and formaldehyde is not proceeding to completion. What are the possible reasons?
A1: Incomplete conversion in the direct synthesis can be due to:
-
Inadequate Temperature: The reaction typically requires heating to temperatures between 100°C and 180°C to proceed efficiently.[3]
-
Poor Mixing: Ensure intimate mixing of the phosphorous acid and formaldehyde (or paraformaldehyde) to facilitate the reaction.[3] Grinding the solid reactants together before heating can be beneficial.
-
Presence of Water: While the reaction can be performed in aqueous conditions, using substantially anhydrous conditions may favor the formation of the desired product.
Q2: I am getting a mixture of products, including di-(phosphonomethyl) formal. How can I improve the selectivity for this compound?
A2: The formation of di-(phosphonomethyl) formal occurs when this compound reacts with additional formaldehyde.[3] To minimize this:
-
Control Stoichiometry: Use a molar ratio of phosphorous acid to formaldehyde that does not have a large excess of formaldehyde.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures within the effective range may reduce the formation of the bis-adduct.
Purification of this compound
Q1: My purified this compound is a sticky, hygroscopic solid. How can I obtain a crystalline product?
A2: The sticky and hygroscopic nature of many phosphonic acids is a common challenge.[4] Several strategies can be employed:
-
Recrystallization from Mixed Solvent Systems: Dissolving the compound in a minimal amount of a good solvent (e.g., water, ethanol) and then adding a poor solvent (e.g., acetone, isopropanol) until turbidity is observed, followed by slow cooling, can induce crystallization.[4]
-
Salt Formation: Converting the phosphonic acid to a salt can significantly improve its crystalline properties.[4][5] Common choices include forming the sodium salt by careful addition of sodium hydroxide (B78521) or forming a salt with an organic amine like dicyclohexylamine.[4][5] These salts often have well-defined crystal lattices and are less hygroscopic.[5]
-
Lyophilization (Freeze-Drying): While this may result in a fluffy, amorphous powder rather than crystals, it is an effective way to remove residual solvents and water, which can contribute to the sticky nature of the product.[4]
Q2: What are the recommended chromatographic techniques for purifying this compound?
A2: Due to its high polarity and acidic nature, standard silica (B1680970) gel chromatography can be challenging.[6]
-
Ion-Exchange Chromatography: Strong anion-exchange resins can be effective for purification, eluting with a gradient of an aqueous acid like formic acid.[5]
-
Reversed-Phase Chromatography: Preparative reversed-phase HPLC (RP-HPLC) can be used for the purification of highly polar phosphonic acids.[6]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the large-scale synthesis of this compound?
A1: A common industrial method involves the reaction of phosphorous acid with formaldehyde or a formaldehyde polymer like paraformaldehyde at elevated temperatures (100°C - 180°C).[3] Another approach is the synthesis of dialkyl (hydroxymethyl)phosphonates via the Pudovik or Abramov reaction, followed by hydrolysis of the ester groups.
Q2: What are the main safety concerns when scaling up the production of this compound?
A2: The primary safety concerns include:
-
Exothermic Reaction: The reaction can be highly exothermic, requiring careful temperature control to prevent runaway reactions.[2]
-
Corrosive Materials: Phosphorous acid and the resulting phosphonic acid are corrosive.[7] Appropriate personal protective equipment (PPE) and corrosion-resistant equipment should be used.
-
Formaldehyde Toxicity: Formaldehyde is a known carcinogen and sensitizer. Operations should be conducted in well-ventilated areas or in a closed system.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly useful for monitoring the consumption of the starting phosphite or phosphorous acid and the formation of the phosphonate (B1237965) product. ¹H NMR can also be used to track the disappearance of aldehyde protons and the appearance of product signals.
-
Thin Layer Chromatography (TLC): For dialkyl ester derivatives, TLC can be a quick and effective way to monitor the reaction's progress.
Quantitative Data
The following tables summarize typical reaction conditions and yields for the synthesis of this compound and its dialkyl esters.
Table 1: Synthesis of Dialkyl (Hydroxymethyl)phosphonates
| Phosphite Reactant | Aldehyde/Ketone | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diethyl phosphite | Paraformaldehyde | Triethylamine | None | 120-130 | 4 | 49-65 | [8] |
| Dimethyl phosphite | Paraformaldehyde | Potassium carbonate | Methanol | Room Temp | 1 | 90 | [9] |
| Diethyl phosphite | Paraformaldehyde | Triethylamine | None | 90 | 3 | 96 | [10] |
| Diethyl phosphite | Benzaldehyde | Triethylamine | Dichloromethane | Room Temp | 2-24 | >90 | [11] |
Table 2: Continuous Flow Synthesis of Hydroxymethyl Phosphonates
| Product | Molar Ratio (Phosphite:HCHO) | Temperature (°C) | Time (min) | Yield (%) | Purity (%) | Reference |
| Dimethyl hydroxymethyl phosphonate | 1:1.2 | 125 | >8 | 96.7 | 99.2 | [2] |
| Diethyl hydroxymethyl phosphonate | 1:1.2 | 130 | >8 | 95.8 | 99.3 | [2] |
| Dipropyl hydroxymethyl phosphonate | 1:1.2 | 135 | >8 | 94.2 | 99.1 | [2] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl (Hydroxymethyl)phosphonate
This protocol is adapted from a general procedure for preparing dialkyl hydroxymethylphosphonates.[8]
-
Reaction Setup: To a 250-mL round-bottomed flask equipped with a magnetic stirring bar and a reflux condenser, add 69 g (0.5 mol) of diethyl phosphite, 15 g (0.5 mol) of paraformaldehyde, and 5.1 g (0.05 mol) of triethylamine.
-
Reaction Execution: Place the mixture in an oil bath preheated to 100–120°C. Increase the temperature to 120–130°C and stir the mixture at this temperature for 4 hours.
-
Work-up: Remove the stirring bar and transfer the flask to a rotary evaporator. Remove most of the triethylamine by heating under reduced pressure (ca. 15 mm) with a bath temperature of approximately 80°C.
-
Purification: Purify the residue by Kugelrohr distillation at 125°C (0.05 mm) to yield the product. Attempted isolation by standard vacuum distillation may lead to extensive decomposition.[8]
Protocol 2: Direct Synthesis of this compound (in situ)
This protocol is based on the in-situ generation of this compound.[3]
-
Reactant Preparation: In a flask, thoroughly mix phosphorous acid and at least one equivalent of formaldehyde or a formaldehyde polymer (e.g., paraformaldehyde).
-
Reaction: Heat the mixture to a temperature between 100°C and 180°C under an inert atmosphere (e.g., nitrogen) for a sufficient time to allow the components to react and form this compound. The reaction progress can be monitored by ³¹P NMR.
-
Purification: The crude product is often a mixture containing unreacted starting materials and byproducts. Purification can be challenging due to the high polarity. Recrystallization or salt formation are common methods. For example, adding sodium hydroxide can lead to the crystallization of the disodium (B8443419) salt of this compound.
Visualizations
Caption: A troubleshooting workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis of this compound and its derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. US5017306A - Corrosion inhibitor - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CH5O4P | CID 75795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Diethyl (hydroxymethyl)phosphonate synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Characterization of (Hydroxymethyl)phosphonic Acid
Welcome to the technical support center for the characterization of (Hydroxymethyl)phosphonic acid (HMPA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this compound. Given its high polarity, the characterization of HMPA can present several challenges. This guide offers solutions to common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to characterize using standard analytical methods?
A1: The primary challenge in characterizing this compound stems from its high polarity.[1] This property leads to several analytical difficulties:
-
Poor retention in reversed-phase chromatography: HMPA interacts weakly with nonpolar stationary phases, resulting in little to no retention on standard C18 columns.[2]
-
Low volatility: HMPA is not amenable to direct analysis by gas chromatography (GC) without derivatization.[3]
-
Difficult purification: The high polarity makes purification by conventional silica (B1680970) gel chromatography challenging, often requiring highly polar eluents.[1] Recrystallization can also be difficult, with products often being sticky or hygroscopic.[4][5]
-
Poor ionization in mass spectrometry: The inherent properties of HMPA can lead to low sensitivity and poor signal-to-noise in mass spectrometry, particularly with electrospray ionization (ESI).
Q2: What are the expected NMR chemical shifts for this compound?
A2: Obtaining clear and accurate NMR spectra is crucial for the structural confirmation of this compound. Below is a summary of expected chemical shifts. Please note that exact values can vary based on the solvent and pH.
| Nucleus | Chemical Shift (ppm) | Description |
| 1H | ~3.5 - 4.0 | The methylene (B1212753) protons (CH2) adjacent to the phosphorus and hydroxyl groups typically appear as a doublet due to coupling with the phosphorus atom. |
| 13C | ~65 - 70 (doublet) | The carbon of the hydroxymethyl group will appear as a doublet due to one-bond coupling with the phosphorus atom (1JC-P). |
| 31P | ~15 - 25 | The phosphorus atom in HMPA typically resonates in this downfield region relative to the standard (85% H3PO4). The chemical shift is sensitive to pH.[6][7] |
Q3: Can I analyze this compound by Gas Chromatography (GC)?
A3: Direct analysis of this compound by GC is not feasible due to its low volatility.[3] However, GC analysis can be performed after a derivatization step to increase volatility and thermal stability.[3] Silylation is a common derivatization technique for acidic compounds.[3]
Troubleshooting Guides
Chromatographic Analysis (HPLC/LC-MS)
Problem: I am not seeing any retention of this compound on my C18 column.
This is a common issue due to the high polarity of HMPA. Here are several approaches to achieve retention:
-
Solution 1: Use an appropriate column.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are designed to retain polar compounds and are a suitable choice for HMPA analysis.[8]
-
Porous Graphitic Carbon (PGC) Columns: PGC columns offer a different retention mechanism that can be effective for highly polar analytes.[2]
-
Mixed-Mode Columns: Columns with both reversed-phase and ion-exchange characteristics can also provide adequate retention.[9]
-
-
Solution 2: Employ Ion-Pairing Chromatography.
-
Adding an ion-pairing reagent to the mobile phase can help retain ionic analytes like HMPA on a reversed-phase column. However, be aware that these reagents can cause ion suppression in mass spectrometry and may require dedicated columns.
-
Problem: I am observing poor peak shape (tailing or fronting) in my chromatogram.
Poor peak shape can be caused by several factors:
-
Cause 1: Secondary Interactions. The acidic silanol (B1196071) groups on silica-based columns can interact with the phosphonic acid group, leading to peak tailing.
-
Cause 2: Column Overload. Injecting a sample that is too concentrated can lead to peak fronting.
-
Solution: Dilute your sample and reinject.
-
-
Cause 3: Injection Solvent Mismatch. Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[2]
-
Mass Spectrometry (MS) Analysis
Problem: My this compound signal is very weak in the mass spectrometer.
Low sensitivity is a frequent challenge due to the compound's poor ionization efficiency.
-
Solution 1: Optimize Mobile Phase Composition.
-
Ensure you are using MS-compatible buffers such as ammonium (B1175870) formate (B1220265) or ammonium acetate.
-
For negative ion mode, a slightly higher pH can enhance deprotonation and improve signal intensity. For positive ion mode, a lower pH is generally preferred.[2]
-
-
Solution 2: Derivatization.
-
Chemical derivatization can significantly improve ionization efficiency. For instance, esterification of the phosphonic acid group can lead to better signal in positive ion mode.[2]
-
Problem: I am observing high background noise in my mass spectrum.
High background can obscure the analyte signal and affect quantification.
-
Cause 1: Contaminated Solvents or Reagents.
-
Solution: Use high-purity, LC-MS grade solvents and additives.[12] Contaminants like polyethylene (B3416737) glycols (PEGs) are common and can be introduced from various sources.
-
-
Cause 2: System Contamination.
Sample Preparation and Purification
Problem: My synthesized this compound is a sticky oil and I cannot purify it.
This is a common issue with polar phosphonic acids.
-
Solution 1: Alternative Purification Methods.
-
Anion-Exchange Chromatography: This technique can be effective for purifying acidic compounds.[4]
-
Recrystallization from Mixed Solvents: Dissolve the compound in a minimal amount of a good solvent (e.g., water) and then add a poor solvent (e.g., acetone (B3395972) or isopropanol) to induce crystallization.[5]
-
-
Solution 2: Salt Formation.
-
Converting the phosphonic acid to a salt (e.g., sodium or dicyclohexylammonium (B1228976) salt) can improve its crystallinity and make it less hygroscopic.[4][5]
-
Experimental Protocols
Quick Polar Pesticides (QuPPe) Method for Sample Extraction
The QuPPe method is a standardized procedure for extracting highly polar pesticides from various food matrices and is applicable to HMPA.[14][15]
-
Sample Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard: Add an appropriate isotopically labeled internal standard if available.
-
Extraction Solvent: Add 10 mL of acidified methanol (B129727) (containing 1% formic acid).
-
Shaking: Cap the tube and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at >4000 rpm for 5 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
Derivatization for GC-MS Analysis (Silylation)
This is a general procedure for the silylation of polar acidic compounds.
-
Sample Drying: Ensure the HMPA sample is completely dry, as moisture will react with the silylation reagent.
-
Reagent Addition: In a reaction vial, add the HMPA sample and the silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst in an appropriate solvent like acetonitrile.
-
Reaction: Heat the mixture at 70-80°C for 30-60 minutes. Reaction conditions (time and temperature) may need optimization.
-
Analysis: After cooling, the derivatized sample can be directly injected into the GC-MS.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
References
- 1. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound | CH5O4P | CID 75795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 31P nuclear magnetic resonance of phosphonic acid analogues of adenosine nucleotides as functions of pH and magnesium ion concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. HPLC Separation of Methylphosphonic Acid and Related Products | SIELC Technologies [sielc.com]
- 10. welch-us.com [welch-us.com]
- 11. hplc.eu [hplc.eu]
- 12. zefsci.com [zefsci.com]
- 13. massspec.unm.edu [massspec.unm.edu]
- 14. QuPPe: About the Method [quppe.eu]
- 15. waters.com [waters.com]
Validation & Comparative
A Comparative Analysis of (Hydroxymethyl)phosphonic Acid and Aminophosphonates for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the properties, synthesis, and biological activities of (Hydroxymethyl)phosphonic acid and aminophosphonates.
This guide provides an objective comparison of this compound and aminophosphonates, two classes of organophosphorus compounds with significant biological activities. While both are phosphonic acid derivatives, their distinct functional groups—a hydroxyl group in the former and an amino group in the latter—confer different physicochemical properties and biological targets. This document summarizes their known activities, with a focus on enzyme inhibition and herbicidal action, supported by available data and detailed experimental protocols.
Physicochemical Properties: A Tale of Two Functional Groups
The primary structural difference between this compound and the simplest aminophosphonate, Aminomethylphosphonic acid (AMPA), lies in the substituent attached to the phosphonate (B1237965) group. This seemingly small change has a significant impact on their chemical properties, such as acidity and polarity, which in turn influences their biological interactions.
| Property | This compound | Aminomethylphosphonic Acid (AMPA) | Key Differences & Implications |
| Molecular Formula | CH₅O₄P | CH₆NO₃P | The presence of an amino group in AMPA increases its nitrogen content and potential for hydrogen bonding. |
| Molecular Weight | 112.02 g/mol [1] | 111.04 g/mol | The molecular weights are very similar. |
| pKa | Not readily available | pKa1 ~ 5.5, pKa2 ~ 10 | Aminophosphonates are zwitterionic compounds with both acidic and basic centers, influencing their charge state at physiological pH. |
| logP (Octanol/Water) | -2.2 (Predicted)[1] | -3.2 (Predicted) | Both compounds are highly hydrophilic, with AMPA predicted to be slightly more so. This affects their solubility and membrane permeability. |
| Chemical Structure | The hydroxyl group in this compound can act as a hydrogen bond donor and acceptor. The amino group in AMPA can be protonated, leading to a positive charge. |
Synthesis of this compound and Aminophosphonates
The synthesis of these two classes of compounds follows distinct and well-established routes.
Synthesis of this compound
This compound is typically synthesized via the reaction of a dialkyl phosphite (B83602) with formaldehyde, followed by hydrolysis of the resulting ester.
Synthesis of Aminophosphonates via the Kabachnik-Fields Reaction
The most common method for synthesizing α-aminophosphonates is the Kabachnik-Fields reaction, a one-pot, three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite.
Comparative Performance: Biological Activity
Direct, head-to-head experimental comparisons of this compound and aminophosphonates in the same study are scarce in the readily available literature. Therefore, this section will present their known biological activities from separate studies, focusing on enzyme inhibition and herbicidal effects.
Enzyme Inhibition
Both classes of compounds are known to be effective enzyme inhibitors, a property attributed to the tetrahedral phosphonate moiety which can mimic the transition state of various enzymatic reactions.[2]
-
This compound: This compound has been identified as an inhibitor of phosphonopyruvate (B1221233) hydrolase (EC 3.11.1.3).[1] This enzyme is involved in the biosynthesis of phosphinothricin, a naturally occurring herbicide.
-
Aminophosphonates: This class of compounds has a broader range of documented enzyme inhibitory activities. Their structural similarity to amino acids allows them to target enzymes involved in amino acid metabolism.[3][4] For example, glyphosate (B1671968), a widely used aminophosphonate herbicide, is a potent inhibitor of 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, a key enzyme in the shikimate pathway for the biosynthesis of aromatic amino acids in plants and microorganisms.[5] The main metabolite of glyphosate, AMPA, has also been shown to interfere with chlorophyll (B73375) biosynthesis by inhibiting glycine (B1666218) decarboxylase.[6]
Herbicidal Activity
The herbicidal properties of aminophosphonates are well-established, with several commercial products in use. The herbicidal potential of this compound is less documented in the scientific literature.
-
This compound: While its role as an inhibitor of an enzyme in a herbicidal biosynthetic pathway is known, direct studies evaluating its efficacy as a standalone herbicide are not prominent.
-
Aminophosphonates: Glyphosate is a broad-spectrum, systemic herbicide that is highly effective against a wide variety of weeds.[5] Its mode of action is the inhibition of EPSP synthase, leading to a deficiency in essential aromatic amino acids and eventual plant death.[5] AMPA, while less phytotoxic than glyphosate, also exhibits herbicidal effects by disrupting chlorophyll synthesis.[6][7] The co-occurrence of glyphosate and AMPA in the environment may have a combined effect on plant physiology.[4]
The following table summarizes the known herbicidal effects of AMPA on the aquatic plant Lemna minor.
| Parameter | EC10 (µg/L) | EC50 (µg/L) |
| Chlorophyll Concentration | 1.3 | 902.9 |
| Fresh Weight/Growth Rate | 178.6 / 244.4 | 11,922.2 / 12,513.2 |
| Data from a 7-day exposure study on Lemna minor, as reported in a study on the effects of AMPA on chlorophyll biosynthesis.[6] |
Signaling Pathways and Mechanisms of Action
The mechanisms by which these compounds exert their biological effects are centered on the disruption of critical metabolic pathways.
Mechanism of Action of Aminophosphonate Herbicides
The herbicidal action of glyphosate and its metabolite AMPA involves the inhibition of key enzymes in different but essential plant metabolic pathways.
Experimental Protocols
Synthesis of Diethyl (hydroxymethyl)phosphonate
This protocol describes the synthesis of a dialkyl ester of this compound, a common precursor to the free acid.
Materials:
-
Diethyl phosphite
-
Paraformaldehyde
-
Toluene
Procedure:
-
In a reaction flask, combine diethyl phosphite, paraformaldehyde, and toluene.
-
Add triethylamine as a catalyst.
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
Synthesis of a Representative α-Aminophosphonate via the Kabachnik-Fields Reaction
This is a general protocol for the synthesis of α-aminophosphonates.
Materials:
-
An aldehyde or ketone (1.0 mmol)
-
An amine (1.0 mmol)
-
A dialkyl phosphite (1.0 mmol)
-
A catalyst (e.g., Mg(ClO₄)₂, 10 mol%) (optional)
-
Solvent (e.g., ethyl acetate) or solvent-free conditions
Procedure:
-
In a round-bottom flask, combine the aldehyde/ketone, amine, dialkyl phosphite, and catalyst (if used).
-
Stir the mixture at room temperature or heat as required. For solvent-free reactions, microwave irradiation can be employed.
-
Monitor the reaction progress by TLC.
-
Upon completion, if the reaction was performed without a solvent, dilute the mixture with a suitable solvent like ethyl acetate.
-
Wash the organic phase with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Evaluation of Herbicidal Activity
This protocol provides a general framework for assessing the herbicidal activity of chemical compounds on a model plant like Arabidopsis thaliana.
Materials:
-
Seeds of the test plant (e.g., Arabidopsis thaliana)
-
Growth medium (e.g., Murashige and Skoog medium) with agar (B569324)
-
Petri dishes or multi-well plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Solvent control (e.g., DMSO)
-
Positive control (a known herbicide)
Procedure:
-
Prepare the growth medium and pour it into sterile petri dishes or multi-well plates.
-
For pre-emergence assays, add the test compounds to the molten agar at various concentrations before it solidifies.
-
Sterilize and sow the seeds on the surface of the agar.
-
For post-emergence assays, allow the seeds to germinate and grow for a few days before applying the test compounds to the seedlings.
-
Incubate the plates under controlled conditions of light, temperature, and humidity.
-
After a set period (e.g., 7-14 days), assess the herbicidal effects by measuring parameters such as germination rate, root length, shoot length, fresh weight, and chlorophyll content.
-
Calculate the concentration of the compound that causes a 50% inhibition of growth (GR50 or IC50) for each parameter.
Conclusion
This compound and aminophosphonates represent two important classes of phosphonates with distinct biological activities. While this compound is a known inhibitor of a specific bacterial enzyme, the aminophosphonate class, and particularly simple aminophosphonates like glyphosate and AMPA, have demonstrated broad-spectrum herbicidal activity through the inhibition of key enzymes in essential plant metabolic pathways. The structural difference between the hydroxyl and amino functional groups leads to different physicochemical properties and, consequently, different biological targets and mechanisms of action. Further research involving direct comparative studies would be invaluable for a more comprehensive understanding of their relative potencies and potential applications.
References
- 1. This compound | CH5O4P | CID 75795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Glyphosate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Differential effects of glyphosate and aminomethylphosphonic acid (AMPA) on photosynthesis and chlorophyll metabolism in willow plants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of (Hydroxymethyl)phosphonic Acid: Traditional Batch vs. Continuous Flow Microreactor Technology
For Researchers, Scientists, and Drug Development Professionals
(Hydroxymethyl)phosphonic acid and its esters are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals. The conventional approach to their synthesis, typically a batch process, has been a mainstay in chemical production. However, this method is often beset by challenges related to thermal control, product purity, and scalability. This guide provides a detailed comparison of a traditional batch synthesis of diethyl (hydroxymethyl)phosphonate, a common precursor to this compound, with a novel continuous flow synthesis utilizing a microfluidic reactor. The objective is to present a clear, data-driven validation of the new synthetic route, highlighting its performance advantages.
Comparative Performance Data
The following table summarizes the key performance indicators for the synthesis of diethyl (hydroxymethyl)phosphonate via a traditional batch process versus a continuous flow microreactor. The data for the microreactor synthesis is derived from a recently published study, while the traditional batch synthesis data represents typical results found in the literature under optimized conditions.
| Performance Metric | Traditional Batch Synthesis | Continuous Flow Microreactor Synthesis |
| Yield (%) | ~85-95% | >94%[1] |
| Purity (%) | Typically requires purification | >99%[1] |
| Reaction Time | 3 - 4 hours[2][3] | Controllable, typically shorter residence time |
| Heat Management | Prone to strong exotherms | Superior heat transfer, precise temperature control[1] |
| By-product Formation | Higher potential for by-products | Minimized by-product formation[1] |
| Scalability | Subject to amplification effects | Readily scalable without amplification effects[1] |
| Safety | Increased risk due to exotherms | Enhanced safety due to small reaction volume and precise control[1] |
Synthetic Pathways
The fundamental chemical transformation in both methods is the Pudovik reaction, which involves the addition of a dialkyl phosphite (B83602) to an aldehyde. In this case, diethyl phosphite reacts with formaldehyde (B43269).
Traditional Batch Synthesis Pathway
The traditional method involves the reaction of diethyl phosphite with paraformaldehyde in the presence of a base catalyst, such as triethylamine (B128534), in a batch reactor. The reaction is typically heated to initiate the process.
Continuous Flow Microreactor Synthesis Pathway
The continuous flow method utilizes a microreactor for the synthesis. The reactants are pumped into a micromixer and then passed through a heated microreactor where the reaction occurs. This is followed by an in-line extraction and separation to isolate the product.
Experimental Protocols
Traditional Batch Synthesis of Diethyl (hydroxymethyl)phosphonate
This protocol is adapted from established literature procedures.[2][3]
Materials:
-
Diethyl phosphite
-
Paraformaldehyde
-
Triethylamine
-
Toluene (or solvent-free)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl phosphite (1.0 eq) and paraformaldehyde (1.2 eq).
-
Add triethylamine (0.1 eq) as a catalyst.
-
Heat the reaction mixture to 90-130°C and stir for 3-4 hours. The solid paraformaldehyde will gradually dissolve as the reaction progresses.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
The crude product is then purified by vacuum distillation or flash column chromatography to yield diethyl (hydroxymethyl)phosphonate as a colorless oil.
Continuous Flow Microreactor Synthesis of Diethyl (hydroxymethyl)phosphonate
This protocol is based on the methodology described for the synthesis of hydroxymethyl phosphonates in a microfluidic reactor.[1]
Materials:
-
Diethyl phosphite
-
Aqueous formaldehyde solution
-
Triethylamine
-
Chloroform (B151607) (for extraction)
Equipment:
-
Two high-pressure pumps
-
Micromixer
-
Microreactor (e.g., PFA capillary tubing)
-
Back pressure valve
-
Heat exchanger
-
Micro-extractor
-
Liquid-liquid separator
Procedure:
-
Prepare an alkaline formaldehyde solution by mixing aqueous formaldehyde and triethylamine in a 10:1 molar ratio.
-
Set up the microreactor system as depicted in the workflow diagram. The microreactor is placed in a heating module (e.g., an oil bath or a column heater) set to the desired temperature (e.g., 125°C).
-
Pump the diethyl phosphite and the alkaline formaldehyde solution at defined flow rates into the micromixer.
-
The mixed solution flows through the heated microreactor. The residence time is controlled by the flow rate and the reactor volume.
-
The reaction mixture then passes through a back pressure valve to maintain the system pressure and a heat exchanger to cool down.
-
The cooled reaction stream is mixed with chloroform in a micro-extractor for in-line extraction.
-
The resulting mixture is directed to a liquid-liquid separator to separate the organic and aqueous phases.
-
The organic phase, containing the product, is collected. The solvent is then removed under reduced pressure to yield highly pure diethyl (hydroxymethyl)phosphonate.
Direct Synthesis of this compound
For the direct synthesis of the acid without the ester intermediate, a common route involves the reaction of hypophosphorous acid with formaldehyde.[4]
Aqueous Synthesis of this compound
Materials:
-
Hypophosphorous acid (50% aqueous solution)
-
A suitable aldehyde (in this general protocol, a heterocyclic aldehyde is used as an example, but the principle applies to formaldehyde)
-
Water
Procedure:
-
In a reaction vessel, combine equimolar amounts of the aldehyde and a 50% aqueous solution of hypophosphorous acid in water.
-
Heat the mixture at 100°C for approximately 2 hours.
-
Monitor the reaction progress.
-
Upon completion, cool the reaction mixture.
-
The desired (hydroxymethyl)phosphinic acid product can often be isolated by crystallization from a suitable solvent like methanol.
This direct approach in an aqueous medium represents a greener alternative for the synthesis of the final acid, avoiding the need for esterification and subsequent hydrolysis steps.
Conclusion
The validation of the new synthetic route for this compound esters via a continuous flow microreactor demonstrates significant advantages over traditional batch synthesis. The microreactor technology offers superior control over reaction parameters, leading to higher yields, exceptional purity, and enhanced safety.[1] The ability to perform in-line extraction and purification streamlines the workflow and reduces downstream processing efforts. While the initial setup cost for a microreactor system may be higher, the benefits of continuous production, scalability without amplification effects, and reduced waste make it a compelling alternative for the efficient and green synthesis of this compound and its derivatives in a modern research and development setting. For direct synthesis of the acid, aqueous routes with hypophosphorous acid also present an environmentally benign option.[4]
References
Performance Evaluation of (Hydroxymethyl)phosphonic Acid and Other Phosphonate-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance evaluation of (Hydroxymethyl)phosphonic acid and other phosphonate (B1237965) derivatives as inhibitors across various biological and industrial applications. The information is compiled from experimental data to assist researchers in making informed decisions for their specific applications. Phosphonates are a class of organophosphorus compounds notable for their efficacy as inhibitors of enzymes that interact with phosphate (B84403) groups and as agents for preventing mineral scale formation.[1][2] Their mechanism often involves acting as transition-state analogs or competitive inhibitors.[1]
Comparative Inhibitory Performance: Enzyme Inhibition
Phosphonates are recognized for their ability to inhibit a variety of enzymes. The following table summarizes the inhibitory performance of several phosphonate derivatives against different enzyme targets. The data is presented in terms of IC₅₀ (the concentration of an inhibitor required for 50% inhibition of an enzyme's activity) and Kᵢ (the inhibition constant, indicating the potency of an inhibitor).[1]
| Compound | Target Enzyme | Inhibition Metric (IC₅₀/Kᵢ) | Reference |
| Acetyl phosphinate (AcPH) | Pyruvate Dehydrogenase Complex (PDHC) | Kᵢ = 0.1 µM | [3] |
| Methyl ester of acetyl phosphonate (AcPMe) | Pyruvate Dehydrogenase Complex (PDHC) | Kᵢ = 40 µM | [3] |
| [Amino(phenyl)methyl]phosphonic acid | L-Phenylalanine Ammonia-Lyase (PAL) | Kᵢ = 16 µM | [4] |
| Bicyclic Phosphonate Analog (diastereoisomer 1) | Acetylcholinesterase (AChE) | IC₅₀ = 3 µM | [5] |
| Bicyclic Phosphonate Analog (diastereoisomer 2) | Acetylcholinesterase (AChE) | IC₅₀ = 30 µM | [5] |
| 4-H-phenacyl methylphosphonate (B1257008) (Levorotatory) | α-Chymotrypsin | kᵢ = 37,000 M⁻¹s⁻¹ | [6] |
| 4-CH₃-phenacyl methylphosphonate (Levorotatory) | α-Chymotrypsin | kᵢ = 770,000 M⁻¹s⁻¹ | [6] |
| Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate (Hexadecyl derivative) | Purple Acid Phosphatase (rkbPAP) | Kᵢ = 1.1 µM | [7] |
| Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate (Dodecyl derivative) | Purple Acid Phosphatase (rkbPAP) | Kᵢ = 13 µM | [7] |
This compound has been identified as an inhibitor of phosphonopyruvate (B1221233) hydrolase (EC 3.11.1.3).[8] While specific quantitative inhibitory data for this compound was not available in the reviewed literature, the data presented for other phosphonates provides a benchmark for its potential efficacy.
Comparative Inhibitory Performance: Scale Inhibition
Phosphonates are widely utilized as scale inhibitors in industrial applications, particularly in the oil and gas industry, to prevent the formation of mineral scales such as calcium carbonate (CaCO₃) and barium sulfate (B86663) (BaSO₄).[9][10] Their effectiveness is often evaluated by determining the minimum inhibitor concentration (MIC) required to prevent scale formation under specific conditions.
| Inhibitor | Scale Type | Inhibition Performance | Test Method | Reference |
| 1-hydroxyethylidene bisphosphonic acid (HEDP) | Calcite (CaCO₃) | FIC = 1 ppm | Dynamic Tube-Blocking | [9] |
| Aminotrismethylenephosphonic acid (ATMP) | Calcite (CaCO₃) | FIC = 10 ppm | Dynamic Tube-Blocking | [9] |
| Diethylenetriamine pentamethylene phosphonic acid (DTPMP) | Calcite (CaCO₃) | FIC = 20 ppm | Dynamic Tube-Blocking | [9] |
| ATMP | CaCO₃ | High | NACE Standard TM0374-2007 (Static) | [2] |
| HEDP | CaCO₃ | High | NACE Standard TM0374-2007 (Static) | [2] |
| PESA (Polyepoxysuccinic acid) | CaCO₃ | High | Kinetic Tests (Dynamic) | [2] |
| MA-AA (Copolymer of maleic and acrylic acid) | CaCO₃ | High | Kinetic Tests (Dynamic) | [2] |
*FIC: Fundamental Inhibitor Concentration
The performance of phosphonate-based scale inhibitors can be influenced by factors such as pH and the presence of other ions. For instance, the efficacy of some phosphonates as corrosion inhibitors is enhanced in the presence of metal ions like Ca²⁺ and Sr²⁺.[11]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of inhibitor performance.
Enzyme Inhibition Assay (General Protocol)
This protocol outlines the key steps for determining the inhibitory activity of a compound against a target enzyme.[6][12]
-
Preparation of Reagents:
-
Prepare a stock solution of the target enzyme in a suitable buffer.
-
Prepare stock solutions of the substrate and the inhibitor (e.g., this compound) in an appropriate solvent, such as DMSO.[4]
-
Prepare the assay buffer at the optimal pH for the enzyme.
-
-
Assay Setup:
-
In a 96-well microplate or cuvette, add the assay buffer.
-
Add varying concentrations of the inhibitor to the designated wells.
-
Add the enzyme solution to all wells except the blank.
-
Pre-incubate the enzyme-inhibitor mixture for a specific period at a constant temperature to allow for interaction.[4]
-
-
Initiation and Measurement:
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the progress curves.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Calculate the IC₅₀ value by fitting the dose-response data to a suitable model.
-
To determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive), the assay should be performed at various substrate and inhibitor concentrations. The data can then be analyzed using methods such as Lineweaver-Burk plots or non-linear regression analysis.[4][13]
-
Scale Inhibition Assay (Dynamic Tube-Blocking Test)
This method is used to evaluate the performance of scale inhibitors under dynamic conditions that simulate industrial environments.[9]
-
System Setup:
-
A high-pressure, high-temperature dynamic tube-blocking rig is used.
-
Two brine solutions are prepared: one containing the scaling cations (e.g., Ca²⁺, Ba²⁺) and the other containing the scaling anions (e.g., CO₃²⁻, SO₄²⁻). The inhibitor is added to one of the brines.
-
-
Experimental Procedure:
-
The two brines are pumped at a constant flow rate through a narrow-bore coil maintained at a specific temperature and pressure.
-
As the brines mix, scale begins to form and deposit on the inner surface of the coil.
-
This deposition leads to an increase in the differential pressure across the coil.
-
-
Performance Evaluation:
-
The time it takes for the differential pressure to reach a predetermined value is recorded. This is known as the "tube-blocking time."
-
The Minimum Inhibitor Concentration (MIC) is determined as the lowest concentration of the inhibitor that significantly extends the tube-blocking time compared to the blank (no inhibitor).
-
Visualizing Mechanisms and Workflows
General Mechanism of Competitive Enzyme Inhibition
Phosphonates often act as competitive inhibitors, where the inhibitor molecule binds to the active site of the enzyme, preventing the substrate from binding.[1]
Caption: Competitive inhibition pathway.
Experimental Workflow for an Enzyme Inhibition Assay
The following diagram illustrates a typical workflow for conducting an enzyme inhibition assay to determine key inhibitory parameters.[6]
Caption: Enzyme inhibition assay workflow.
Mechanism of Action for Glyphosate: An Example of Phosphonate Inhibition
Glyphosate, a well-known phosphonate herbicide, acts by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase in the shikimate pathway, which is crucial for the synthesis of aromatic amino acids in plants.[14]
Caption: Glyphosate's inhibitory action.
References
- 1. benchchem.com [benchchem.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. oncotarget.com [oncotarget.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Kinetic Analysis of Some Phosphonate Analogs of Cyclophostin as Inhibitors of Human Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate/phosphonic acid derivatives act as acid phosphatase inhibitors: synthesis accompanied by experimental and molecular modeling assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | CH5O4P | CID 75795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and Antiscaling Evaluation of Novel Hydroxybisphosphonates for Oilfield Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. content.ampp.org [content.ampp.org]
- 12. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Khan Academy [khanacademy.org]
- 14. Glyphosate - Wikipedia [en.wikipedia.org]
A Spectroscopic Showdown: Unmasking the Molecular Nuances of (Hydroxymethyl)phosphonic Acid and Its Esters
A comprehensive guide for researchers, scientists, and drug development professionals comparing the spectroscopic characteristics of (hydroxymethyl)phosphonic acid and its methyl, ethyl, and propyl esters. This guide provides a detailed analysis of their NMR, infrared, Raman, and mass spectrometry data, supported by experimental protocols and conceptual diagrams to facilitate a deeper understanding of their molecular structures and behaviors.
This compound and its ester derivatives are a class of organophosphorus compounds with significant interest in medicinal chemistry and materials science. Their structural similarity to alpha-amino acids and their ability to chelate metals have made them valuable synthons for drug design and as building blocks for functionalized materials. A thorough understanding of their spectroscopic properties is paramount for their identification, characterization, and the elucidation of their reaction mechanisms. This guide presents a comparative analysis of the key spectroscopic features of this compound and its dimethyl, diethyl, and dipropyl esters.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its esters, providing a clear and quantitative comparison of their characteristic signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of these compounds. The chemical shifts in ¹H, ¹³C, and ³¹P NMR spectra are highly sensitive to the electronic environment of the nuclei, providing valuable information about the molecular framework.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | -CH₂-P | -O-CH₂- (Ester) | -CH₃ (Ester) | -OH | Solvent |
| This compound | ~3.5 (d) | - | - | Broad signal | D₂O |
| Dimethyl (hydroxymethyl)phosphonate[1] | 3.91 (d) | - | 3.75 (d) | ~4.5 (s) | CDCl₃ |
| Diethyl (hydroxymethyl)phosphonate[2] | 3.87 (d) | 4.13 (m) | 1.31 (t) | 5.34 (br s) | CDCl₃ |
| Dipropyl (hydroxymethyl)phosphonate | ~3.9 (d) | ~4.0 (m) | ~0.9 (t), ~1.7 (m) | Variable | CDCl₃ |
Note: 'd' denotes a doublet, 't' a triplet, 'm' a multiplet, and 's' a singlet. Coupling with ³¹P is observed for protons on the carbon adjacent to phosphorus and on the ester alkyl groups.
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | -CH₂-P | -O-CH₂- (Ester) | -CH₂- (Ester) | -CH₃ (Ester) | Solvent |
| This compound[3] | 63.5 (d) | - | - | - | D₂O |
| Dimethyl (hydroxymethyl)phosphonate | ~60 (d) | - | 53.0 (d) | - | CDCl₃ |
| Diethyl (hydroxymethyl)phosphonate | ~58 (d) | 62.5 (d) | - | 16.5 (d) | CDCl₃ |
| Dipropyl (hydroxymethyl)phosphonate | ~58 (d) | ~68 (d) | ~24 (d) | ~10 | CDCl₃ |
Note: Coupling with ³¹P results in doublets for the carbons directly bonded to the phosphorus atom and the adjacent carbons in the ester chains.
Table 3: ³¹P NMR Spectroscopic Data (δ, ppm)
| Compound | Chemical Shift (δ) | Solvent |
| This compound[3] | ~18-22 | D₂O |
| Dimethyl (hydroxymethyl)phosphonate | ~24 | CDCl₃ |
| Diethyl (hydroxymethyl)phosphonate | ~22 | CDCl₃ |
| Dipropyl (hydroxymethyl)phosphonate | ~22 | CDCl₃ |
Note: Chemical shifts are relative to an external standard of 85% H₃PO₄.
Vibrational Spectroscopy: FTIR and Raman
Vibrational spectroscopy provides insights into the functional groups present in a molecule. The key vibrational modes for these compounds involve the P=O, P-O, C-O, and O-H bonds.
Table 4: Key FTIR and Raman Vibrational Frequencies (cm⁻¹)
| Compound | ν(P=O) | ν(P-O-C) | ν(C-O) | ν(O-H) |
| This compound | ~1150-1250 | ~900-1050 | ~1030 | ~2500-3300 (broad) |
| Dimethyl (hydroxymethyl)phosphonate[4] | ~1240 | ~1030-1060 | ~1030 | ~3300 (broad) |
| Diethyl (hydroxymethyl)phosphonate[5][6] | ~1230 | ~1020-1050 | ~1020 | ~3300 (broad) |
| Dipropyl (hydroxymethyl)phosphonate | ~1230 | ~1010-1040 | ~1010 | ~3300 (broad) |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, aiding in their identification and structural elucidation.
Table 5: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ or [M+H]⁺ | Key Fragment Ions |
| This compound | 112 (as [M-H]⁻) | 95, 79 |
| Dimethyl (hydroxymethyl)phosphonate | 141 [M+H]⁺ | 125, 109, 95 |
| Diethyl (hydroxymethyl)phosphonate | 169 [M+H]⁺ | 153, 137, 125, 95 |
| Dipropyl (hydroxymethyl)phosphonate | 197 [M+H]⁺ | 179, 155, 125, 95 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrument and the specific experimental goals.
NMR Spectroscopy
-
Sample Preparation: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) to a concentration of 5-20 mg/mL. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H, ¹³C, and ³¹P NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for ¹H.
-
¹H NMR: Standard acquisition parameters are used. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum. Chemical shifts are referenced to the solvent peak.
-
³¹P NMR: Proton-decoupled spectra are commonly acquired. Chemical shifts are referenced to an external standard of 85% phosphoric acid.
FTIR Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): A drop of the liquid sample is placed between two KBr or NaCl plates.
-
KBr Pellet (for solids): The solid sample is ground with dry KBr powder and pressed into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): The sample is placed directly onto the ATR crystal.
-
-
Instrumentation: Spectra are recorded on an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.
Raman Spectroscopy
-
Sample Preparation: Samples can be analyzed as neat liquids or solids in a glass vial or capillary tube.
-
Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 785 nm) is used. The laser is focused on the sample, and the scattered light is collected and analyzed.
Mass Spectrometry
-
Instrumentation: An electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) instrument is typically used.
-
ESI-MS: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the ion source.
-
GC-MS: For volatile esters, the sample is injected into the gas chromatograph, separated, and then introduced into the mass spectrometer.
Visualizing the Relationships
The following diagrams illustrate the structural relationship between this compound and its esters, as well as a typical synthesis workflow.
Caption: From Acid to Esters.
References
- 1. Dimethyl (hydroxymethyl)phosphonate | 24630-67-9 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound | CH5O4P | CID 75795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dimethyl (hydroxymethyl)phosphonate | C3H9O4P | CID 11051732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diethyl hydroxymethylphosphonate [webbook.nist.gov]
- 6. spectrabase.com [spectrabase.com]
A Comparative Computational Analysis of (Hydroxymethyl)phosphonic Acid and Its Alternatives for Drug Development
A comprehensive guide for researchers and scientists on the physicochemical and biological properties of (Hydroxymethyl)phosphonic acid (HMPA) in comparison to established bisphosphonates, Etidronic Acid and Alendronic Acid.
This guide provides a detailed comparison of this compound (HMPA) with two prominent bisphosphonates, Etidronic Acid and Alendronic Acid, focusing on their physicochemical properties, biological activities, and mechanisms of action. This information is intended to assist researchers and drug development professionals in evaluating the potential of HMPA as a therapeutic agent.
Physicochemical Properties: A Comparative Overview
A fundamental understanding of the physicochemical properties of a compound is crucial for predicting its behavior in biological systems. The following table summarizes key properties of HMPA, Etidronic Acid, and Alendronic Acid.
| Property | This compound (HMPA) | Etidronic Acid | Alendronic Acid |
| Molecular Formula | CH₅O₄P | C₂H₈O₇P₂ | C₄H₁₃NO₇P₂ |
| Molecular Weight | 112.02 g/mol [1] | 206.03 g/mol | 249.10 g/mol |
| pKa₁ | ~1-2 (estimated for phosphonic acids) | 1.35 | 2.43 |
| pKa₂ | ~6-7 (estimated for phosphonic acids) | 2.87 | 7.55 |
| pKa₃ | - | 7.03 | 10.80 |
| pKa₄ | - | 11.3 | 11.99 |
| Solubility in Water | Soluble | Highly soluble | Soluble |
Biological Activity: Bone Resorption and Cytotoxicity
Bisphosphonates are renowned for their ability to inhibit bone resorption, a key process in various bone diseases. While HMPA is a simpler phosphonate (B1237965), its potential effects on bone metabolism and its cytotoxicity are of significant interest.
Inhibition of Bone Resorption
Etidronic acid and Alendronic acid are well-established inhibitors of osteoclast-mediated bone resorption. Their mechanism of action, however, differs. Alendronic acid, a nitrogen-containing bisphosphonate, potently inhibits farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. This disruption of the mevalonate pathway in osteoclasts leads to their apoptosis and a reduction in bone resorption. Etidronic acid, a non-nitrogen-containing bisphosphonate, is metabolized by osteoclasts into cytotoxic ATP analogs, which also induce apoptosis.
The effect of HMPA on bone resorption is not as well-characterized. As a simple phosphonate, it is not expected to inhibit FPPS in the same manner as nitrogen-containing bisphosphonates. Its structural similarity to phosphate (B84403) may allow it to adsorb to hydroxyapatite, but its direct effects on osteoclast activity require further investigation.
Cytotoxicity
The cytotoxic potential of these compounds is a critical factor in their therapeutic application. While specific IC50 values for this compound on common cancer cell lines (e.g., HeLa, MCF-7, A549) were not found in the reviewed literature, the cytotoxicity of various phosphonates and bisphosphonates has been studied. For comparison, the following table includes representative IC50 values for other compounds on these cell lines.
| Compound/Extract | Cell Line | IC50 |
| A phosphomolybdate based hybrid solid | MCF-7 | 32.11 µmol L⁻¹[2] |
| A phosphomolybdate based hybrid solid | A549 | 25.17 µmol L⁻¹[2] |
| A benzimidazole (B57391) derivative (se-182) | HepG2 | 15.58 µM[3] |
| A benzimidazole derivative (se-182) | A549 | 15.80 µM[3] |
Signaling Pathways and Mechanisms of Action
The distinct chemical structures of HMPA, Etidronic Acid, and Alendronic Acid lead to different molecular mechanisms of action.
This compound: Inhibition of Phosphonopyruvate (B1221233) Hydrolase
This compound has been identified as an inhibitor of phosphonopyruvate hydrolase[1][4]. This enzyme is involved in the metabolism of phosphonates, catalyzing the hydrolysis of phosphonopyruvate to pyruvate (B1213749) and phosphate. Inhibition of this enzyme could disrupt the metabolic pathways of organisms that utilize phosphonates.
Inhibition of Phosphonopyruvate Hydrolase by HMPA.
Bisphosphonates: Targeting the Mevalonate Pathway and ATP Metabolism
The mechanisms of action for Etidronic Acid and Alendronic Acid are well-established and serve as important benchmarks for comparison.
Mechanisms of action for Alendronic and Etidronic Acid.
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments cited in the comparison.
Determination of pKa by Potentiometric Titration
This protocol outlines a general procedure for determining the acid dissociation constants (pKa) of phosphonic acids.
Workflow for pKa determination.
Procedure:
-
Solution Preparation: Prepare a ~1 mM solution of the phosphonic acid in deionized water.
-
pH Meter Calibration: Calibrate the pH meter using standard buffer solutions of pH 4.00, 7.00, and 10.00[5][6].
-
Titration Setup: Place a known volume of the analyte solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode into the solution.
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
Data Collection: After each addition of the titrant, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the midpoint of the buffer regions (half-equivalence points)[7].
In Vitro Bone Resorption Assay
This assay measures the ability of a compound to inhibit the resorptive activity of osteoclasts cultured on a bone-mimicking substrate.
Procedure:
-
Cell Culture: Culture osteoclast precursor cells (e.g., RAW 264.7 or bone marrow-derived macrophages) in appropriate media.
-
Osteoclast Differentiation: Differentiate the precursor cells into mature osteoclasts by treating them with receptor activator of nuclear factor-κB ligand (RANKL) and macrophage colony-stimulating factor (M-CSF).
-
Plating on Substrate: Seed the mature osteoclasts onto bone slices or a calcium phosphate-coated surface.
-
Compound Treatment: Treat the osteoclast cultures with various concentrations of the test compounds (HMPA, Etidronic Acid, Alendronic Acid) and a vehicle control.
-
Incubation: Incubate the cultures for a period sufficient to allow for bone resorption (typically several days).
-
Visualization of Resorption Pits: Remove the osteoclasts and stain the substrate (e.g., with toluidine blue or von Kossa stain) to visualize the resorption pits.
-
Quantification: Quantify the resorbed area using image analysis software.
Cytotoxicity Assays: MTT and LDH Assays
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
LDH Assay (Lactate Dehydrogenase)
This assay measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium, indicating a loss of membrane integrity.
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.
-
Incubation: Incubate the mixture according to the manufacturer's instructions to allow for the colorimetric reaction to proceed.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~490 nm). The absorbance is proportional to the amount of LDH released and, therefore, to the number of dead or damaged cells.
Conclusion
This comparative guide provides a foundational analysis of this compound in the context of established bisphosphonate drugs. While HMPA shares the phosphonate functional group with Etidronic Acid and Alendronic Acid, its simpler structure results in a distinct physicochemical profile and a different primary mechanism of action, targeting phosphonopyruvate hydrolase rather than the mevalonate pathway.
Further experimental investigation is required to fully elucidate the biological activities of HMPA, particularly its effects on bone resorption and its cytotoxicity against various cell lines. The provided protocols offer a starting point for such studies. The information compiled herein aims to support the rational design and development of novel phosphonate-based therapeutic agents.
References
- 1. This compound | CH5O4P | CID 75795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effective inhibitory activity against MCF-7, A549 and HepG2 cancer cells by a phosphomolybdate based hybrid solid - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 4. Phosphonopyruvate hydrolase (EC 3.11.1.3) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. euonym.us [euonym.us]
Comparative Guide to Cross-Reactivity of Phosphonic Acids in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Immunoassays are a valuable tool for the high-throughput screening of small molecules like phosphonic acids due to their speed and sensitivity. However, the specificity of these assays is a critical parameter, as cross-reactivity with structurally related, non-target compounds can lead to inaccurate quantification and false-positive results. This guide provides a comparative overview of cross-reactivity in immunoassays for phosphonic acids.
Direct experimental cross-reactivity data for (Hydroxymethyl)phosphonic acid in publicly available literature is limited. Therefore, this guide uses the extensively studied phosphonate (B1237965) herbicide, glyphosate (B1671968), as a primary analogue to illustrate the principles of cross-reactivity assessment. Data presented herein is derived from studies and commercial kits developed for glyphosate and showcases how antibodies differentiate between glyphosate and its metabolites or other structurally similar phosphonates. Understanding these cross-reactivity profiles is essential for the accurate interpretation of immunoassay data and for the development of highly specific diagnostic and analytical tools.
Comparison of Cross-Reactivity in a Commercial Glyphosate ELISA Kit
Immunoassay specificity is determined by the degree to which the antibody binds to compounds other than the target analyte. This is typically expressed as a percentage of cross-reactivity relative to the target analyte. The following table summarizes the cross-reactivity of a commercial polyclonal antibody-based competitive Enzyme-Linked Immunosorbent Assay (ELISA) for glyphosate with several other phosphonic acids.
Table 1: Cross-Reactivity of a Commercial Glyphosate ELISA Kit
| Compound | 50% Inhibition (IC50) (ppb) | Cross-Reactivity (%) |
| Glyphosate | 0.5 | 100 |
| Glyphosine | 3000 | 0.017 |
| Glufosinate | 70,000 | <0.001 |
| Aminomethylphosphonic acid (AMPA) | >1,000,000 | <0.00005 |
| Glycine | >1,000,000 | <0.00005 |
Data sourced from a commercially available Glyphosate ELISA kit.[1]
Interpretation of Data: The data clearly indicates a high specificity of the antibody for glyphosate. Glyphosine, which is structurally similar, shows minimal cross-reactivity.[2] The primary metabolite of glyphosate, Aminomethylphosphonic acid (AMPA), and the structurally simpler amino acid, glycine, exhibit negligible cross-reactivity.[1] Glufosinate, another phosphonic acid herbicide, also shows very low cross-reactivity.[1] This high degree of specificity is crucial for accurately quantifying glyphosate in complex matrices without interference from its breakdown products or other related compounds.
Experimental Protocols
The determination of cross-reactivity is a key component of immunoassay validation. The following is a detailed protocol for a typical direct competitive ELISA used for the quantification of small molecules like glyphosate, which would be employed to generate the data presented above.
Direct Competitive ELISA Protocol for Glyphosate
This protocol is based on the principle of a competitive reaction between the analyte in the sample and a labeled form of the analyte for a limited number of antibody binding sites.[1][3][4][5]
Materials:
-
Microtiter plates coated with goat anti-rabbit antibodies
-
Rabbit anti-glyphosate antibody solution
-
Glyphosate-enzyme (e.g., Horseradish Peroxidase - HRP) conjugate
-
Glyphosate standards of known concentrations
-
Test samples and potential cross-reactants
-
Derivatization reagent (if required for the antibody to recognize the small molecule)[1][3][5][6]
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)
-
Stop solution (e.g., 1M Sulfuric Acid)
-
Microplate reader
Procedure:
-
Sample/Standard Preparation and Derivatization:
-
Prepare a series of glyphosate standards (e.g., 0, 0.075, 0.2, 0.5, 1.0, 4.0 ppb).[1]
-
Prepare solutions of potential cross-reactants at various concentrations.
-
If necessary, derivatize the standards, samples, and potential cross-reactants according to the kit manufacturer's instructions.[1][3][5][6]
-
-
Antibody Incubation:
-
Competitive Reaction:
-
Washing:
-
Wash the plate three to four times with wash buffer to remove unbound reagents.
-
-
Substrate Addition and Color Development:
-
Stopping the Reaction:
-
Add 100 µL of stop solution to each well. The color will change from blue to yellow.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values against the logarithm of the glyphosate standard concentrations.
-
Determine the concentration of glyphosate in the samples by interpolating their absorbance values on the standard curve.
-
Calculate the IC50 for glyphosate and each potential cross-reactant.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Glyphosate / IC50 of Test Compound) x 100
-
Visualizations
Experimental Workflow: Direct Competitive ELISA
Caption: Workflow of a direct competitive ELISA for small molecule detection.
Signaling Pathway: Glyphosate's Mode of Action
As a phosphonic acid herbicide, glyphosate's mechanism of action involves the inhibition of a key enzyme in the shikimate pathway in plants.[7][8][9][10] This pathway is essential for the synthesis of aromatic amino acids.
Caption: Inhibition of the Shikimate Pathway by Glyphosate.
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. Development of an enzyme-linked immunosorbent assay for the detection of glyphosate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. goldstandarddiagnostics.us [goldstandarddiagnostics.us]
- 4. Glyphosate ELISA AOAC Test Kit, 96 tests [goldstandarddiagnostics.com]
- 5. ABRAXIS® Glyphosate ELISA Plate and Derivatization Kit, 96-test [goldstandarddiagnostics.com]
- 6. Glyphosate Determination by Coupling an Immuno-Magnetic Assay with Electrochemical Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glyphosate - Wikipedia [en.wikipedia.org]
- 8. Glyphosate Technical Fact Sheet [npic.orst.edu]
- 9. Toxic Effects of Glyphosate on the Nervous System: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding Glyphosate and Other Pesticides (FS-1193) | University of Maryland Extension [extension.umd.edu]
Efficacy of (Hydroxymethyl)phosphonic Acid in Comparison to Other Phosphonates: A Guide for Researchers
For Immediate Publication
This guide provides a comprehensive comparison of the enzymatic inhibitory efficacy of (Hydroxymethyl)phosphonic acid against other phosphonate (B1237965) compounds. It is intended for researchers, scientists, and drug development professionals working with phosphonates as potential therapeutic agents or biochemical probes. This document summarizes key performance data, details relevant experimental methodologies, and visualizes associated metabolic pathways to facilitate objective comparison and inform future research.
Phosphonates are a class of organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond. This structural feature makes them resistant to chemical and enzymatic hydrolysis, positioning them as effective mimics of natural phosphate-containing molecules such as substrates, intermediates, and transition states of enzymatic reactions. Their ability to act as competitive or mechanism-based inhibitors has led to the development of a wide range of therapeutic agents, from antibiotics to drugs for bone resorption disorders.
This compound is a specific phosphonate that has been identified as an inhibitor of phosphonopyruvate (B1221233) hydrolase (EC 3.11.1.3), a key enzyme in microbial phosphonate metabolism.[1][2] This guide will focus on the efficacy of this compound in this context and provide a broader comparative analysis with other phosphonates targeting different enzyme systems.
Comparative Efficacy of Phosphonate Inhibitors
The inhibitory potential of phosphonates is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). The following tables summarize available quantitative data for this compound and other phosphonates against their respective target enzymes.
Inhibition of Phosphonopyruvate Hydrolase
| Inhibitor | Target Enzyme | Concentration (mM) | % Inhibition | Reference |
| This compound | Phosphonopyruvate Hydrolase | 5 | 25 | [3] |
| Phosphonoformic acid | Phosphonopyruvate Hydrolase | 5 | 73 | [3] |
| 3-Phosphonopropionic acid | Phosphonopyruvate Hydrolase | 5 | 17 | [3] |
For context, other non-phosphonate competitive inhibitors of phosphonopyruvate hydrolase have been characterized with the following Ki values:
| Inhibitor | Target Enzyme | Ki | Reference |
| Oxalate | Phosphonopyruvate Hydrolase | 17 ± 1 µM | [4][5] |
| Sulfopyruvate | Phosphonopyruvate Hydrolase | 210 ± 10 µM | [4][5] |
| Phosphoenolpyruvate (PEP) | Phosphonopyruvate Hydrolase | 2.0 ± 0.1 mM | [4][5] |
Comparative Inhibition of Various Enzymes by Other Phosphonates
To provide a broader perspective on the efficacy of phosphonates, the following table presents inhibitory data for other phosphonate compounds against a range of enzymes.
| Phosphonate Inhibitor | Target Enzyme | Inhibition Parameter (IC50 / Ki) | Reference |
| Bicyclic Phosphonate Analog (Diastereoisomer 1) | Human Acetylcholinesterase | IC50: 3 µM | [6] |
| Bicyclic Phosphonate Analog (Diastereoisomer 2) | Human Acetylcholinesterase | IC50: 30 µM | [6] |
| Dibenzoyl Phosphate | Class D β-Lactamase (OXA-1) | Ki: 94 nM | [7] |
| 4-Phenyl Phosphate | Class D β-Lactamase (OXA-1) | Effective Inhibitor | [7] |
| Phenyl Phosphonate Analog | Class D β-Lactamase (OXA-1) | Effective Inhibitor | [7] |
| Compound 16 | Human Mevalonate (B85504) Kinase | IC50: 8.1 nM, Ki: 3.1 nM | [8] |
| Compound 11 | Human Mevalonate Kinase | IC50: 42 nM, Ki: 22 nM | [8] |
| Acetyl Phosphinate (AcPH) | Pyruvate (B1213749) Dehydrogenase Complex (PDHC) | IC50: ~0.2 µM, Ki: 0.1 µM | [9] |
| Methyl Ester of Acetyl Phosphonate (AcPMe) | Pyruvate Dehydrogenase Complex (PDHC) | Ki: 40 µM | [9] |
Experimental Protocols
Reproducibility of experimental findings is paramount in scientific research. The following section details a generalized protocol for the key enzyme assay used to evaluate the inhibitors discussed in this guide.
Phosphonopyruvate Hydrolase Activity Assay
This protocol is adapted from the methodology described for the characterization of phosphonopyruvate hydrolase from Variovorax sp. Pal2.[4][5]
Principle:
The activity of phosphonopyruvate hydrolase is determined by measuring the rate of pyruvate formation from the hydrolysis of 3-phosphonopyruvate (B1263368). The pyruvate produced is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), a reaction that is coupled to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored spectrophotometrically and is directly proportional to the rate of the phosphonopyruvate hydrolase reaction.
Reagents:
-
Assay Buffer: 50 mM HEPES buffer, pH 7.5.
-
Substrate: 3-phosphonopyruvate (PnPy).
-
Coupling Enzyme: Lactate dehydrogenase (LDH).
-
Cofactor: NADH.
-
Activator: MgCl2 or CoCl2.
-
Test Inhibitors: this compound, other phosphonates, and control compounds, dissolved in an appropriate solvent.
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing HEPES buffer, MgCl2 (or CoCl2), NADH, and LDH.
-
Inhibitor Addition: Add the desired concentration of the phosphonate inhibitor or vehicle control to the reaction mixture.
-
Pre-incubation: Incubate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to allow for inhibitor binding to the enzyme.
-
Enzyme Addition: Add a standardized amount of purified phosphonopyruvate hydrolase to the cuvette.
-
Reaction Initiation: Initiate the reaction by adding the substrate, 3-phosphonopyruvate.
-
Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. For inhibition studies, determine the IC50 value by plotting the percentage of inhibition against a range of inhibitor concentrations. To determine the inhibitory constant (Ki), measure reaction rates at various substrate and inhibitor concentrations and fit the data to the appropriate model of enzyme inhibition (e.g., competitive, non-competitive, or mixed) using non-linear regression analysis.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental design, the following diagrams are provided in the DOT language for Graphviz.
Phosphonate Catabolism Pathway
This diagram illustrates the metabolic pathway involving the degradation of phosphonoalanine, where phosphonopyruvate hydrolase plays a crucial role in cleaving the C-P bond.
Caption: Catabolic pathway of phosphonoalanine highlighting the role of phosphonopyruvate hydrolase.
Experimental Workflow for Enzyme Inhibition Assay
This diagram outlines the key steps in determining the inhibitory efficacy of a phosphonate compound against a target enzyme.
Caption: General workflow for determining the kinetic parameters of enzyme inhibition by phosphonates.
Conclusion
This compound demonstrates inhibitory activity against phosphonopyruvate hydrolase, a key enzyme in phosphonate metabolism. While direct quantitative comparisons of its potency are limited, initial findings suggest it is a moderate inhibitor compared to other phosphonate analogues like phosphonoformic acid. The broader landscape of phosphonate inhibitors reveals a class of compounds with highly tunable efficacy against a diverse range of enzymatic targets, with some exhibiting nanomolar potency. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to further explore the therapeutic potential of this compound and other novel phosphonate derivatives. Further kinetic studies are warranted to precisely quantify the inhibitory constants of this compound and to fully elucidate its mechanism of action.
References
- 1. This compound | CH5O4P | CID 75795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The purification and characterization of phosphonopyruvate hydrolase, a novel carbon-phosphorus bond cleavage enzyme from Variovorax sp Pal2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Structure and kinetics of phosphonopyruvate hydrolase from Variovorax sp. Pal2: new insight into the divergence of catalysis within the PEP mutase/isocitrate lyase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Kinetic Analysis of Some Phosphonate Analogs of Cyclophostin as Inhibitors of Human Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Class D β-Lactamases by Acyl Phosphates and Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of human mevalonate kinase by allosteric inhibitors of farnesyl pyrophosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
A Comparative Guide to the Characterization of Metal Complexes with (Hydroxymethyl)phosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the characterization of metal complexes formed with (hydroxymethyl)phosphonic acid (HMPA) and other phosphonate-based ligands. The objective is to offer a detailed overview of their performance, supported by experimental data and standardized protocols, to aid in the selection and development of metal complexes for various applications, including drug development.
Introduction to this compound in Metal Complexation
This compound (HMPA) is a small, versatile phosphonic acid ligand that has garnered interest in coordination chemistry due to its strong metal-binding capabilities. Like other phosphonates, HMPA can form stable complexes with a wide range of metal ions. These complexes have potential applications in catalysis, materials science, and medicine. The presence of a hydroxyl group in addition to the phosphonate (B1237965) moiety can influence the coordination chemistry and stability of the resulting metal complexes.
This guide will focus on the characterization of HMPA metal complexes and provide a comparative analysis with complexes of other well-studied phosphonic acids, such as 1-hydroxyethane-1,1-diphosphonic acid (HEDP) and aminophosphonic acids.
Comparative Performance Data
A critical aspect of evaluating metal complexes is the quantitative assessment of their stability and thermal properties. The following tables summarize key data for metal complexes of HMPA and comparable ligands. Due to the limited availability of a comprehensive dataset for HMPA, data for the structurally related and well-characterized HEDP is included for comparative purposes.
Table 1: Stability Constants (log K) of Metal Complexes with Phosphonic Acids
| Metal Ion | This compound (HMPA) | 1-Hydroxyethane-1,1-diphosphonic Acid (HEDP)[1] | Aminotris(methylenephosphonic acid) (ATMP)[1] |
| Ca(II) | Data not available | 7.6 | 9.5 |
| Mg(II) | Data not available | 7.0 | 8.0 |
| Cu(II) | Data not available | 11.3 | 17.4 |
| Zn(II) | Data not available | 10.7[1] | 16.4[1] |
| Fe(III) | Data not available | 12.2 | 19.0 |
| Al(III) | Data not available | 13.5 | 23.2 |
Note: Stability constants are crucial for understanding the strength of the metal-ligand interaction in solution. Higher log K values indicate more stable complexes.[1]
Table 2: Thermal Decomposition Data of Phosphonate Ligands and their Complexes
| Compound | Decomposition Onset (°C) | Key Decomposition Steps |
| HEDP | ~180-210[2] | Dehydration followed by C-P bond cleavage[2] |
| Fe-Phosphinate MOF (ICR-12) | 470[3] | Framework decomposition[3] |
| Fe-Bisphosphonate MOF (ICR-13) | 435[3] | Framework decomposition[3] |
| Metal-HMPA Complexes | Data not readily available | Expected to involve ligand decomposition at elevated temperatures. |
Note: Thermal analysis, such as Thermogravimetric Analysis (TGA), provides information on the thermal stability of the complexes, which is vital for applications at elevated temperatures.
Experimental Protocols
Detailed methodologies are essential for the reproducible characterization of metal complexes. The following sections outline the key experimental protocols.
Synthesis of Metal Complexes with this compound
A general procedure for the synthesis of metal-HMPA complexes is as follows:
-
Dissolution of Ligand: Dissolve a known amount of this compound in deionized water.
-
pH Adjustment: Adjust the pH of the HMPA solution to a desired value (typically between 4 and 7) using a suitable base (e.g., NaOH or NH₄OH) to deprotonate the phosphonic acid group.
-
Addition of Metal Salt: Slowly add an aqueous solution of the desired metal salt (e.g., chloride or nitrate (B79036) salt) to the HMPA solution while stirring. The molar ratio of metal to ligand can be varied to target different complex stoichiometries.
-
Complex Formation: Stir the reaction mixture at room temperature or a slightly elevated temperature for a defined period to ensure complete complexation.
-
Isolation: If a precipitate forms, it can be collected by filtration, washed with deionized water and a suitable organic solvent (e.g., ethanol), and dried under vacuum. For soluble complexes, single crystals may be obtained by slow evaporation of the solvent.
Characterization Techniques
Potentiometric titration is a widely used method to determine the stability constants of metal complexes in solution.[4][5]
-
Calibration: Calibrate a pH electrode using standard buffer solutions.
-
Titration Setup: Prepare a solution containing the ligand (HMPA) and the metal ion of interest in a constant ionic strength medium (e.g., 0.1 M KCl).
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH).
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: The obtained titration curve (pH vs. volume of titrant) is then analyzed using specialized software to calculate the protonation constants of the ligand and the stability constants of the metal complexes.
TGA is used to study the thermal stability and decomposition profile of the metal complexes.
-
Sample Preparation: Place a small, accurately weighed amount of the dried metal-HMPA complex into a TGA crucible.
-
Instrument Setup: Place the crucible in the TGA instrument.
-
Heating Program: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25-800 °C).
-
Data Acquisition: The instrument records the mass of the sample as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) reveals the decomposition temperatures and the nature of the decomposition products (e.g., loss of water, ligand degradation).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the coordination of the phosphonate group to the metal ion. The P=O and P-O-H stretching vibrations in the free ligand will shift upon complexation, providing evidence of metal-ligand bond formation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectroscopy are powerful tools for characterizing the structure of the complexes in solution. Changes in the chemical shifts of the ligand's protons, carbons, and phosphorus atom upon coordination to a metal ion provide detailed structural information.[6]
Visualizing Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate a typical synthesis and characterization workflow for metal complexes of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Isoreticular Continuum between Phosphonate- and Phosphinate-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
A comparative study of the acidity of (Hydroxymethyl)phosphonic acid
A comprehensive guide for researchers and drug development professionals on the acidity of (hydroxymethyl)phosphonic acid compared to structurally related compounds, supported by experimental data and detailed protocols.
The acidity of a molecule, quantified by its acid dissociation constant (pKa), is a critical physicochemical property in drug design and development. It influences a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. This guide provides a comparative study of the acidity of this compound against other relevant phosphonic acids and the parent inorganic phosphoric acid.
Comparative Acidity: A Quantitative Overview
The hydroxymethyl (-CH₂OH) group is weakly electron-withdrawing due to the electronegativity of the oxygen atom. This effect is expected to be slightly stronger than the electron-donating effect of the methyl group (-CH₃) in methylphosphonic acid but less pronounced than the electron-withdrawing and zwitterionic nature of the aminomethyl (-CH₂NH₃⁺) group in aminomethylphosphonic acid under acidic conditions. Therefore, the pKa values of this compound are anticipated to be slightly lower than those of methylphosphonic acid.
The following table summarizes the pKa values of this compound and its comparators at 25°C.
| Compound | Formula | pKa1 | pKa2 | pKa3 |
| This compound | HOCH₂P(O)(OH)₂ | ~2.3 (Estimated) | ~7.5 (Estimated) | - |
| Methylphosphonic acid | CH₃P(O)(OH)₂ | 2.38 | 7.74 | - |
| Aminomethylphosphonic acid | H₂NCH₂P(O)(OH)₂ | 2.35 | 5.9 | 10.8 |
| Phosphoric acid | H₃PO₄ | 2.14[1] | 7.20[1] | 12.37[1] |
Note: The pKa values for this compound are estimated based on the inductive effects of the hydroxymethyl substituent relative to the methyl and aminomethyl groups.
Experimental Determination of pKa Values
The most common and accurate method for determining the pKa values of phosphonic acids is potentiometric titration.[2][3][4] This technique involves the gradual addition of a strong base (titrant) of known concentration to a solution of the phosphonic acid (analyte) while monitoring the pH of the solution.
Detailed Experimental Protocol for Potentiometric Titration
1. Materials and Reagents:
- Phosphonic acid sample of high purity
- Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution (carbonate-free)
- Standardized 0.1 M hydrochloric acid (HCl) solution
- Potassium chloride (KCl) for maintaining ionic strength
- Deionized, CO₂-free water
- Calibrated pH meter with a glass electrode
- Magnetic stirrer and stir bar
- Burette for precise titrant delivery
2. Procedure:
- Sample Preparation: Accurately weigh a sample of the phosphonic acid to prepare a solution of known concentration (typically 0.01 M) in CO₂-free deionized water. Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).
- Titration Setup: Place the analyte solution in a thermostatted vessel (e.g., at 25°C) on a magnetic stirrer. Immerse the calibrated pH electrode in the solution.
- Acidification (optional but recommended): To determine both pKa values accurately, first acidify the sample solution to a pH below the expected pKa1 with a small, known volume of 0.1 M HCl.
- Titration: Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution from the burette. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added. Continue the titration until the pH is well above the expected pKa2.
- Data Analysis: Plot the measured pH values against the volume of NaOH added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. The equivalence points can be determined from the inflection points of the titration curve, which are more clearly visualized by plotting the first or second derivative of the curve (ΔpH/ΔV or Δ²pH/ΔV² vs. V).
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the potentiometric titration process for determining the pKa of a diprotic phosphonic acid.
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
The acidity of this compound, while not experimentally determined in the reviewed literature, can be reliably estimated to be slightly greater than that of methylphosphonic acid due to the electron-withdrawing nature of the hydroxymethyl group. This places its pKa1 value around 2.3 and its pKa2 value around 7.5. For definitive values, direct experimental determination using a robust method such as potentiometric titration is essential. The provided protocol offers a standardized approach for researchers to accurately measure the pKa of this compound and other phosphonic acid derivatives, thereby enabling a more precise understanding of their behavior in biological and pharmaceutical systems.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
Safety Operating Guide
Proper Disposal of (Hydroxymethyl)phosphonic Acid: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of (Hydroxymethyl)phosphonic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety Precautions
This compound is a corrosive material that can cause severe skin burns and eye damage.[1] Adherence to strict safety protocols is mandatory when handling this compound for disposal.
Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted before beginning any disposal procedure. The following PPE is required to minimize exposure:
-
Eye and Face Protection: Wear chemical safety goggles and a full-face shield.[2][3] Standard prescription glasses are not sufficient.[4]
-
Skin Protection: A chemical-resistant lab coat or apron must be worn.[4][5]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or butyl rubber.[2][3] Always inspect gloves for any signs of degradation or perforation before use.
-
Respiratory Protection: Conduct all handling and disposal procedures in a well-ventilated area, preferably inside a certified chemical fume hood, to avoid inhalation of any dust or aerosols.[6][7]
Disposal Methodologies
There are two primary methods for the disposal of this compound waste. The preferred method depends on the quantity of waste and the available facilities.
Method 1: Licensed Hazardous Waste Contractor (Recommended)
Engaging a licensed professional waste disposal service is the safest and most compliant method for disposing of this compound.
-
Step 1: Collection and Storage:
-
Collect waste in a designated, leak-proof, and corrosion-resistant container. Avoid using metal containers.[1]
-
Ensure the container is clearly labeled with "Hazardous Waste," the chemical name "this compound," and a description of its hazards (Corrosive).
-
Store the sealed container in a designated, well-ventilated, and secure satellite accumulation area, segregated from incompatible materials.
-
-
Step 2: Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Method 2: In-Lab Neutralization (For Small Quantities Only)
For very small quantities, neutralization to a safe pH range may be permissible for drain disposal, provided it is allowed by local regulations. This procedure must be performed with extreme caution.
Disclaimer: The following is a general protocol for acid neutralization and has not been specifically validated for this compound. It is imperative to perform a trial run on a minuscule quantity to observe the reaction's characteristics (e.g., heat generation, gas evolution) before proceeding with the full amount of waste.
Quantitative Data for Disposal
The following table summarizes key parameters for the in-lab neutralization of acidic waste.
| Parameter | Value/Guideline | Source(s) |
| Target pH for Neutralization | 5.5 - 9.0 | [8][9] |
| Neutralizing Agents | Sodium Bicarbonate (NaHCO₃) or a dilute solution of Sodium Hydroxide (NaOH). | [7][10][11] |
| Dilution Ratio (Acid to Water) | 1 part acid to 10 parts cold water (general guideline). | [7] |
| Post-Neutralization Flush | Flush with at least 20 parts water. | [12] |
| Concentration Limit for Drain Disposal | No specific limit has been established for this compound. Adhere to institutional and local regulations. |
Experimental Protocol: Neutralization of this compound Waste
This protocol details the steps for neutralizing small quantities of this compound waste in a laboratory setting.
Materials:
-
This compound waste
-
Large beaker (at least 20 times the volume of the acid solution)
-
Ice bath
-
Stir bar and stir plate
-
pH meter or pH paper
-
Sodium Bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH)
-
Appropriate PPE (see Section 1)
Procedure:
-
Preparation: Don all required PPE and perform the entire procedure within a chemical fume hood.[12]
-
Dilution: Place the large beaker in an ice bath to manage heat generation.[8][12] Add a volume of cold water approximately 10 times the volume of your acid waste to the beaker.
-
Slow Addition of Acid: While stirring the water, slowly and carefully add the this compound waste to the water. Never add water to acid , as this can cause a violent exothermic reaction.[6][7]
-
Neutralization: Begin adding the neutralizing agent (Sodium Bicarbonate or 1M NaOH) in very small increments. Be aware that gas (CO₂) will be generated if using a carbonate base.[7]
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH paper.[10] Continue the slow addition of the base until the pH is stable within the target range of 5.5 to 9.0.[8][9]
-
Final Disposal: Once the solution is neutralized and has returned to room temperature, it may be poured down the drain, followed by a flush of at least 20 times its volume with cold water.[12]
-
Decontamination: Thoroughly clean all equipment used in the neutralization process. Dispose of any contaminated materials (e.g., gloves, weighing paper) as hazardous waste.
Mandatory Visualizations
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | CH5O4P | CID 75795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. leelinework.com [leelinework.com]
- 3. oshatrainingschool.com [oshatrainingschool.com]
- 4. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 5. PSFC Caustics and Acids [www-internal.psfc.mit.edu]
- 6. actenviro.com [actenviro.com]
- 7. benchchem.com [benchchem.com]
- 8. esd.uga.edu [esd.uga.edu]
- 9. uwb.edu [uwb.edu]
- 10. How to Treat Acid Waste: A Comprehensive Guide [greenflow.com]
- 11. Best Ways to Neutralize the Phosphoric Acid - Shanghai Chemex [shanghaichemex.com]
- 12. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
Essential Safety and Operational Protocols for Handling (Hydroxymethyl)phosphonic Acid
(Hydroxymethyl)phosphonic acid is a corrosive compound that demands strict adherence to safety protocols to prevent harm to laboratory personnel and the environment.[1] This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safe handling of this chemical in a research and development setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] It may also cause respiratory irritation.[2][3] A multi-layered PPE approach is mandatory to minimize exposure risks.
Table 1: Personal Protective Equipment (PPE) Requirements
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Access | - Safety glasses with side shields[4] - Laboratory coat - Closed-toe shoes | - Nitrile or neoprene gloves[5] |
| Handling of Solids (e.g., weighing, aliquoting) | - Full-face respirator with appropriate cartridges[6] - Chemical-resistant disposable gown or coveralls[6] - Double gloving (nitrile or neoprene)[6] | - Head covering - Chemical-resistant shoe covers[6] |
| Handling of Liquids/Solutions (e.g., reconstitution, dilutions) | - Chemical splash goggles or a full-face shield[2][6] - Chemical-resistant gloves (nitrile or neoprene)[5] - Chemical-resistant apron over lab coat[6] | - Armlets for additional forearm protection[6] |
| Equipment Decontamination & Waste Disposal | - Chemical splash goggles[6] - Heavy-duty, chemical-resistant gloves[6] - Waterproof or chemical-resistant apron | - Respirator (if potential for aerosol generation)[5] |
Operational Plan: Step-by-Step Handling Procedure
All manipulations involving this compound should be performed within a designated and clearly marked potent compound handling area, such as a certified chemical fume hood or a glove box.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage without opening the secondary containment.
-
Don appropriate PPE (at a minimum, a lab coat, safety glasses, and nitrile gloves) before handling the package.[6]
-
Transport the sealed container to a designated, well-ventilated, and secure storage area, segregated from incompatible materials.
2. Weighing the Compound:
-
Perform all weighing operations within a containment device like a ventilated balance enclosure or glove box to prevent powder dispersal.[6]
-
Don the full PPE for handling solids as detailed in Table 1.
-
Use disposable weigh boats and spatulas to avoid cross-contamination.[6]
-
Carefully open the container and transfer the required amount.
-
Clean the balance and surrounding surfaces with a wetting agent (e.g., 70% ethanol) to prevent dust generation during cleaning.[6]
3. Reconstitution/Dilution:
-
Assemble all necessary materials: this compound, appropriate solvent, and calibrated pipettes within a certified chemical fume hood.
-
Don the required PPE for handling liquids as detailed in Table 1.
-
Carefully transfer the weighed powder or stock solution.
-
Slowly add the solvent to the compound, avoiding splashing.
-
Ensure the container is tightly sealed after preparation.
Emergency Procedures
Table 2: Emergency Response Protocols
| Incident | Procedure |
| Skin Contact | - Immediately remove contaminated clothing.[3] - Rinse the affected area with copious amounts of water for at least 15 minutes.[7] - Seek immediate medical attention.[8] |
| Eye Contact | - Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][9] - Remove contact lenses, if present and easy to do. Continue rinsing.[2] - Seek immediate medical attention.[8] |
| Inhalation | - Move the person to fresh air and keep them in a position comfortable for breathing.[2][3] - If breathing is difficult, give oxygen.[3] - Seek immediate medical attention.[8] |
| Spill | - Evacuate the area and ensure adequate ventilation.[7] - Wearing appropriate PPE, absorb the spill with an inert material such as sand, silica (B1680970) gel, or vermiculite.[5][9] - Collect the contaminated material into a sealed, labeled container for disposal as hazardous waste.[5][7] |
Disposal Plan
The primary and safest method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste contractor.[5]
1. Waste Segregation and Labeling:
-
Collect all waste containing this compound in a clearly labeled, sealed, and appropriate container.[5] The label should include the chemical name and associated hazards.
2. Disposal Methodologies:
-
Incineration: For larger quantities, incineration by a licensed hazardous waste disposal facility is the recommended method as organophosphorus compounds are effectively destroyed at high temperatures.[4][5]
-
Chemical Neutralization: For small quantities, in-lab neutralization can be considered. This should only be performed by trained personnel. Neutralize with a weak base, such as sodium bicarbonate, under controlled conditions.
-
Licensed Hazardous Waste Contractor: This is the most straightforward and safest disposal method.[5] The contractor will handle the transportation and final disposal in accordance with all regulations.
3. Contaminated Packaging:
-
Containers can be triple-rinsed with an appropriate solvent.[4] The rinsate should be collected and disposed of as hazardous waste.
-
After thorough decontamination, the packaging can be punctured to render it unusable for other purposes and then disposed of according to institutional guidelines.[4]
Workflow and Safety Logic
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.
Caption: Safe Handling Workflow for this compound
References
- 1. This compound | CH5O4P | CID 75795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. lookchem.com [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
